Product packaging for Bismuth 2-ethylhexanoate(Cat. No.:CAS No. 71010-77-0)

Bismuth 2-ethylhexanoate

Cat. No.: B3429150
CAS No.: 71010-77-0
M. Wt: 638.6 g/mol
InChI Key: NUMHJBONQMZPBW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bismuth 2-ethylhexanoate is a useful research compound. Its molecular formula is C24H45BiO6 and its molecular weight is 638.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethylhexanoic acid, bismuth salt is 638.30201 g/mol and the complexity rating of the compound is 93.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H45BiO6 B3429150 Bismuth 2-ethylhexanoate CAS No. 71010-77-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bismuth;2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMHJBONQMZPBW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45BiO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70890950
Record name Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

67874-71-9, 71010-77-0, 72877-97-5
Record name Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, bismuth salt (1:?), basic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071010770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexanoic acid, bismuth salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072877975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-ethyl-, bismuth salt (1:?), basic
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bismuth tris(2-ethylhexanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ethylhexanoic acid, bismuth salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bismuth 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bismuth 2-ethylhexanoate (B8288628) (Bi(OOCCH(C₂H₅)C₄H₉)₃). It includes detailed experimental protocols for various synthetic routes and a thorough examination of the analytical techniques used to verify the structure, purity, and thermal properties of the compound.

Introduction

Bismuth 2-ethylhexanoate, also known as bismuth octoate, is an organometallic compound with the chemical formula C₂₄H₄₅BiO₆ and a molecular weight of 638.61 g/mol .[1][2] It is a bismuth salt of 2-ethylhexanoic acid and typically appears as a liquid that is not miscible with water.[1][3] This compound serves as a versatile catalyst in various industrial applications, including polymerization reactions and the synthesis of polyurethane foams and coatings.[3][4][5] In the pharmaceutical and biomedical fields, bismuth compounds are gaining interest due to their potential antimicrobial properties and low toxicity, making this compound a subject of investigation for applications such as drug delivery systems.[1][6]

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, each offering distinct advantages in terms of yield, purity, and scalability.

Direct Metathesis Reaction

The direct metathesis reaction is a widely employed industrial method due to its scalability and moderate to high yields.[1] This process involves the reaction of bismuth nitrate (B79036) pentahydrate with 2-ethylhexanoic acid in the presence of ammonium (B1175870) hydroxide.[1]

Experimental Protocol:

  • Soap Formation: In a reaction vessel, prepare an aqueous solution of ammonium 2-ethylhexanoate by reacting 2-ethylhexanoic acid with ammonium hydroxide. A 1:1 molar ratio is typically used, with controlled pH conditions ranging from 7.5 to 8.5.[1]

  • Metathesis Precipitation: In a separate vessel, dissolve bismuth nitrate pentahydrate in water.

  • Reaction: Slowly add the bismuth nitrate solution to the ammonium 2-ethylhexanoate solution with constant stirring. The reaction proceeds with a 1:3 molar ratio of bismuth nitrate to ammonium 2-ethylhexanoate.[1]

  • Isolation: The resulting this compound precipitates out of the aqueous solution. Isolate the product by filtration.

  • Purification: Wash the precipitate with water to remove any unreacted salts and byproducts.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C for 7-8 hours.[7]

Electrochemical Synthesis

Electrochemical synthesis offers a pathway to high-purity this compound.[1] This method involves the electrolysis of a solution containing 2-ethylhexanoic acid and an electroconductive additive, using a bismuth anode.[7]

Experimental Protocol:

  • Electrolyte Preparation:

    • Anolyte: Prepare a solution containing 10 ml of 2-ethylhexanoic acid, 1.6 g of ammonium 2-ethylhexanoate, and 90 ml of methanol.[7]

    • Catholyte: Prepare a solution containing 3 ml of 2-ethylhexanoic acid, 0.5 g of ammonium 2-ethylhexanoate, and 27 ml of methanol.[7]

  • Electrolysis Setup:

    • Use an electrolyzer with an ion-exchange membrane separating the anode and cathode compartments.[7]

    • The anode is a bismuth plate, and the cathode can be a graphite (B72142) plate.[7]

  • Electrolysis: Conduct the electrolysis at a constant current of 0.100 amps for 20 hours. Periodically (e.g., every 3 hours), add a small amount of 2-ethylhexanoic acid (e.g., 2 ml) to the catholyte.[7]

  • Product Isolation: After electrolysis, the product, a viscous transparent liquid, is present in the anolyte. Isolate the product by evaporating the solvent.[7]

  • Drying: Dry the final product in a vacuum heater at 50-60°C for 7-8 hours.[7]

Direct Reaction with Bismuth Oxide

This method involves the direct reaction of bismuth oxide with 2-ethylhexanoic acid at elevated temperatures.[1]

Experimental Protocol:

  • Reactant Mixture: In a reaction vessel equipped with a stirrer and a condenser, mix bismuth oxide (Bi₂O₃) with an excess of 2-ethylhexanoic acid.

  • Reaction Conditions: Heat the mixture to 100-150°C under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1] The reaction time can be several hours.[7]

  • Water Removal: The water formed during the reaction is continuously removed, for example, by azeotropic distillation.

  • Purification: After the reaction is complete, any excess 2-ethylhexanoic acid can be removed by vacuum distillation.[8] The final product is a solution of this compound.

Synthesis Workflow Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis Methods cluster_steps General Process Metathesis Direct Metathesis Reactants Mixing Reactants Metathesis->Reactants Electro Electrochemical Synthesis Electro->Reactants DirectOxide Direct Reaction (Bismuth Oxide) DirectOxide->Reactants Reaction Controlled Reaction (Temp, Time, pH) Reactants->Reaction Isolation Product Isolation (Filtration/Evaporation) Reaction->Isolation Purification Purification (Washing/Distillation) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying Product This compound Drying->Product

Caption: A generalized workflow for the synthesis of this compound.

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, and properties of the synthesized this compound.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used for structural confirmation and purity assessment.[1][6] The spectra provide detailed information about the coordination environment of the bismuth atom and the integrity of the 2-ethylhexanoate ligand.[1][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectroscopy is used to confirm the structural integrity of the compound. A characteristic strong absorption band for the carboxylate (C=O) stretching frequency is typically observed in the range of 1580-1620 cm⁻¹.[1] The absence of a broad O-H stretch (around 3000 cm⁻¹) from the carboxylic acid precursor indicates the completion of the reaction.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability and bismuth content of the compound.[1] The analysis is typically carried out under a nitrogen atmosphere with a constant heating rate (e.g., 10 °C/min) over a temperature range from ambient to 600°C.[6] The decomposition of this compound usually occurs in the range of 340-400°C.[1]

  • Differential Scanning Calorimetry (DSC): DSC is used to study the thermal transitions of the material, such as melting and decomposition. For some bismuth compounds, decomposition can be observed around 252°C.[10]

Elemental and Purity Analysis
  • Inductively Coupled Plasma (ICP) Analysis: ICP is a high-precision analytical method used to verify the bismuth purity levels (typically ≥99.0%) and to quantify any trace metal contamination.[1]

  • Elemental Analysis: The weight percentages of carbon, hydrogen, and bismuth are determined and compared to the calculated theoretical values based on the molecular formula C₂₄H₄₅BiO₆.

  • Karl Fischer Titration: This technique is used to determine the water content, ensuring it remains below a specified limit (e.g., 0.5%).[1]

X-ray Diffraction (XRD)

XRD analysis can be used to study the crystal structure of the compound if it is in a solid or crystalline form. For many organometallic compounds like this compound, which are often liquids or amorphous solids, XRD may show broad peaks indicative of a non-crystalline nature.

Characterization Techniques Interrelationship

Characterization Characterization of this compound cluster_props Properties Determined cluster_tech Analytical Techniques Product Bismuth 2-ethylhexanoate Structure Molecular Structure Product->Structure Purity Purity & Composition Product->Purity Thermal Thermal Properties Product->Thermal Moisture Moisture Content Product->Moisture NMR NMR Spectroscopy NMR->Structure FTIR FTIR Spectroscopy FTIR->Structure TGA Thermogravimetric Analysis (TGA) TGA->Purity TGA->Thermal DSC Differential Scanning Calorimetry (DSC) DSC->Thermal ICP ICP Analysis ICP->Purity EA Elemental Analysis EA->Purity KFT Karl Fischer Titration KFT->Moisture XRD X-Ray Diffraction XRD->Structure

Caption: Interrelationship of characterization techniques and determined properties.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of this compound.

Table 1: Elemental Composition

ElementTheoretical Weight % (C₂₄H₄₅BiO₆)
Bismuth (Bi)32.72%
Carbon (C)45.13%
Hydrogen (H)7.11%
Oxygen (O)15.03%

Note: The target bismuth content in commercial products is often specified in a range, for example, 32.5-33.0%.[1]

Table 2: Spectroscopic Data

TechniqueParameterTypical Value
FTIRCarboxylate (C=O) Stretch1580 - 1620 cm⁻¹[1]

Table 3: Thermal Analysis Data

TechniqueParameterTypical Value
TGAThermal Decomposition Range340 - 400 °C[1]
DSCDecomposition Temperature~252 °C[10]

Table 4: Purity and Physical Properties

ParameterTypical Specification
Bismuth Purity (by ICP)≥99.0%[1]
Trace Metal Contamination<100 ppm[1]
Moisture Content (Karl Fischer)<0.5%[1]
Flash Point72 °C[1][11]
Specific Gravity / Density1.28 g/cm³[1][11]

Conclusion

The synthesis and characterization of this compound can be achieved through various reliable methods, with electrochemical synthesis and direct metathesis being prominent examples. A combination of spectroscopic, thermal, and elemental analysis techniques is crucial for the comprehensive characterization of the final product, ensuring its structural integrity, purity, and desired physical properties. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals working with this important organometallic compound.

References

Physicochemical properties of Bismuth(III) 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Bismuth(III) 2-ethylhexanoate (B8288628)

Introduction

Bismuth(III) 2-ethylhexanoate, also known as bismuth octoate, is an organometallic compound with the chemical formula C24H45BiO6.[1][2] It is a metal carboxylate that has garnered significant attention in various industrial and research applications, primarily as a catalyst, lubricant additive, and paint drier.[3][4][5][6] Its rising prominence is partly due to its lower toxicity compared to lead or zinc-based counterparts, making it a more environmentally friendly alternative in many processes.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of Bismuth(III) 2-ethylhexanoate, detailed experimental protocols for its characterization, and a logical workflow for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a detailed understanding of this compound.

Physicochemical Properties

The key physicochemical properties of Bismuth(III) 2-ethylhexanoate are summarized in the table below. It is important to note that some properties, such as appearance, can vary depending on the purity and the solvent used in its preparation.[1][7]

PropertyValue
Chemical Formula C24H45BiO6[1][2][8][9][10]
Molecular Weight 638.61 g/mol [2][8][9][11][12]
Appearance Pale yellow to brown viscous liquid or white solid[1][5][10]
Density 1.28 g/cm³[1][3][4][13][14][15]
Boiling Point 228°C at 760 mmHg[7][13] to 329.1±42.0°C at 760 mmHg (Predicted)[1]
Flash Point 72°C[1][3][4][7][13][14][15]
Solubility Not miscible with water[3][4][6][7][13][14][15]; Soluble in organic solvents[1]
Vapor Pressure 4Pa at 20℃[3][4][14][15]
Decomposition Temperature No specific data available, but noted for excellent thermal stability[1][8]
Hydrolytic Sensitivity No reaction with water under neutral conditions[3][4][14][15]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Bismuth(III) 2-ethylhexanoate are crucial for its application in research and development.

Synthesis of Bismuth(III) 2-ethylhexanoate

Several methods can be employed for the synthesis of Bismuth(III) 2-ethylhexanoate. Two common approaches are direct reaction and electrochemical synthesis.

1. Direct Reaction Method:

This method involves the direct reaction of a bismuth-containing precursor, such as bismuth oxide (Bi2O3), with 2-ethylhexanoic acid.

  • Materials: Bismuth oxide (Bi2O3), 2-ethylhexanoic acid, and a suitable organic solvent (e.g., xylene or mineral spirits).

  • Procedure:

    • A stoichiometric amount of bismuth oxide is suspended in the organic solvent in a reaction vessel equipped with a stirrer and a condenser.

    • A corresponding stoichiometric amount of 2-ethylhexanoic acid is slowly added to the suspension while stirring.

    • The reaction mixture is heated to a specific temperature (e.g., 80-120°C) and maintained for several hours to ensure the completion of the reaction.

    • Water formed during the reaction can be removed by azeotropic distillation.

    • After the reaction is complete, the mixture is cooled, and any unreacted solids are removed by filtration.

    • The solvent is then removed under reduced pressure to yield the final product, Bismuth(III) 2-ethylhexanoate.

2. Electrochemical Synthesis:

This method utilizes the anodic dissolution of bismuth metal in the presence of 2-ethylhexanoic acid.[16]

  • Materials: Bismuth metal (anode), Platinum (cathode), 2-ethylhexanoic acid, a suitable solvent (e.g., acetone (B3395972) or acetonitrile), and a supporting electrolyte (e.g., (CH3CH2O)4NClO4).[16]

  • Procedure:

    • An electrolytic cell is set up with a bismuth anode and a platinum cathode.

    • The electrolyte solution is prepared by dissolving 2-ethylhexanoic acid and the supporting electrolyte in the chosen solvent.

    • A constant current is passed through the cell, leading to the dissolution of the bismuth anode and the formation of Bismuth(III) 2-ethylhexanoate in the solution.

    • The reaction is carried out for a specific duration to achieve the desired yield.

    • Upon completion, the product can be isolated from the electrolyte solution, which may involve precipitation and filtration, followed by washing and drying.[16]

Characterization Techniques

To confirm the identity and purity of the synthesized Bismuth(III) 2-ethylhexanoate and to determine its properties, several analytical techniques are employed.

1. Thermogravimetric Analysis (TGA):

TGA is used to evaluate the thermal stability and decomposition profile of the compound.

  • Procedure:

    • A small, accurately weighed sample of Bismuth(III) 2-ethylhexanoate is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[17]

    • The weight loss of the sample is recorded as a function of temperature.

    • The resulting TGA curve provides information on the onset of decomposition and the temperature ranges of thermal stability.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.

  • Procedure:

    • A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl3).

    • The NMR spectrum is recorded on a spectrometer.

    • The chemical shifts, integration, and coupling patterns of the peaks in the ¹H and ¹³C NMR spectra are analyzed to confirm the presence of the 2-ethylhexanoate ligands and their coordination to the bismuth center.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of Bismuth(III) 2-ethylhexanoate.

G cluster_synthesis Synthesis cluster_characterization Characterization start Select Synthesis Method direct_reaction Direct Reaction (Bi2O3 + 2-ethylhexanoic acid) start->direct_reaction e.g. electrochemical Electrochemical Synthesis (Bi anode) start->electrochemical e.g. purification Purification (Filtration, Solvent Removal) direct_reaction->purification electrochemical->purification product Synthesized Bismuth(III) 2-ethylhexanoate purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Analysis tga Thermogravimetric Analysis (TGA) product->tga Thermal Stability ftir FTIR Spectroscopy product->ftir Functional Group Analysis analysis Data Analysis & Property Confirmation nmr->analysis tga->analysis ftir->analysis

Caption: Workflow for Synthesis and Characterization.

References

Bismuth 2-ethylhexanoate (CAS 67874-71-9): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth 2-ethylhexanoate (B8288628), also known as bismuth octoate, is an organometallic compound with the CAS number 67874-71-9. It is a bismuth salt of 2-ethylhexanoic acid and is typically a viscous, pale yellow to brown liquid. This compound has garnered significant interest in various industrial and research fields due to its catalytic activity, utility as a lubricant additive, and as a dessicant. Notably, it is considered a less toxic alternative to traditional heavy metal catalysts, such as those based on tin or lead, making it an attractive option for more environmentally friendly formulations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and available technical data for Bismuth 2-ethylhexanoate, with a focus on information relevant to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by the coordination of a trivalent bismuth cation with three 2-ethylhexanoate anions. It is generally insoluble in water but soluble in organic solvents.

PropertyValueSource(s)
CAS Number 67874-71-9
Molecular Formula C₂₄H₄₅BiO₆
Molecular Weight 638.61 g/mol
Appearance Pale yellow to brown viscous liquid
Density ~1.28 g/cm³
Flash Point 72 °C
Water Solubility Not miscible

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily for industrial-scale production. The choice of method often depends on the desired purity and yield.

Electrochemical Synthesis

An electrochemical process has been patented for the synthesis of metal 2-ethylhexanoates, including the bismuth salt. This method involves the electrolysis of a reaction mixture containing a carboxylic acid, a low-weight aliphatic alcohol, and an electroconductive additive.

Experimental Protocol (Electrochemical Synthesis):

While the full detailed protocol is proprietary, a patent provides the following example:

  • Electrolyzer Setup: An electrolyzer with an ion exchange membrane separating the anode and cathode compartments is used.

  • Anode: A bismuth plate with a defined surface area (e.g., 10 cm²).

  • Anolyte: A solution composed of 2-ethylhexanoic acid, ammonium (B1175870) 2-ethylhexanoate (as the electroconductive additive), and methanol (B129727).

  • Catholyte: A solution containing ammonium 2-ethylhexanoate in methanol.

  • Process: An electric current is passed through the cell, leading to the dissolution of the bismuth anode and the formation of this compound. The product precipitates from the methanol solvent.

  • Purification: The precipitated product is isolated by filtration, washed with methanol, and dried under vacuum.

G cluster_synthesis Electrochemical Synthesis anode Bismuth Anode electrolyte Methanol Solution - 2-Ethylhexanoic Acid - Ammonium 2-Ethylhexanoate anode->electrolyte Bi -> Bi³⁺ + 3e⁻ cathode Inert Cathode electrolyte->cathode 2H⁺ + 2e⁻ -> H₂ product This compound (Precipitate) electrolyte->product Bi³⁺ + 3C₈H₁₅O₂⁻ power DC Power Source power->anode power->cathode

Caption: Electrochemical synthesis of this compound.

Other Synthesis Methods
  • Direct Metathesis: This common industrial method involves the reaction of a bismuth salt, such as bismuth nitrate, with an ammonium or alkali metal salt of 2-ethylhexanoic acid. The reaction is typically carried out in an aqueous medium, and the this compound product precipitates out.

  • Direct Acid-Base Reaction: This method involves the direct reaction of bismuth oxide (Bi₂O₃) with 2-ethylhexanoic acid at elevated temperatures.

Applications

This compound is a versatile compound with several key industrial applications.

Catalyst in Polymer Synthesis

This compound is widely used as a catalyst in the synthesis of various polymers, most notably polyurethanes and polyesters.

Polyurethane Production:

In the manufacturing of polyurethane foams, coatings, adhesives, and elastomers, this compound serves as a gelling catalyst. It promotes the reaction between isocyanates and polyols to form the urethane (B1682113) linkages that constitute the polymer backbone. It is often favored over traditional tin-based catalysts due to its lower toxicity. The catalytic mechanism involves the bismuth ions coordinating with the reactants, thereby lowering the activation energy of the urethane formation reaction. It is described as a delayed-action catalyst, which can provide better control over the polymerization process.

Benefits in Polyurethane Foams:

  • Improved Foam Stability: Helps to stabilize the foam during curing, reducing shrinkage and collapse.

  • Enhanced Physical Properties: Can lead to improved mechanical properties such as higher tensile strength and elongation.

  • Reduced Odor: Results in foams with lower residual odor.

Polyester Synthesis:

This compound is also an effective catalyst for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, L-lactide, and glycolide (B1360168) to produce aliphatic polyesters. These polyesters are of particular interest for biomedical applications, such as in drug delivery systems, due to their biodegradability. The use of a non-toxic catalyst like this compound is crucial in these applications.

G cluster_polyurethane Polyurethane Synthesis polyol Polyol (R'-OH) catalyst Bismuth 2-ethylhexanoate polyol->catalyst Coordination isocyanate Isocyanate (R-NCO) isocyanate->catalyst Coordination urethane Polyurethane (-R-NH-CO-O-R'-) catalyst->urethane Lowers Activation Energy

Caption: Catalytic role in polyurethane formation.

G cluster_rop Ring-Opening Polymerization monomer Cyclic Ester (e.g., Lactide, Caprolactone) polymer Polyester monomer->polymer Polymerization catalyst Bismuth 2-ethylhexanoate catalyst->monomer Activates Monomer initiator Initiator (e.g., Alcohol) initiator->monomer Initiates Chain Growth

Caption: Catalytic role in ring-opening polymerization.

Lubricant Additive

This compound is utilized as an extreme pressure (EP) and anti-wear additive in lubricating oils and greases. It is considered a non-toxic replacement for lead-based additives. When subjected to high load and temperature conditions at the interface of moving metal parts, it is believed to form a protective film that prevents direct metal-to-metal contact, thus reducing friction and wear. Some studies suggest a synergistic effect when used in combination with sulfur-containing additives.

Quantitative Performance Data: Detailed and comparative tribological data, such as friction coefficients and wear rates under specific test conditions, are not readily available in public literature, likely due to the proprietary nature of lubricant formulations.

Characterization

The quality and purity of this compound are assessed using various analytical techniques.

Analytical TechniquePurposeTypical Findings
Infrared (IR) Spectroscopy Structural integrity confirmationCharacteristic carbonyl stretching frequencies in the range of 1580-1620 cm⁻¹ indicate the presence of the carboxylate functional groups.
Thermogravimetric Analysis (TGA) Bismuth content and thermal stabilityThermal decomposition typically occurs in the 340-400 °C range.
Inductively Coupled Plasma (ICP) Purity and trace metal analysisUsed to verify bismuth content and quantify metallic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purityProvides detailed information about the molecular structure and detects organic impurities. Specific peak assignments for this compound are not widely published.

Relevance to Drug Development

While this compound is not a pharmaceutical ingredient itself, its properties and the broader context of bismuth compounds in medicine are of interest to drug development professionals.

Low Toxicity Profile

The primary advantage of this compound in its industrial applications is its lower toxicity compared to other heavy metal compounds. Bismuth, in general, is known for its relatively low toxicity in humans. For instance, bismuth subsalicylate is the active ingredient in over-the-counter medications for gastrointestinal issues. This low toxicity is a crucial factor when considering materials for biomedical applications.

Potential as a Catalyst for Biomedical Polymers

As a catalyst for the synthesis of biodegradable polyesters, this compound plays a role in the creation of materials used for drug delivery systems, surgical sutures, and tissue engineering scaffolds. The use of a non-toxic catalyst is paramount to ensure the biocompatibility of the final polymer product. Research has shown that polyesters synthesized using a this compound catalytic system were not cyto- or genotoxic, which is significant for their potential medical applications.

Antimicrobial Properties of Bismuth Compounds

Bismuth compounds are well-known for their antimicrobial properties. Although specific studies on the antimicrobial activity of this compound are lacking in the available literature, the general efficacy of bismuth against a range of bacteria, including antibiotic-resistant strains, is well-documented. This suggests a potential area for future research.

Cytotoxicity Data: Specific IC50 values for this compound against various cell lines are not available in the public domain. However, studies on other bismuth compounds provide some context:

  • Biologically synthesized bismuth nanoparticles showed an IC50 value of 28.7 ± 1.4 µg/ml on the HT-29 human colon adenocarcinoma cell line.

  • Bismuth subgallate has also been shown to exhibit cytotoxicity against cancer cell lines.

It is important to note that the cytotoxicity of a compound is highly dependent on its specific chemical form, concentration, and the cell line being tested. Therefore, direct extrapolation of this data to this compound is not appropriate.

Safety Information

Based on available safety data sheets, this compound is considered hazardous. It is suspected of damaging fertility or the unborn child. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

This compound is a commercially significant organometallic compound with well-established applications as a catalyst in polymer synthesis and as a lubricant additive. Its primary advantage lies in its lower toxicity compared to traditional heavy metal-based alternatives. For researchers in materials science and polymer chemistry, it offers a viable catalytic system for producing polyurethanes and biodegradable polyesters.

For drug development professionals, the direct application of this compound is not established. However, its role as a non-toxic catalyst in the synthesis of biomedical polymers is of high relevance. The general antimicrobial and low-toxicity profile of bismuth compounds suggests that this compound could be a subject for future investigation in a pharmaceutical context, although currently, there is a lack of specific data to support this. Further research is needed to fully elucidate its potential biological activities and to establish a more detailed toxicological profile.

An In-depth Technical Guide to the Molecular Structure of Bismuth 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth 2-ethylhexanoate (B8288628), a versatile organobismuth compound, finds extensive application as a catalyst in polyurethane production and as a PVC heat stabilizer. Its efficacy in these roles is intrinsically linked to its molecular architecture. This guide provides a comprehensive examination of the molecular structure of Bismuth 2-ethylhexanoate, drawing upon available spectroscopic data and the established principles of bismuth coordination chemistry. While a definitive single-crystal X-ray diffraction structure is not publicly available, this document synthesizes the current understanding of its structural characteristics, including its chemical formula, molecular weight, and the nature of the coordination between the bismuth(III) ion and the 2-ethylhexanoate ligands. Experimental protocols for its synthesis and characterization are also detailed to provide a practical resource for researchers.

Introduction

Bismuth compounds have garnered significant interest across various scientific disciplines due to their low toxicity and diverse chemical functionalities. This compound (Bi(O₂CCH(C₂H₅)C₄H₉)₃) is a prominent example, valued for its catalytic activity and stabilizing properties.[1] A thorough understanding of its molecular structure is paramount for optimizing its performance in existing applications and for the rational design of new materials and pharmaceuticals. This guide elucidates the key structural features of this compound.

Physicochemical and Spectroscopic Data

A compilation of the known physicochemical and spectroscopic data for this compound is presented in the tables below. This information is fundamental for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₄H₄₅BiO₆[2][3][4][5]
Molecular Weight 638.61 g/mol [4]
CAS Number 67874-71-9[5]
Appearance Viscous liquid[6]
Solubility Soluble in organic solvents; insoluble in water[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic FeatureWavenumber/Chemical ShiftReference
Infrared (IR) Spectroscopy Carbonyl (C=O) stretching frequency1580–1620 cm⁻¹[3]
Nuclear Magnetic Resonance (NMR) Used for structural confirmationData not publicly available[3]

Molecular Structure and Coordination Chemistry

The molecular structure of this compound is defined by the coordination of a central bismuth(III) ion by three 2-ethylhexanoate ligands.[2][3] Due to the large ionic radius of bismuth and the presence of a stereochemically active 6s² lone pair of electrons, bismuth(III) complexes often exhibit high coordination numbers, typically ranging from 6 to 9, and can adopt complex geometries.[7][8]

While a precise crystal structure for this compound has not been reported, studies on related bismuth carboxylates suggest that it likely exists not as a simple monomeric species but as larger aggregates.[9] These can take the form of dimeric or even larger cluster structures, such as Bi₂(OOCR)₆ or Bi₄(OOCR)₁₂, where the carboxylate ligands bridge between two or more bismuth centers.[9] This aggregation is a key feature of its chemistry and influences its physical properties, such as its high viscosity. Furthermore, there is evidence to suggest that this compound can exhibit long-range structural ordering, reminiscent of liquid crystals.[9]

The 2-ethylhexanoate ligands can coordinate to the bismuth center in several ways, including monodentate, chelating bidentate, and bridging bidentate modes. The interplay of these coordination modes contributes to the formation of the observed aggregated structures.

Bismuth_2_ethylhexanoate_Structure Bi1 Bi O1 O Bi1->O1 O4 O Bi1->O4 O5 O Bi1->O5 O7 O Bi1->O7 Bi2 Bi O2 O Bi2->O2 O3 O Bi2->O3 O9 O Bi2->O9 O11 O Bi2->O11 C1 C O1->C1 C2 C O4->C2 C1->O2 R1 R C1->R1 C2->O3 R2 R C2->R2 C3 C O5->C3 O6 O C3->O6 R3 R C3->R3 C4 C O7->C4 O8 O C4->O8 R4 R C4->R4 C5 C O9->C5 O10 O C5->O10 R5 R C5->R5 C6 C O11->C6 O12 O C6->O12 R6 R C6->R6

Caption: A plausible dimeric structure of this compound.

Experimental Protocols

The synthesis and structural characterization of this compound can be achieved through various established methods.

Synthesis

a) Direct Reaction Method: This common industrial method involves the reaction of bismuth oxide (Bi₂O₃) with 2-ethylhexanoic acid.

  • Procedure:

    • A stoichiometric amount of bismuth oxide is mixed with an excess of 2-ethylhexanoic acid in a reaction vessel equipped with a stirrer and a condenser.

    • The mixture is heated, typically to a temperature between 100-150°C, to facilitate the reaction and remove the water produced as a byproduct.[3]

    • The reaction is monitored until the bismuth oxide is completely consumed.

    • The excess 2-ethylhexanoic acid can be removed under vacuum to yield the final product.

b) Electrochemical Synthesis: This method offers a route to high-purity this compound.

  • Procedure:

    • An electrolytic cell is set up with a bismuth anode and a suitable cathode, separated by an ion-exchange membrane.[10]

    • The anolyte consists of a solution of 2-ethylhexanoic acid and an ammonium (B1175870) or alkali metal salt of 2-ethylhexanoic acid in a low-weight alcohol such as methanol.[10]

    • The catholyte is a similar solution, which may contain a lower concentration of 2-ethylhexanoic acid.[10]

    • An electric current is passed through the cell, causing the bismuth anode to dissolve and react with the 2-ethylhexanoate ions to form this compound.

    • The product is then isolated from the anolyte.

Structural Characterization

a) Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective technique for confirming the presence of the carboxylate functional groups.

  • Methodology:

    • A thin film of the viscous liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • The sample is then analyzed using an FTIR spectrometer.

    • The resulting spectrum should display a strong absorption band in the region of 1580–1620 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the coordinated carboxylate group.[3]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the 2-ethylhexanoate ligands and their coordination environment.

  • Methodology:

    • A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • Analysis of the chemical shifts, integration, and coupling patterns of the signals can confirm the integrity of the organic ligands and may provide insights into the coordination of the bismuth ion.

c) X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry.

  • Methodology:

    • The primary challenge for this technique is the growth of suitable single crystals of this compound, which is difficult due to its viscous liquid nature at room temperature.

    • Should crystallization be achieved, a single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is collected and analyzed to solve and refine the crystal structure.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization Direct Reaction Direct Reaction This compound This compound Direct Reaction->this compound IR Spectroscopy IR Spectroscopy This compound->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy This compound->NMR Spectroscopy X-ray Crystallography X-ray Crystallography This compound->X-ray Crystallography Electrochemical Synthesis Electrochemical Synthesis Electrochemical Synthesis->this compound

Caption: Workflow for synthesis and characterization of this compound.

Conclusion

The molecular structure of this compound is best described as a coordination complex of a bismuth(III) ion with three 2-ethylhexanoate ligands, which likely exists in an aggregated or clustered form. While a definitive crystal structure remains to be determined, a combination of spectroscopic techniques and an understanding of the coordination chemistry of bismuth carboxylates provide a robust model of its molecular architecture. The experimental protocols outlined in this guide offer a practical framework for the synthesis and characterization of this industrially significant compound, paving the way for further research and development in its various applications.

References

An In-depth Technical Guide to the Solubility of Bismuth 2-Ethylhexanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bismuth 2-ethylhexanoate (B8288628) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative and semi-quantitative solubility information, supplemented by a general experimental protocol for determining solubility.

Core Concepts

Bismuth 2-ethylhexanoate, also known as bismuth octoate, is an organometallic compound with the chemical formula Bi(C₈H₁₅O₂)₃.[1] It is recognized for its catalytic activity in various chemical reactions, including polyurethane formation, and its use as a lubricant additive and drying agent.[2][3][4] Its solubility in organic media is a critical parameter for its application in these fields, governing its formulation, delivery, and reactivity. The long alkyl chains of the 2-ethylhexanoate ligands impart a hydrophobic nature to the molecule, enhancing its compatibility with nonpolar organic solvents.

Solubility Data

Precise quantitative solubility data for this compound is not widely available in published literature. However, based on technical data sheets and scientific articles, a qualitative and semi-quantitative understanding of its solubility can be established. The following table summarizes the available information.

Solvent ClassSpecific SolventSolubilitySource
Hydrocarbons
Mineral SpiritsSoluble (often supplied as a solution)[5][6]
XyleneSoluble (often supplied as a solution)[7][8]
TolueneSoluble[9]
HexaneSoluble[9]
HeptaneGood[1]
Alcohols
MethanolSoluble[9]
EthanolMiscible[10]
PropanolMiscible[10]
ButanolMiscible[10]
Ketones
AcetoneMiscible[10]
Methyl Ethyl Ketone (MEK)Miscible[10]
Methyl Isobutyl Ketone (MIBK)Miscible[10]
Esters
Ethyl AcetateMiscible[10]
Butyl AcetateMiscible[10]
Aqueous
WaterInsoluble/Not miscible[2][4][5][11][12][13]

Note: "Soluble" or "miscible" indicates that the compound dissolves to a significant extent, but the exact concentration is not specified. "Insoluble" or "not miscible" indicates very low solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25°C).

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled water bath or incubator

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance (accurate to ±0.0001 g)

  • Volumetric flasks

  • Pipettes

  • Drying oven

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The exact amount will depend on the expected solubility but should be sufficient to ensure a saturated solution with undissolved solute present.

    • Add a magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C ± 0.1°C).

    • Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation:

    • After the equilibration period, stop the stirring and allow the undissolved this compound to settle at the bottom of the vial. It is crucial to maintain the vial at the constant experimental temperature during this phase.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed pipette. To avoid disturbing the sediment, it is advisable to filter the supernatant using a syringe filter that is compatible with the solvent.

  • Solvent Evaporation:

    • Transfer the collected aliquot of the saturated solution to a pre-weighed, clean, and dry vial.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the this compound.

  • Gravimetric Analysis:

    • Once the solvent is completely evaporated, place the vial containing the dried residue in a desiccator to cool to room temperature.

    • Weigh the vial with the residue on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or grams per 100 g of solvent ( g/100 g).

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizations

The following diagrams illustrate the generalized workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess Bismuth 2-ethylhexanoate to solvent prep2 Seal vial prep1->prep2 equil1 Place in thermostatic bath at constant temperature prep2->equil1 equil2 Stir for 24-48 hours equil1->equil2 samp1 Stop stirring and allow sediment to settle equil2->samp1 samp2 Withdraw known volume of clear supernatant samp1->samp2 anal1 Evaporate solvent from the collected sample samp2->anal1 anal2 Weigh the dried residue anal1->anal2 anal3 Calculate solubility anal2->anal3

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound exhibits good solubility in a range of nonpolar organic solvents, particularly hydrocarbons, which is consistent with its molecular structure. Its miscibility with common alcohols, ketones, and esters further broadens its utility in various formulations. Conversely, its insolubility in water is a key characteristic. While precise quantitative solubility data remains elusive in the public domain, the provided qualitative information and the general experimental protocol offer a solid foundation for researchers and professionals working with this compound. Further research to quantify the solubility of this compound in a wider array of solvents under different temperature conditions would be a valuable contribution to the field.

References

Thermal Decomposition Profile of Bismuth 2-Ethylhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of bismuth 2-ethylhexanoate (B8288628) (also known as bismuth octoate). Understanding the thermal stability and decomposition pathway of this organometallic compound is critical for its applications in various fields, including as a catalyst in polymerization reactions, a precursor for bismuth-based materials, and in pharmaceutical formulations. This document synthesizes available data to present a detailed thermal decomposition profile, including experimental protocols and visual representations of the decomposition process.

Core Concepts in the Thermal Decomposition of Bismuth 2-Ethylhexanoate

This compound, with the chemical formula C₂₄H₄₅BiO₆, is a metal carboxylate that undergoes thermal decomposition to ultimately form bismuth oxide. The decomposition process is a multi-step event, with the specific pathway and intermediate products influenced by the surrounding atmosphere (e.g., air or inert gas). In an inert atmosphere such as nitrogen, the 2-ethylhexanoate ligand can act as an internal oxygen source for the formation of bismuth oxide[1]. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and bismuth oxide (Bi₂O₃)[2].

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed to elucidate the thermal decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the stoichiometry of the decomposition reactions. DSC measures the heat flow into or out of a sample as it is heated, revealing whether the decomposition processes are endothermic or exothermic.

Quantitative Thermal Decomposition Data

The following tables summarize the key quantitative data obtained from the thermal analysis of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound in Air
Decomposition StageTemperature Range (°C)Peak Decomposition Temperature (°C)Mass Loss (%)Gaseous ProductsSolid Residue
Stage 1 & 2Ambient - 290Not explicitly statedNot explicitly stated2-ethylhexanoate ligandsIntermediate bismuth species
Stage 3290 - 400~350Not explicitly stated2-ethylhexanoate ligandBismuth Oxide (Bi₂O₃)

Note: The data in this table is derived from a study on the synthesis of bismuth vanadate, which included a TGA of the this compound precursor. The original study described three weight loss events, with the first two (loss of two ligands) occurring up to 290°C and the third (loss of the final ligand) at approximately 350°C. The precise mass loss percentages for each stage were not provided.

Table 2: Kinetic Parameters of Thermal Decomposition
ParameterValueMethod
Activation Energy (Ea)100.0 kJ/molNot explicitly stated

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reproducible and accurate thermal analysis data. The following section outlines a typical methodology for the thermogravimetric analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500 or similar)

  • High-purity nitrogen or air for purge gas

  • Platinum or alumina (B75360) sample pans

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas (e.g., high-purity air or nitrogen) to a constant flow rate, typically 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min or 20°C/min.

  • Data Acquisition: Record the sample mass, sample temperature, and furnace temperature as a function of time.

  • Data Analysis:

    • Plot the percentage of mass loss as a function of temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve with respect to temperature to obtain the DTG (Derivative Thermogravimetry) curve. The peaks in the DTG curve correspond to the temperatures of the maximum rate of decomposition.

    • Determine the onset temperature of decomposition, the peak decomposition temperatures for each stage, and the percentage of mass loss for each decomposition step.

    • Calculate the final residual mass.

Visualizing the Thermal Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the thermal decomposition process and the experimental workflow.

Thermal_Decomposition_Pathway cluster_0 Thermal Decomposition in Air A This compound Bi(C₈H₁₅O₂)₃ B Intermediate Species (Loss of 2 ligands) A->B < 290°C D Gaseous Byproducts (CO, CO₂, H₂O) A->D C Bismuth Oxide (Bi₂O₃) B->C ~350°C B->D

Caption: Thermal decomposition pathway of this compound in an air atmosphere.

TGA_Experimental_Workflow cluster_workflow TGA Experimental Workflow prep Sample Preparation (5-10 mg) setup Instrument Setup (Purge Gas: Air/N₂, 50 mL/min) prep->setup program Thermal Program (Ramp to 600°C at 10°C/min) setup->program acquire Data Acquisition (Mass vs. Temperature) program->acquire analyze Data Analysis (TGA/DTG Curves) acquire->analyze results Results (Decomposition Temps, Mass Loss %) analyze->results

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

References

The Environmental Impact of Organobismuth Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organobismuth compounds, characterized by a direct carbon-bismuth bond, are gaining traction in various fields, including catalysis and medicine, due to the low toxicity profile of elemental bismuth, often termed a "green" heavy metal.[1][2][3] However, the environmental impact of these synthetic compounds is not well-documented. The covalent bonding of organic ligands to the bismuth center can significantly alter their chemical properties, bioavailability, and toxicity compared to their inorganic counterparts.[4][5][6] This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate, ecotoxicity, and bioaccumulation potential of organobismuth compounds. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, highlighting key data and methodologies, while also transparently identifying critical knowledge gaps. A significant finding of this review is the profound lack of specific quantitative ecotoxicity data for organobismuth compounds in the public literature, underscoring the need for further research in this area.

Environmental Fate and Persistence

The environmental persistence of organobismuth compounds is a key factor in their overall environmental risk profile. The stability of the bismuth-carbon bond, the solubility of the compound, and its susceptibility to biotic and abiotic degradation processes will determine its concentration and longevity in various environmental compartments.

Abiotic Degradation

The bismuth-carbon bond is generally considered the weakest among the Group 15 organometallic compounds (P > As > Sb > Bi), suggesting a potential susceptibility to cleavage.[1][7] However, the stability of these compounds can be significantly influenced by the nature of the organic ligands. For instance, some cyclic organobismuth(III) compounds exhibit enhanced stability due to transannular coordination, making them less susceptible to hydrolysis.[2] Safety data for triphenylbismuth (B1683265) indicates it has low water solubility, which may limit its mobility in aquatic systems but could lead to persistence in sediments.[3]

Biodegradation

Information on the biodegradation of organobismuth compounds is scarce. However, the well-documented biomethylation of other heavy metals and metalloids raises the possibility of similar environmental transformations for bismuth. Indeed, trimethylbismuth (B1197961) (Me3Bi) has been detected in landfill and sewage gases, indicating that anaerobic microorganisms can methylate inorganic bismuth.[3][8] This transformation is significant as methylated forms of metals can have altered toxicity and mobility. There is a critical need for standardized biodegradation studies on various organobismuth compounds to understand their environmental transformation pathways and persistence.

Ecotoxicity

While inorganic bismuth compounds are generally considered to have low toxicity, the ecotoxicity of organobismuth compounds is largely undefined.[5][9][10] The organic moiety can increase the lipophilicity of the compound, potentially facilitating its uptake by organisms and interaction with biological membranes. Some organobismuth compounds have demonstrated significant antimicrobial and cytotoxic effects, which may translate to broader environmental toxicity.[6][11]

Aquatic Ecotoxicity Data

A thorough review of the available literature reveals a significant lack of quantitative data on the acute and chronic toxicity of organobismuth compounds to standard aquatic test organisms. In a study on the acute toxicity of 50 metals to Daphnia magna, an EC50 for inorganic bismuth could not be determined as it showed no toxic effects up to its limit of aqueous solubility.[12] This, however, does not provide insight into the toxicity of more bioavailable organobismuth compounds. The tables below are structured to present key ecotoxicity data; however, they currently reflect the notable absence of this information in the reviewed literature.

Table 1: Acute Aquatic Ecotoxicity of Organobismuth Compounds

CompoundTest SpeciesDurationEndpointValue (mg/L)Reference
TriphenylbismuthDaphnia magna (Water Flea)48 hoursEC50Data not available in reviewed literature-
TriphenylbismuthOncorhynchus mykiss (Rainbow Trout)96 hoursLC50Data not available in reviewed literature-
TriphenylbismuthPseudokirchneriella subcapitata (Green Algae)72 hoursEC50 (Growth Inhibition)Data not available in reviewed literature-

Table 2: Chronic Aquatic Ecotoxicity of Organobismuth Compounds

CompoundTest SpeciesDurationEndpointValue (mg/L)Reference
TriphenylbismuthDaphnia magna (Water Flea)21 daysNOEC (Reproduction)Data not available in reviewed literature-
TriphenylbismuthPimephales promelas (Fathead Minnow)32 daysNOEC (Early Life Stage)Data not available in reviewed literature-

Bioaccumulation Potential

Bioaccumulation, the net accumulation of a chemical by an organism from all sources, is a critical consideration for persistent and lipophilic compounds. The potential for organobismuth compounds to bioaccumulate in aquatic and terrestrial organisms is largely unknown.

Studies on inorganic bismuth have shown that it can be accumulated by marine macroalgae, with accumulation factors being proportional to the aqueous concentration.[9][13] However, there was no evidence of biomagnification up the food chain.[14] The lipophilicity conferred by organic ligands in organobismuth compounds could potentially lead to higher bioconcentration factors (BCF) in organisms like fish, but experimental data is needed to confirm this.

Table 3: Bioaccumulation Data for Organobismuth Compounds

CompoundTest SpeciesExposure RouteParameterValueReference
TriphenylbismuthDanio rerio (Zebrafish)AqueousBCFData not available in reviewed literature-

Experimental Protocols

Given the lack of specific studies on organobismuth compounds, this section provides detailed, albeit generic, methodologies for key ecotoxicity and biodegradation experiments based on internationally accepted OECD guidelines. These protocols are intended to be adapted for specific organobismuth compounds.

Protocol: Acute Toxicity Test for Fish (adapted from OECD 203)
  • Objective: To determine the median lethal concentration (LC50) of an organobismuth compound to fish over a 96-hour exposure period.

  • Test Species: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Substance Preparation: Due to the expected low aqueous solubility of many organobismuth compounds, a stock solution should be prepared using a minimal amount of a water-miscible solvent (e.g., acetone, dimethylformamide). A solubilizing agent may be necessary for highly hydrophobic compounds. The final concentration of the solvent should be below its toxicity threshold and consistent across all treatments, including a solvent control.

  • Test Design: A semi-static or flow-through system is recommended to maintain stable concentrations. A limit test at 100 mg/L can be performed first. If mortality occurs, a full range-finding test followed by a definitive test with at least five concentrations in a geometric series is conducted.

  • Test Conditions:

    • Temperature: Species-specific (e.g., 15 ± 1 °C for rainbow trout).

    • pH: 6.0 - 8.5.

    • Dissolved Oxygen: > 60% saturation.

    • Photoperiod: 16 hours light, 8 hours dark.

    • Feeding: None during the test.

  • Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Sub-lethal effects are also noted.

  • Analytical Monitoring: The concentration of the organobismuth compound in the test water must be measured at the beginning and end of the test, and preferably daily in the high and low concentrations and a middle concentration, to confirm exposure levels. This requires a validated analytical method (e.g., HPLC-ICP-MS).

  • Data Analysis: The 96-hour LC50 with 95% confidence intervals is calculated using appropriate statistical methods (e.g., probit analysis).

Protocol: Ready Biodegradability - CO2 Evolution Test (adapted from OECD 301B)
  • Objective: To assess the ready biodegradability of an organobismuth compound by aerobic microorganisms.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

  • Test Substance: The organobismuth compound is added as the sole source of organic carbon at a concentration of 10-20 mg/L.

  • Test System: The test is conducted in sealed vessels containing a mineral medium, the inoculum, and the test substance. The CO2 produced from the biodegradation of the substance is trapped in a barium hydroxide (B78521) or sodium hydroxide solution and quantified by titration.

  • Duration: 28 days.

  • Analysis: The percentage of biodegradation is calculated based on the cumulative CO2 produced relative to the theoretical maximum CO2 production (ThCO2) of the compound.

  • Pass Level: A compound is considered readily biodegradable if it reaches >60% of its ThCO2 within the 10-day window following the lag phase (which should not exceed 14 days).

  • Controls: A toxicity control, with the test substance and a readily biodegradable reference substance (e.g., sodium benzoate), should be included to ensure the test substance is not inhibitory to the microorganisms.

Visualizations: Workflows and Environmental Pathways

The following diagrams, generated using Graphviz, illustrate key logical workflows and conceptual relationships relevant to assessing the environmental impact of organobismuth compounds.

Environmental_Risk_Assessment_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Environmental Fate Assessment cluster_2 Phase 3: Ecotoxicity & Bioaccumulation cluster_3 Phase 4: Risk Characterization Synthesis Synthesis & Characterization of Organobismuth Compound PhysChem Determine Physicochemical Properties (Solubility, Log Kow, Vapor Pressure) Synthesis->PhysChem Abiotic Abiotic Degradation Studies (Hydrolysis, Photolysis) PhysChem->Abiotic Biotic Biodegradation Studies (e.g., OECD 301B) PhysChem->Biotic AcuteTox Acute Ecotoxicity Testing (Fish, Daphnia, Algae) PhysChem->AcuteTox Bioacc Bioaccumulation Studies (e.g., OECD 305) PhysChem->Bioacc Fate Environmental Fate Modeling Abiotic->Fate Biotic->Fate ChronicTox Chronic Ecotoxicity Testing Biotic->ChronicTox PEC Predict Environmental Concentration (PEC) Fate->PEC PNEC Predict No-Effect Concentration (PNEC) AcuteTox->PNEC ChronicTox->PNEC Risk Risk Characterization (PEC/PNEC Ratio) PEC->Risk PNEC->Risk

Caption: Workflow for Environmental Risk Assessment of an Organobismuth Compound.

Acute_Toxicity_Test_Workflow cluster_0 Preparation cluster_1 Exposure (96 hours) cluster_2 Analysis A Prepare Stock Solution of Organobismuth Compound C Prepare Test Concentrations & Controls A->C B Acclimate Test Organisms (e.g., Fish) D Introduce Organisms to Test Vessels B->D C->D E Monitor Water Quality (pH, DO, Temp) D->E F Record Mortality & Sub-lethal Effects (24, 48, 72, 96h) D->F G Collect Water Samples for Analytical Verification D->G I Statistical Analysis (e.g., Probit) F->I H Analyze Water Samples for Compound Concentration G->H H->I J Determine 96h-LC50 & Confidence Limits I->J

Caption: Experimental Workflow for an Acute Aquatic Toxicity Test (e.g., OECD 203).

Conceptual_Environmental_Pathways cluster_water Aquatic Environment cluster_biota Biota cluster_fate Transformation Release Release of Organobismuth Compound to Environment Water Water Column Release->Water Sediment Sediment Water->Sediment Partitioning Uptake Uptake by Aquatic Organisms Water->Uptake Hydrolysis Hydrolysis Water->Hydrolysis Biodegradation Biodegradation Sediment->Biodegradation Biomethylation Biomethylation Sediment->Biomethylation Bioaccumulation Bioaccumulation/ Bioconcentration Uptake->Bioaccumulation

Caption: Conceptual Environmental Pathways of Organobismuth Compounds.

Conclusion and Recommendations

Organobismuth compounds represent a class of molecules with significant potential in various applications. The perception of bismuth as an environmentally benign "green" metal has likely contributed to the limited investigation into the environmental impact of its organometallic forms. This technical guide consolidates the available, albeit sparse, information and reveals a critical gap in our understanding. The lack of quantitative ecotoxicity and bioaccumulation data, coupled with limited knowledge of environmental degradation pathways, makes a comprehensive environmental risk assessment of these compounds currently impossible.

For researchers, scientists, and drug development professionals working with or developing novel organobismuth compounds, the following is recommended:

  • Prioritize Ecotoxicological Screening: Early-stage screening of new organobismuth compounds for acute aquatic toxicity should be prioritized.

  • Conduct Standardized Testing: For compounds with potential for environmental release, conducting standardized tests for ready biodegradability (e.g., OECD 301 series) and bioaccumulation in fish (OECD 305) is crucial.

  • Develop Analytical Methods: Robust analytical methods for the quantification of organobismuth compounds in environmental matrices (water, sediment, biota) are essential for accurate exposure and fate analysis.

  • Publish Environmental Data: To fill the existing knowledge gap, there is a strong need for the publication of environmental safety data in peer-reviewed literature.

By proactively investigating the environmental impact of organobismuth compounds, the scientific and industrial communities can ensure that the development of these promising molecules aligns with the principles of green chemistry and environmental stewardship.

References

A Technical Guide to Non-Toxic Metal Catalysts for Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biodegradable and biocompatible polymers is a cornerstone of modern materials science, with profound implications for drug delivery, tissue engineering, and medical implants. A critical aspect of synthesizing these polymers is the choice of catalyst, which should ideally be efficient, selective, and, most importantly, non-toxic to avoid adverse biological effects. This technical guide provides an in-depth overview of the core principles and recent advancements in non-toxic metal catalysts for polymerization, with a focus on iron, zinc, calcium, and magnesium-based systems. These metals are abundant, generally have low toxicity, and offer versatile catalytic activities for various polymerization mechanisms.[1][2]

Overview of Non-Toxic Metal Catalysts

Traditionally, tin-based catalysts, such as tin(II) octoate, have been the industry standard for the ring-opening polymerization (ROP) of cyclic esters to produce polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL).[2] However, concerns over the potential toxicity of residual tin have driven the search for safer alternatives.[2][3] Iron, zinc, calcium, and magnesium have emerged as promising candidates due to their biocompatibility and rich coordination chemistry.[1][2]

  • Iron (Fe): As a highly abundant and environmentally friendly metal, iron-based catalysts have been extensively explored, particularly for Atom Transfer Radical Polymerization (ATRP) and, more recently, for ROP.[4][5][6][7] They offer a cost-effective and less toxic alternative to commonly used copper catalysts in ATRP.[4][5][6]

  • Zinc (Zn): Zinc-based catalysts are well-regarded for their excellent activity and control in the ROP of lactide and other cyclic esters.[8][9][10] Their low toxicity makes them particularly suitable for synthesizing polymers for biomedical applications.[10]

  • Calcium (Ca): Calcium, being an essential element in the human body, is an attractive metal for designing biocompatible catalysts. Calcium-based complexes have shown significant activity in the ROP of cyclic esters.

  • Magnesium (Mg): Similar to calcium, magnesium is biocompatible and its complexes have demonstrated high efficiency as catalysts for both the ROP of cyclic esters and the copolymerization of epoxides with carbon dioxide.[11][12]

Data Presentation: Comparative Performance of Non-Toxic Metal Catalysts

The following tables summarize the quantitative data from various studies on non-toxic metal-catalyzed polymerizations, allowing for a clear comparison of their performance under different conditions.

Table 1: Iron-Based Catalysts for Polymerization

Catalyst SystemMonomerPolymerization TypeTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )Mw/Mn (PDI)Reference
FeCl₂/2,6-bis(imino)pyridylEthyleneCoordination---14,000-611,000-[4]
FeBr₃/TBAB/Fe(0)MMASARA ATRP----~1.2[6]
Iron Guanidine ComplexStyrene/LactideOrthogonal ATRP/ROP110----[13]
FeCl₃ε-CaprolactoneROP-----[14]
Fe(DS)₃L-lactideROP---20,232-[15]

Table 2: Zinc-Based Catalysts for Ring-Opening Polymerization of Lactide

Catalyst SystemMonomerTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )Mw/Mn (PDI)Reference
Zinc AcetateL-lactide150----
Zinc Amido-oxazolinaterac-lactide500.5>93-narrow[9]
Zinc (L-prolinate)₂L,L-lactide1951-2900-3400-[16]
Zinc LactateDL-lactide---high-[17]
Natural Amino-Acid Based Zinc Complexesrac-lactideRT2100controlled1.07-1.31[8]

Table 3: Calcium- and Magnesium-Based Catalysts for Polymerization

Catalyst SystemMonomerPolymerization TypeTemp. (°C)TimeConversion (%)Mn ( g/mol )Mw/Mn (PDI)Reference
Dimagnesium ComplexesCyclohexene Oxide/CO₂Copolymerization803-6---[18]
Heterodinuclear Zn(II)/Mg(II)Cyclohexene Oxide/CO₂Copolymerization120----[18]

Experimental Protocols

This section provides detailed methodologies for key experiments involving non-toxic metal catalysts.

General Considerations for Monomer and Solvent Purification

The success of a controlled polymerization reaction is highly dependent on the purity of the monomers and solvents. Impurities such as water can act as initiators or chain transfer agents, leading to poor control over the molecular weight and a broad polydispersity of the resulting polymer.

Protocol for Monomer Purification (e.g., Lactide):

  • Recrystallization: Dissolve the crude lactide in a minimal amount of hot, anhydrous toluene. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

  • Filtration: Collect the purified crystals by filtration under an inert atmosphere (e.g., in a glovebox).

  • Sublimation: For higher purity, the recrystallized lactide can be further purified by sublimation under vacuum at an elevated temperature (e.g., 100 °C).[19]

  • Storage: Store the purified monomer in a glovebox under a dry, inert atmosphere to prevent moisture contamination.[19]

Protocol for Solvent Purification (e.g., Toluene):

  • Drying: Reflux the solvent over a suitable drying agent, such as sodium/benzophenone, until the characteristic blue or purple color of the ketyl radical persists.

  • Distillation: Distill the dry solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the purified solvent over molecular sieves in a sealed flask under an inert atmosphere.

Catalyst Preparation (General Procedure)

The synthesis of well-defined metal complexes as catalysts is crucial for achieving controlled polymerization. The following is a general procedure that can be adapted for the synthesis of various non-toxic metal catalysts.

Example: Synthesis of a Zinc-based Catalyst

  • Ligand Synthesis: Synthesize the desired organic ligand according to established literature procedures.

  • Complexation: In a glovebox, dissolve the ligand in a dry, aprotic solvent (e.g., THF or toluene). Add an equimolar amount of a suitable metal precursor (e.g., zinc bis(trimethylsilyl)amide) to the solution at room temperature.

  • Reaction: Stir the reaction mixture for a specified period (e.g., 12-24 hours) at room temperature or with gentle heating.

  • Isolation: Remove the solvent under vacuum. The resulting solid can be purified by recrystallization from a suitable solvent system.

  • Characterization: Characterize the structure and purity of the catalyst using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis.

Ring-Opening Polymerization (ROP) of Lactide using a Zinc Catalyst (Bulk Polymerization)

This protocol describes a typical solvent-free (bulk) polymerization of L-lactide using a zinc-based catalyst.

  • Preparation: In a glovebox, charge a flame-dried Schlenk flask equipped with a magnetic stir bar with the desired amount of purified L-lactide and the zinc catalyst at a specific monomer-to-catalyst ratio.

  • Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the flask with dry argon or nitrogen three times to ensure an inert atmosphere.

  • Co-initiator Addition (Optional): If a co-initiator (e.g., benzyl (B1604629) alcohol) is used to control the molecular weight, add it to the flask via a syringe under a positive pressure of the inert gas.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 150 °C) and stir the mixture.

  • Reaction Monitoring: Monitor the progress of the polymerization by taking small aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Purification: After the desired reaction time or monomer conversion is reached, remove the flask from the oil bath and allow it to cool to room temperature. Dissolve the solid polymer in a minimal amount of dichloromethane (B109758).

  • Precipitation: Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of cold methanol (B129727) with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (B99206) (MMA) using an Iron Catalyst

This protocol outlines a general procedure for the ATRP of MMA using an iron-based catalyst.

  • Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the iron catalyst (e.g., FeCl₃), a ligand (e.g., a nitrogen or phosphorus-based ligand), and the desired amount of MMA monomer.

  • Inert Atmosphere: Deoxygenate the mixture by several freeze-pump-thaw cycles.

  • Initiator Addition: Add the initiator (e.g., ethyl α-bromoisobutyrate) to the flask via a syringe under an inert atmosphere.

  • Polymerization: Place the flask in a thermostatically controlled oil bath at the desired temperature to start the polymerization.

  • Reaction Monitoring: Take samples periodically to monitor the monomer conversion and the evolution of molecular weight and polydispersity using gas chromatography (GC) and gel permeation chromatography (GPC), respectively.

  • Termination: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent (e.g., methanol or hexane). Filter and dry the polymer under vacuum.

Polymer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Used to determine the monomer conversion by comparing the integration of monomer and polymer signals. It can also be used to analyze the end-groups of the polymer chains and the microstructure (e.g., tacticity) of polylactide.[20]

  • ¹³C NMR: Provides detailed information about the polymer's microstructure and can be used to confirm the chemical composition of copolymers.[20]

Gel Permeation Chromatography (GPC):

  • Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. The system is typically calibrated with polystyrene or polymethyl methacrylate standards.[21]

Differential Scanning Calorimetry (DSC):

  • Used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).[20][21]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and workflows in non-toxic metal-catalyzed polymerization.

Coordination-Insertion Mechanism for Ring-Opening Polymerization

The coordination-insertion mechanism is the most widely accepted pathway for the ROP of cyclic esters catalyzed by metal alkoxides.[22] The process involves the coordination of the monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond.[22]

CoordinationInsertion cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination MetalAlkoxide Metal-Alkoxide (LnM-OR) Coordination Coordinated Complex MetalAlkoxide->Coordination Coordination Monomer Lactide Monomer Monomer->Coordination Insertion Nucleophilic Attack & Ring Opening Coordination->Insertion Intramolecular Nucleophilic Attack NewAlkoxide New Metal-Alkoxide (LnM-O-CO-CH(R)-OR) Insertion->NewAlkoxide GrowingChain Growing Polymer Chain NewAlkoxide->GrowingChain Coordination Protonation Protonation (e.g., with H₂O or Acid) NewAlkoxide->Protonation AnotherMonomer Another Lactide Monomer AnotherMonomer->GrowingChain GrowingChain->NewAlkoxide Further Insertion Polymer Polymer with -OH end-group Protonation->Polymer

Caption: Coordination-Insertion mechanism for ROP of lactide.

General Workflow for Bulk Polymerization

This diagram outlines the typical experimental workflow for conducting a bulk polymerization of a cyclic ester using a non-toxic metal catalyst.

BulkPolymerizationWorkflow MonomerPrep Monomer Purification (Recrystallization/Sublimation) ReactionSetup Charge Monomer & Catalyst to Schlenk Flask MonomerPrep->ReactionSetup CatalystPrep Catalyst Preparation/ Handling in Glovebox CatalystPrep->ReactionSetup InertAtmosphere Establish Inert Atmosphere (Freeze-Pump-Thaw or Ar/N₂ Purge) ReactionSetup->InertAtmosphere Polymerization Polymerization at Elevated Temperature InertAtmosphere->Polymerization Termination Cooling & Quenching Polymerization->Termination Purification Dissolution & Precipitation Termination->Purification Drying Drying under Vacuum Purification->Drying Characterization Polymer Characterization (NMR, GPC, DSC) Drying->Characterization

Caption: Experimental workflow for bulk polymerization.

Atom Transfer Radical Polymerization (ATRP) Catalytic Cycle

The ATRP mechanism involves a reversible redox process between a lower and a higher oxidation state of the metal catalyst, which controls the concentration of propagating radicals.[23][24]

ATRPCycle Activator L/M(n) Deactivator L/M(n+1)X Activator->Deactivator Activation Radical P• (Propagating Radical) Activator->Radical k_act Deactivator->Activator Deactivation Dormant P-X (Dormant Chain) Radical->Deactivator k_deact Monomer Monomer Radical->Monomer k_p (Propagation)

Caption: Catalytic cycle of Atom Transfer Radical Polymerization.

Conclusion and Future Outlook

Non-toxic metal catalysts based on iron, zinc, calcium, and magnesium offer a sustainable and biocompatible platform for the synthesis of advanced polymeric materials. Significant progress has been made in designing catalysts with high activity and selectivity, enabling the production of well-defined polymers for a range of applications, particularly in the biomedical field. Future research will likely focus on the development of catalysts that can operate under even milder conditions, tolerate a wider range of functional groups, and provide enhanced control over polymer architecture and stereochemistry. The continued exploration of these earth-abundant and non-toxic metals will undoubtedly pave the way for greener and safer polymer manufacturing processes.

References

The Emergence of a Green Catalyst: A Technical Guide to the History and Discovery of Bismuth-Based Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth, a heavy post-transition metal, has long been recognized for its low toxicity, earning it the moniker "green element."[1] While its applications in medicine and metallurgy are well-established, its journey as a versatile catalyst in organic synthesis and environmental remediation is a more recent and compelling narrative. This technical guide provides an in-depth exploration of the history, discovery, and applications of bismuth-based catalysts, offering researchers and professionals a comprehensive resource complete with quantitative data, detailed experimental protocols, and mechanistic insights. The unique electronic structure and variable oxidation states of bismuth have paved the way for its use in a wide array of catalytic transformations, often mimicking the reactivity of more expensive and toxic transition metals.[2][3]

A Historical Perspective: From Obscurity to a Catalyst of Choice

The catalytic potential of bismuth compounds remained largely unexplored for a significant period. While indications of radical reactivity in bismuth compounds can be traced back to the 19th century, the systematic investigation and application of bismuth in catalysis are a relatively modern development.[4][5]

A pivotal moment in the history of bismuth catalysis was the commercialization of the SOHIO process in the 1960s, which utilized a bismuth phosphomolybdate catalyst for the ammoxidation of propylene (B89431) to produce acrylonitrile, a key monomer for plastics and fibers.[6] This industrial application highlighted the potential of bismuth in large-scale chemical production.

However, it was not until the late 1980s that the role of bismuth(III) salts as Lewis acids in organic synthesis began to be systematically studied.[7] This opened the door to a plethora of new applications. The last two decades have witnessed a surge in research, with significant advancements in understanding and utilizing bismuth's redox capabilities.[8] The development of bismuth redox catalysis, involving Bi(III)/Bi(V) and Bi(I)/Bi(III) cycles, has been a particularly exciting frontier, offering novel pathways for challenging transformations that were once the exclusive domain of transition metals.[2][9][10]

Synthesis of Bismuth-Based Catalysts: Detailed Protocols

The performance of a bismuth-based catalyst is intrinsically linked to its composition, size, and morphology. A variety of synthesis methods have been developed to tailor these properties for specific applications.

Synthesis of Ultrasmall Bismuth Nanocatalysts

This protocol describes a green synthesis approach to produce ultrasmall bismuth nanodots in an aqueous phase, suitable for catalytic reduction reactions.[7]

Materials:

Procedure:

  • In a typical synthesis, 1 mmol of Bi(NO₃)₃·5H₂O is added to a solution of d-glucose and PVP in 50 mL of Millipore water.

  • The molar ratio of Bi(NO₃)₃ to d-glucose and the concentration of PVP can be varied to control the size and stability of the nanodots.

  • The reaction mixture is stirred at a controlled temperature (e.g., 80 °C) for a specific duration (e.g., 2 hours) to allow for the reduction of Bi³⁺ ions by d-glucose.

  • The formation of a colloidal dispersion of bismuth nanodots is observed by a color change in the solution.

  • The resulting nanodots can be characterized by transmission electron microscopy (TEM) for size and morphology, X-ray diffraction (XRD) for phase identification, and X-ray photoelectron spectroscopy (XPS) to determine the chemical states of bismuth.[7]

Synthesis of a Bismuth-Based Heterojunction Photocatalyst (Bi₃TiNbO₉/Bi₂MoO₆)

This protocol outlines the solvothermal synthesis of a Bi₃TiNbO₉/Bi₂MoO₆ heterojunction, a material designed for enhanced photocatalytic activity.[11]

Materials:

Procedure:

Step 1: Synthesis of Bi₃TiNbO₉ (BTNO)

  • Prepare a 4.0 mol/L NaOH solution in deionized water.

  • Add 3.0 mmol of Bi(NO₃)₃·5H₂O to the NaOH solution under continuous stirring for 30 minutes.

  • Introduce 0.5 mmol of thoroughly ground Nb₂O₅ to the mixture and stir for another 30 minutes.

  • Add 1.0 mmol of titanium isopropoxide dropwise under vigorous stirring.

  • Transfer the resulting suspension to a 100 mL Teflon-lined autoclave and heat to 220 °C for 24 hours.

  • Allow the autoclave to cool to room temperature, then collect, wash, and dry the Bi₃TiNbO₉ product.[11]

Step 2: Synthesis of the BTNO/Bi₂MoO₆ Heterojunction

  • Dissolve 0.0485 g of Bi(NO₃)₃·5H₂O and 0.0120 g of Na₂MoO₄·2H₂O separately in 5 mL of ethylene glycol with ultrasonication for 30 minutes. Mix the two solutions and stir for 15 minutes to form Solution A.

  • Disperse 304.5 mg of the as-synthesized BTNO in 20 mL of ethanol via ultrasonication for 30 minutes to form Solution B.

  • Pour Solution B into Solution A and stir for 30 minutes.

  • Transfer the mixture to a 100 mL Teflon-lined autoclave and heat at 160 °C for 12 hours.

  • Collect the final product by centrifugation, wash thoroughly with deionized water and ethanol, and dry at 60 °C.[11]

Applications in Catalysis: A Quantitative Overview

Bismuth-based catalysts have demonstrated remarkable efficacy in a range of organic transformations and environmental applications.

Oxidation Reactions

Bismuth catalysts are effective in various oxidation reactions, including the oxidation of alcohols to carbonyl compounds.

Table 1: Performance of Bismuth Catalysts in Alcohol Oxidation

CatalystSubstrateOxidantTemperature (°C)Time (min)Yield (%)Reference
BiBr₃ (5 mol%)Benzyl alcohol30% aq. H₂O₂701096[12]
BiBr₃ (5 mol%)1-Phenylethanol30% aq. H₂O₂701095[12]
BiBr₃ (5 mol%)Cinnamyl alcohol30% aq. H₂O₂702090[12]
Bi(NO₃)₃·5H₂O (10 mol%) / Keto-ABNO (5 mol%)Benzyl alcoholAir6512095[13]

Experimental Protocol: Bismuth Tribromide Catalyzed Oxidation of Alcohols [12]

Materials:

  • Alcohol substrate

  • Bismuth tribromide (BiBr₃)

  • 30% aqueous hydrogen peroxide (H₂O₂)

Procedure:

  • To a round-bottom flask, add the alcohol (1 mmol) and BiBr₃ (0.05 mmol, 5 mol%).

  • Heat the mixture to 70 °C.

  • Add 30% aqueous H₂O₂ (1.2 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure carbonyl compound.

Polymerization Reactions

Bismuth compounds, particularly bismuth triflate and bismuth halides, are highly efficient catalysts for the ring-opening polymerization of cyclic esters like ε-caprolactone.

Table 2: Bismuth-Catalyzed Polymerization of ε-Caprolactone (ε-CL)

CatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDIReference
Bi(OTf)₃500/120249230,0001.5[8][14]
BiCl₃500/1120549525,5001.55[15]
BiBr₃500/1120549529,0001.60[15]
BiI₃500/1120549880,0001.85[15]

Experimental Protocol: Bismuth Triflate-Catalyzed Polymerization of ε-Caprolactone [8][14]

Materials:

Procedure (Bulk Polymerization):

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the desired amount of Bi(OTf)₃.

  • Add the desired amount of ε-CL via syringe. The monomer-to-catalyst ratio is typically high (e.g., 500:1).

  • Stir the mixture at the desired temperature (e.g., 20 °C or 120 °C).

  • Monitor the polymerization progress by observing the increase in viscosity.

  • After the desired time, dissolve the viscous polymer in a small amount of chloroform (B151607) or dichloromethane.

  • Precipitate the polymer by pouring the solution into a large volume of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer by gel permeation chromatography (GPC) to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI).

Cross-Coupling Reactions

A groundbreaking area of bismuth catalysis is its application in cross-coupling reactions, mimicking the reactivity of transition metals. Bismuth catalysts facilitate the formation of carbon-carbon and carbon-heteroatom bonds through redox cycling. For instance, a bismuth-catalyzed oxidative coupling of arylboronic acids with triflate and nonaflate salts has been developed, proceeding via a Bi(III)/Bi(V) redox cycle.[16][17][18] This methodology allows for the construction of C(sp²)-O bonds under mild conditions.[16][17][18]

Photocatalysis

Bismuth-based semiconductors are promising photocatalysts for the degradation of organic pollutants in water and for CO₂ reduction due to their suitable band gaps and high stability.[19][20][21]

Table 3: Photocatalytic Degradation of Pollutants using Bismuth-Based Catalysts

CatalystPollutantLight SourceTime (min)Degradation Efficiency (%)Reference
BiPO₄Polypropylene microplasticsUV-B-10.81 (area reduction)[1]
Bi₂O₃/TiO₂Polypropylene microplasticsUV-A-9.15 (area reduction)[1]
I-doped Bi₂WO₆HgVisible light-97.5[22]
Bi₂WO₆/CRhodamine BVisible light-98[22]
Bi₂WO₆/CTetracyclineVisible light-87[22]

Experimental Workflow: Photocatalytic Degradation of Tetracycline [11]

experimental_workflow_photocatalysis

Workflow for photocatalytic degradation experiments.
Electrochemical CO₂ Reduction

Bismuth-based materials are emerging as highly selective and efficient electrocatalysts for the conversion of CO₂ to valuable chemicals, particularly formate.

Table 4: Performance of Bismuth-Based Catalysts in Electrochemical CO₂ Reduction

CatalystProductFaradaic Efficiency (%)Potential (V vs. RHE)Reference
Bi NanosheetsFormate>90-0.8 to -1.0[4]
Bi-BTC MOF (CAU-17)Formate92.2-0.9[4]
Sn₀.₅BiFormate96.1-1.06[4]
TAL-33 MOF (with metallic Bi sites)Formate100-[4]

Catalytic Mechanisms and Pathways

The versatility of bismuth catalysis stems from its ability to participate in various redox cycles. The Bi(III)/Bi(V) and Bi(I)/Bi(III) redox manifolds are particularly important in mimicking the reactivity of transition metals in cross-coupling reactions.

The Bi(III)/Bi(V) Redox Cycle

This cycle is prominent in oxidative coupling reactions. It typically involves three key elementary steps: transmetalation, oxidative addition, and reductive elimination.[10][16][17][18]

Bi_III_V_cycle

The Bi(III)/Bi(V) redox cycle in oxidative coupling.
The Bi(I)/Bi(III) Redox Cycle

Low-valent bismuth species can undergo a Bi(I)/Bi(III) redox cycle, which has been exploited for reactions such as hydrodefluorination. This cycle also involves oxidative addition and reductive elimination steps.[9]

Bi_I_III_cycle

The Bi(I)/Bi(III) redox cycle in hydrodefluorination.

Conclusion

The journey of bismuth-based catalysts from relative obscurity to a prominent position in modern catalysis is a testament to the continuous quest for more sustainable and efficient chemical transformations. Their low cost, minimal toxicity, and unique reactivity make them an attractive alternative to traditional catalysts. The ongoing research into novel bismuth-based materials and a deeper understanding of their catalytic mechanisms promise to unlock even more exciting applications in the future, from the synthesis of complex pharmaceuticals to the large-scale conversion of renewable resources and the remediation of environmental pollutants. This guide serves as a foundational resource for scientists and researchers looking to explore and contribute to this rapidly evolving and impactful field.

References

Methodological & Application

Application Notes: Bismuth 2-Ethylhexanoate as a Catalyst for Polyurethane Foam

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyurethane (PU) foams are versatile polymers widely used in various sectors, including construction, automotive, furniture, and packaging.[1] The formation of polyurethane foam involves the reaction of a polyol with an isocyanate, a process that is significantly accelerated by catalysts.[1] Traditionally, organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), have been the catalysts of choice.[2] However, due to their toxicity, there is a growing demand for more environmentally benign alternatives.[2][3] Bismuth 2-ethylhexanoate (B8288628) (also known as bismuth octoate) has emerged as a promising, low-toxicity catalyst for the production of polyurethane foams.[1][4][5] It offers several advantages, including improved foam stability, enhanced physical properties, and reduced odor in the final product.[1]

Advantages of Bismuth 2-Ethylhexanoate:

  • Low Toxicity: Bismuth compounds are considerably less toxic than their tin-based counterparts, making them a safer and more environmentally friendly option.[1][6]

  • Improved Foam Properties: Foams produced with this compound often exhibit better mechanical properties, such as higher tensile strength and elongation.[1] It also helps to stabilize the foam during curing, reducing shrinkage and collapse.[1]

  • Selective Reactivity: Bismuth catalysts can selectively promote the gelling reaction (urethane formation) over the blowing reaction (urea formation), allowing for better control over the foam's density and cell structure.[1][2]

  • Reduced Odor: The use of bismuth catalysts can lead to foams with lower levels of residual odors.[1]

Catalytic Mechanism and Experimental Workflow

The catalytic action of this compound in polyurethane formation involves the coordination of the bismuth metal center with the reactants, lowering the activation energy of the urethane-forming reaction. The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for preparing polyurethane foam.

G Catalytic Cycle of this compound cluster_reactants Reactants Polyol Polyol (R-OH) Intermediate Activated Complex [Bi(OOCR)₂(OR)] + R'NCO Polyol->Intermediate Coordination Isocyanate Isocyanate (R'-NCO) Isocyanate->Intermediate Insertion Catalyst This compound Bi(OOCR)₃ Catalyst->Intermediate Reaction Urethane (B1682113) Urethane Product (R'-NH-CO-OR) Intermediate->Urethane Product Formation Urethane->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for urethane formation.

G Experimental Workflow for Polyurethane Foam Synthesis Start Start Premix Prepare Premix: Polyol, Surfactant, Amine Catalyst, Water, Bismuth Catalyst Start->Premix Mixing1 Mechanical Mixing (e.g., 2000 rpm, 2 min) Premix->Mixing1 AddIsocyanate Add Isocyanate (e.g., MDI) Mixing1->AddIsocyanate Mixing2 High-Speed Mixing (e.g., 2000 rpm, 10 s) AddIsocyanate->Mixing2 Pour Pour into Mold Mixing2->Pour Cure Allow to Free Rise and Cure (Room Temperature, 24h) Pour->Cure Characterization Characterize Foam Properties: Density, Mechanical, Thermal, Morphology Cure->Characterization End End Characterization->End

Caption: General workflow for polyurethane foam preparation.

Application in Flexible and Rigid Foams

This compound is an effective catalyst for both flexible and rigid polyurethane foams.[1][4]

  • Flexible Polyurethane Foam: In flexible foams, used in applications like furniture and bedding, this compound can improve resilience, tear strength, and elongation.[1] It also helps in reducing the yellowing effect often seen with traditional catalysts.[1]

  • Rigid Polyurethane Foam: For rigid foams, which are primarily used for insulation, this catalyst can enhance thermal insulation properties, improve dimensional stability, and reduce shrinkage.[1] An added benefit is the potential reduction in volatile organic compound (VOC) emissions during the curing process.[1]

Experimental Protocols

The following is a general protocol for the preparation of flexible polyurethane foam using this compound as a co-catalyst with an amine catalyst. The concentrations can be optimized based on the desired foam properties.

Materials:

  • Polyether Polyol (e.g., Lupranol 2095)

  • Polypropylene (B1209903) Glycol (e.g., Lupranol 1200)

  • Diphenylmethane Diisocyanate (MDI) (e.g., Lupranate MI, Lupranate M20)

  • Silicone Surfactant (e.g., DABCO DC198)

  • Amine Catalyst (e.g., N,N,N′,N″,N″-pentamethyldiethylenetriamine - PMDETA)

  • This compound

  • Deionized Water

Procedure: [7][8]

  • Premix Preparation: In a suitable container, combine the polyether polyol, polypropylene glycol, silicone surfactant, amine catalyst, water, and this compound catalyst according to the formulation table below.

  • Mixing: Blend the premix using a mechanical mixer at approximately 2000 rpm for 2 minutes to ensure a homogeneous mixture.[7][8]

  • Isocyanate Addition: Add the specified amount of MDI to the premix.

  • Final Mixing: Immediately mix at high speed (e.g., 2000 rpm) for a short duration (e.g., 10 seconds).[7][8]

  • Foaming and Curing: Pour the reacting mixture into a mold (e.g., 20 x 13 x 13 cm³) and allow it to free rise at room temperature.[7][8]

  • Post-Curing: Let the foam cure at room temperature for at least 24 hours before characterization.[7][8]

Quantitative Data

The performance of bismuth catalysts is often compared to standard tin-based catalysts. The following tables summarize typical formulations and resulting foam properties.

Table 1: Example Formulation for Flexible Polyurethane Foam

ComponentParts per Hundred Polyol (php)
Polyether Polyol100
Silicone Surfactant1.0 - 2.0
Amine Catalyst (PMDETA)0.1 - 0.5
Water2.0 - 4.0
This compound 0.05 - 0.2
MDITo an Isocyanate Index of 100-110

Note: This is a general formulation; specific components and their amounts should be optimized for the desired application.

Table 2: Comparison of Catalytic Activity (Hand Mix Data) [9]

CatalystUse Level (php)Cream Time (s)Gel Time (s)Tack Free Time (s)
Stannous Octoate (Tin Catalyst)0.20115575
BiCAT® 8106 (Bismuth Catalyst) 0.20 9 28 39
BiCAT® 8210 (Bismuth Catalyst) 0.14 *10 31 45

*Due to a higher bismuth content (28%), a lower use level is required for comparable performance.[9]

Table 3: Isocyanate Conversion Efficiency

A study comparing bismuth triflate to stannous octoate showed that the bismuth catalyst was more efficient, reaching higher isocyanate conversions at similar reaction times.[7] While this study used bismuth triflate, it highlights the high catalytic activity of bismuth-based catalysts in general. Both catalysts achieved approximately 80% isocyanate conversion.[7]

Characterization of Polyurethane Foam

  • FTIR Spectroscopy: To monitor the reaction kinetics by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane and urea (B33335) carbonyl peaks (1650-1750 cm⁻¹).[7][10]

  • Scanning Electron Microscopy (SEM): To analyze the cellular morphology of the foam, including cell size and shape, and whether the cells are open or closed.[11]

  • Mechanical Testing: To determine properties such as compressive strength, tensile strength, and elongation, which are crucial for the foam's intended application.[7][11]

  • Thermal Analysis (TGA, DSC): To evaluate the thermal stability and degradation profile of the foam.[8]

Conclusion

This compound is a highly effective and environmentally friendlier alternative to traditional organotin catalysts for the production of polyurethane foams.[1][12] Its low toxicity, coupled with its ability to produce foams with excellent physical and mechanical properties, makes it a compelling choice for manufacturers.[1] While the catalytic activity can be influenced by factors such as moisture, proper formulation and understanding of its reactivity can lead to high-quality flexible and rigid polyurethane foams for a wide range of applications.[1][2][13] The combination with other catalysts, such as lithium carboxylates, can further enhance its catalytic activity for demanding applications.[3]

References

Application Notes and Protocols: Ring-Opening Polymerization of Lactones using Bismuth 2-Ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic polyesters such as polylactide (PLA), poly-ε-caprolactone (PCL), and their copolymers are at the forefront of biomedical research, particularly in drug delivery systems and tissue engineering, owing to their biocompatibility and biodegradability. The synthesis of these polymers is predominantly achieved through ring-opening polymerization (ROP) of their corresponding lactone monomers. While tin(II) 2-ethylhexanoate (B8288628) (SnOct₂) has been a widely used catalyst, concerns over its potential toxicity have driven the search for greener alternatives. Bismuth(III) 2-ethylhexanoate (BiOct₃), also known as bismuth octoate, has emerged as a promising, non-toxic catalyst for the ROP of lactones. This document provides detailed application notes and experimental protocols for the use of Bismuth 2-ethylhexanoate in the synthesis of polylactones. Bismuth compounds are noted for their low toxicity, making them particularly suitable for the synthesis of polymers intended for biomedical applications.[1][2]

Advantages of this compound in Lactone ROP

  • Low Toxicity: Bismuth salts have a significantly better toxicological profile compared to tin-based catalysts, which is a critical advantage for biomedical applications.[1]

  • High Efficiency: this compound is an effective catalyst for the ROP of various lactones, including L-lactide, ε-caprolactone, and glycolide, achieving high monomer conversions.[2]

  • Control over Polymer Properties: The catalyst system allows for control over the molecular weight and molecular weight distribution of the resulting polyesters.

  • Random Copolyester Synthesis: In the copolymerization of different lactones, bismuth catalysts can lead to random copolymer sequences.[1][2]

Experimental Data Summary

The following tables summarize quantitative data from representative ring-opening polymerization experiments of lactones using bismuth catalysts.

Table 1: Homopolymerization of L-Lactide and ε-Caprolactone with PEG200-BiOct₃ Catalytic System [2]

PolymerTemperature (°C)Time (h)Monomer Conversion (%)Mₙ (GPC, g/mol )Đ (Mₙ/Mₙ)
PLA11024~10018,5001.58
PCL130249315,2001.89

Conditions: Molar ratio of monomer to catalyst = 100:1, molar ratio of monomer to co-initiator (PEG200) = 100:1.[2]

Table 2: Copolymerization of L-Lactide and ε-Caprolactone (PLACL) and ε-Caprolactone and Glycolide (PCLGA) [2]

CopolymerTemperature (°C)Time (h)Monomer Conversion (%)Mₙ (GPC, g/mol )Đ (Mₙ/Mₙ)
PLACL1302410021,3001.23
PCLGA130249617,8002.59

Conditions: Molar ratio of monomers to catalyst = 100:1, molar ratio of monomer to co-initiator (PEG200) = 100:1.[2]

Experimental Protocols

Protocol 1: General Procedure for Bulk Polymerization of Lactones

This protocol describes a general method for the ring-opening polymerization of lactones such as L-lactide or ε-caprolactone in bulk using this compound as a catalyst and an alcohol as a co-initiator.

Materials:

  • L-lactide, ε-caprolactone, or other lactone monomer

  • Bismuth(III) 2-ethylhexanoate (BiOct₃)

  • Co-initiator (e.g., Polyethylene glycol 200 (PEG200), Benzyl alcohol)

  • Toluene (or other suitable solvent for catalyst dissolution)

  • Chloroform (B151607)

  • Methanol

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Vacuum line

Procedure:

  • Drying of Glassware: All glassware should be dried in an oven at a minimum of 120°C overnight and cooled under a stream of dry nitrogen or argon.

  • Monomer and Reagent Preparation: The lactone monomer is added to the Schlenk flask. The flask is then sealed and degassed by applying a vacuum and backfilling with an inert gas (e.g., nitrogen or argon) three times to remove air and moisture.

  • Catalyst and Co-initiator Preparation: In a separate dry vial, the desired amount of this compound and the co-initiator (e.g., PEG200) are dissolved in a minimal amount of dry toluene.

  • Initiation of Polymerization: The catalyst/co-initiator solution is transferred to the Schlenk flask containing the monomer via a syringe under an inert atmosphere.

  • Polymerization Reaction: The reaction mixture is heated to the desired temperature (e.g., 110-140°C) and stirred for the specified reaction time (e.g., 24 hours).[1][2]

  • Purification of the Polymer: After the reaction is complete, the mixture is cooled to room temperature. The crude polymer is dissolved in chloroform and then precipitated by dropwise addition into cold methanol.

  • Drying: The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polyesters

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polymer and determine monomer conversion.

  • Procedure: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra. The monomer conversion can be calculated by comparing the integrals of the monomer and polymer peaks.

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ) of the polymer.

  • Procedure: Dissolve the polymer in a suitable solvent for GPC analysis (e.g., chloroform or THF) and analyze using a GPC system calibrated with polystyrene or other appropriate standards.[2]

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (T₉) and melting temperature (Tₘ).

  • Procedure: A small sample of the polymer is heated in a DSC instrument under a nitrogen atmosphere. The sample is typically subjected to a heat-cool-heat cycle to erase the thermal history.[2]

4. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer.

  • Procedure: A sample of the polymer is heated at a constant rate in a TGA instrument under a controlled atmosphere (e.g., nitrogen), and the weight loss as a function of temperature is recorded.[2]

Visualizations

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer Lactone Monomer Mixing Mixing under Inert Atmosphere Monomer->Mixing Catalyst Bi(Oct)3 Solution Catalyst->Mixing Vessel Dry Reaction Vessel Vessel->Mixing Heating Heating and Stirring Mixing->Heating Dissolution Dissolution in Solvent (e.g., CHCl3) Heating->Dissolution Precipitation Precipitation in Nonsolvent (e.g., Methanol) Dissolution->Precipitation Drying Drying under Vacuum Precipitation->Drying Characterization Characterization (NMR, GPC, DSC) Drying->Characterization

Caption: Experimental workflow for the ring-opening polymerization of lactones.

Coordination_Insertion_Mechanism cluster_initiation Initiation cluster_propagation Propagation BiOct Bi(Oct)3 Active_Species Bi(Oct)2-OR BiOct->Active_Species + R-OH - Oct-H ROH R-OH (Initiator) ROH->Active_Species Coordination Coordination of Lactone to Bi Active_Species->Coordination Lactone Lactone Monomer Lactone->Coordination Insertion Ring-Opening and Insertion into Bi-OR Bond Coordination->Insertion Polymer Growing Polymer Chain Insertion->Polymer Chain Growth Polymer->Coordination Reacts with another Lactone monomer

Caption: Proposed coordination-insertion mechanism for ROP of lactones.

References

Application Notes and Protocols for Polyester Synthesis Using Bismuth 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bismuth 2-ethylhexanoate (B8288628) as a versatile and non-toxic catalyst in polyester (B1180765) synthesis. This document covers two primary methods: Ring-Opening Polymerization (ROP) of cyclic esters (lactones) and polycondensation of dicarboxylic acids or their esters with diols.

Bismuth 2-ethylhexanoate, also known as bismuth octoate, is an organometallic compound that has garnered significant interest as a catalyst for polymerization reactions.[1] Its low toxicity profile makes it a compelling alternative to more conventional but potentially toxic tin-based catalysts, which is particularly crucial for the synthesis of biomedical polyesters used in drug delivery systems and tissue engineering.[1][2] This catalyst is effective in producing polyesters with controlled molecular weights and narrow polydispersity.[1]

Ring-Opening Polymerization (ROP) of Lactones

This compound is a highly effective catalyst for the ring-opening polymerization of various lactones, such as L-lactide (L-LA), ε-caprolactone (CL), and glycolide (B1360168) (Gly).[1] The polymerization typically proceeds via a coordination-insertion mechanism, often in the presence of a co-initiator like an alcohol, which allows for control over the molecular weight of the resulting polyester.[1][3]

Experimental Protocol for ROP

This protocol is based on the synthesis of polyesters from L-lactide, ε-caprolactone, and glycolide using a this compound and polyethylene (B3416737) glycol (PEG200) catalytic system.[1]

Materials:

  • L-lactide (L-LA), ε-caprolactone (CL), or glycolide (Gly) (monomer)

  • This compound (catalyst)

  • Polyethylene glycol (PEG200) (co-initiator)

  • Dry glass ampules

  • Argon gas

  • Thermostated oil bath

  • Dichloromethane (DCM) or Chloroform

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Vacuum oven

Procedure:

  • Monomer and Co-initiator Preparation: Place the desired amount of monomer(s) and PEG200 into a dry glass ampule. The total mass can be between 1 to 5 grams. A typical monomer to co-initiator molar ratio is 100:1 to control the molecular weight.[1]

  • Degassing: Degas the reaction tube under a dry argon atmosphere to remove any moisture and oxygen.

  • Catalyst Addition: Under the argon atmosphere, add the catalytic amount of this compound. A common monomer to catalyst molar ratio is 100:1.[1]

  • Sealing and Polymerization: Seal the reaction vessel and place it in a thermostated oil bath preheated to the desired reaction temperature (e.g., 110 °C for PLA, 130 °C for other polyesters).[1] The reaction is typically run for 24 hours to achieve high monomer conversion.[1]

  • Purification:

    • After the reaction is complete, dissolve the polymerization product in DCM or chloroform.

    • Precipitate the polymer by adding the solution to cold methanol containing 5% HCl.

    • Repeat the precipitation step in cold methanol without HCl.

    • Perform a final precipitation in cold methanol. This procedure is repeated a total of three times.[1]

  • Drying: Dry the isolated polymer in a vacuum oven to a constant weight.

  • Storage: Store the final polyester at 4 °C.[1]

Quantitative Data for ROP

The following table summarizes the results of homo- and copolymerizations of various lactones using the this compound/PEG200 catalytic system.

Monomer(s)Monomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
L-LA100:111024>9918,9001.29
CL100:113024>9921,5001.55
Gly100:113024>99--
L-LA/CL100:113024>9919,8001.75
CL/Gly100:113024>9920,4001.62

Data sourced from a study by Szymańska et al. (2022).[1]

Visualizations for ROP

ROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Monomer Monomer(s) & Co-initiator (PEG200) Ampule Dry Glass Ampule Monomer->Ampule Add Degas Degas with Argon Ampule->Degas Add_Catalyst Add Bismuth 2-ethylhexanoate Degas->Add_Catalyst Seal Seal Ampule Add_Catalyst->Seal Polymerize Polymerize in Thermostated Oil Bath Seal->Polymerize Dissolve Dissolve in DCM/Chloroform Polymerize->Dissolve Precipitate1 Precipitate in Methanol/HCl Dissolve->Precipitate1 Precipitate2 Precipitate in Methanol (x2) Precipitate1->Precipitate2 Dry Dry in Vacuum Oven Precipitate2->Dry Polyester Purified Polyester Dry->Polyester

Experimental Workflow for Ring-Opening Polymerization.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Bi(OR)3 Bi(OOct)3 Active_Catalyst Bi(OOct)2(OR') Bi(OR)3->Active_Catalyst + R'OH - HOOct ROH R'OH (Co-initiator) ROH->Active_Catalyst Coordination Coordination of Lactone to Bismuth Active_Catalyst->Coordination Lactone Lactone (e.g., Lactide) Lactone->Coordination Insertion Nucleophilic Attack & Ring-Opening Coordination->Insertion Growing_Chain Growing Polymer Chain Bi(OOct)2(O-Polymer-OR') Insertion->Growing_Chain Growing_Chain->Coordination + Lactone

Coordination-Insertion Mechanism for ROP.

Polycondensation of Dicarboxylic Acid Esters and Diols

Bismuth carboxylates, such as Bismuth(III)n-hexanoate (a close analogue of this compound), have been shown to be effective catalysts for the polycondensation of dicarboxylic acid dimethyl esters with diols. A key advantage of using a bismuth catalyst in this context is the production of clean telechelic polyesters, avoiding the formation of cyclic byproducts that can occur with other catalysts like those based on tin or titanium.[4]

Experimental Protocol for Polycondensation

This protocol is adapted from the polycondensation of dimethyl sebacate (B1225510) with 1,2-ethane diol using a bismuth carboxylate catalyst.[4]

Materials:

  • Dimethyl dicarboxylate (e.g., dimethyl sebacate)

  • Diol (e.g., 1,2-ethane diol), in excess

  • This compound (catalyst)

  • Reaction flask with a distillation head

  • Heating mantle

  • Vacuum source

  • Nitrogen or Argon gas supply

Procedure:

  • Reactant Charging: Charge the dimethyl dicarboxylate, an excess of the diol, and the this compound catalyst into the reaction flask.

  • Inert Atmosphere: Purge the reaction system with an inert gas (nitrogen or argon).

  • First Stage - Transesterification:

    • Heat the mixture to a temperature sufficient to initiate the transesterification reaction and distill off the resulting methanol (e.g., ramping up to 180-200°C).

    • Continue this stage until the majority of the theoretical amount of methanol has been collected.

  • Second Stage - Polycondensation:

    • Gradually increase the temperature (e.g., up to 220-240°C) while applying a vacuum.

    • The excess diol is distilled off during this stage, driving the equilibrium towards the formation of a high molecular weight polymer.

    • The reaction is continued until the desired viscosity or molecular weight is achieved.

  • Cooling and Isolation: Cool the reactor to room temperature under an inert atmosphere and isolate the resulting polyester.

Comparative Data for Polycondensation Catalysts

The following table illustrates the qualitative comparison of different catalysts in the polycondensation of dimethyl dicarboxylates with 1,2-ethane diol.

CatalystPredominant ProductByproducts
Bismuth(III)n-hexanoate Clean telechelic polyestersNone observed
Tin(II)2-ethylhexanoateLinear polyestersCyclic oligoesters
Titanium tetrabutoxideOH-terminated linear chainsDiethylene glycol units, small amounts of cycles

Data adapted from a study by Kricheldorf et al. (2006), which used Bismuth(III)n-hexanoate.[4]

Visualizations for Polycondensation

Polycondensation_Workflow cluster_setup Setup cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_final_poly Final Product Reactants Dimethyl Dicarboxylate, Diol (excess), and This compound Flask Reaction Flask Reactants->Flask Charge Heat1 Heat (e.g., 180-200°C) under Inert Gas Flask->Heat1 Distill_MeOH Distill off Methanol Heat1->Distill_MeOH Heat_Vacuum Increase Temperature (e.g., 220-240°C) & Apply Vacuum Distill_MeOH->Heat_Vacuum Distill_Diol Distill off Excess Diol Heat_Vacuum->Distill_Diol Polyester_poly High Molecular Weight Polyester Distill_Diol->Polyester_poly

Experimental Workflow for Polycondensation.

Polycondensation_Mechanism Catalyst This compound Activation Coordination of Carbonyl Oxygen to Bismuth Center Catalyst->Activation Dicarboxylate Dicarboxylate Ester (R-COOR') Dicarboxylate->Activation Diol Diol (HO-R''-OH) Attack Nucleophilic Attack by Diol's Hydroxyl Group Diol->Attack Activation->Attack Transition_State Tetrahedral Intermediate Attack->Transition_State Elimination Elimination of Leaving Group (R'OH) Transition_State->Elimination Ester_Linkage Formation of New Ester Linkage Elimination->Ester_Linkage Polyester_Chain Growing Polyester Chain Ester_Linkage->Polyester_Chain

Logical Relationships in Polycondensation Catalysis.

References

Application Notes & Protocols: Bismuth 2-ethylhexanoate in Coatings, Adhesives, and Sealants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth 2-ethylhexanoate (B8288628), also known as Bismuth Octoate, is an organometallic compound increasingly utilized as a highly effective catalyst in the formulation of polyurethane (PU) systems.[1][2][3] It serves as a powerful, non-toxic alternative to traditional organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), which face increasing regulatory pressure due to health and environmental concerns.[4][5][6] Bismuth catalysts are characterized by their high activity, selectivity, and environmental compatibility, making them suitable for a wide range of applications, including coatings, adhesives, and sealants.[5][7][8]

This document provides detailed application notes for using Bismuth 2-ethylhexanoate, summarizes its performance characteristics in comparison to other catalysts, and offers standardized protocols for its evaluation in laboratory settings.

Mechanism of Catalysis

In polyurethane chemistry, this compound catalyzes the core urethane (B1682113) reaction between a polyol (containing hydroxyl, -OH, groups) and an isocyanate (containing -NCO groups).[4][9] The bismuth metal center is believed to act as a Lewis acid, coordinating with the reactants to lower the activation energy of the reaction.[4][10] This results in an accelerated and more controlled formation of the urethane linkage.[9] A key advantage of bismuth catalysts is their high selectivity for the NCO/OH (gelling) reaction over the NCO/water (blowing) reaction, which is crucial for reducing CO2 generation and avoiding defects in non-foam applications.[7][11]

G Simplified Catalytic Mechanism of this compound cluster_intermediate Activated Complex Formation Polyol Polyol (R-OH) Activated_Complex Bi-Cat...O(H)-R Activated Complex Polyol->Activated_Complex Coordination Isocyanate Isocyanate (R'-NCO) Product Polyurethane (R'-NH-CO-O-R) Isocyanate->Product Catalyst Bismuth 2-ethylhexanoate (Bi-Cat) Catalyst->Activated_Complex Activated_Complex->Product Reaction with Isocyanate Product->Catalyst Catalyst Regeneration

Bismuth catalyst coordinating with reactants to form polyurethane.

Applications and Performance

This compound is a versatile catalyst compatible with a wide range of one-component (1K) and two-component (2K) solvent-based, solvent-free, and even some waterborne polyurethane systems.[9][12][13]

Coatings

In polyurethane coatings, the catalyst is essential for controlling the cure profile, which dictates properties like drying time, hardness development, and pot life.[14]

  • Role and Advantages: this compound effectively accelerates the cross-linking reaction between the polyol and isocyanate components.[9] This leads to faster drying times and rapid hardness development, allowing for earlier sanding and handling of coated parts.[9] Unlike some catalysts that promote side reactions, its selectivity helps ensure a durable, high-quality film with superior protection against moisture and UV radiation.[7][10] It is used in automotive refinishing, industrial coatings, and wood coatings.[5]

  • Performance Data: Bismuth catalysts provide a favorable balance between pot life and cure speed. While a direct 1:1 replacement for DBTDL is not always possible, adjusting the concentration can yield comparable or superior results. Studies have shown that this compound can achieve faster through-drying times and better hardness compared to DBTDL in certain formulations.[12]

Table 1: Comparative Performance in a 2K PU Clear Coat

Catalyst (at 0.18 wt% metal) Cure Temperature MEK Double Rubs (Solvent Resistance)
No Catalyst 170°C 2
Dibutyltin dilaurate (DBTDL) 170°C 130
Bismuth tris(2-ethylhexanoate) 170°C 200
Zinc bis(2-ethylhexanoate) 170°C 200

Data adapted from screening studies in blocked isocyanate coatings.[13]

Adhesives

For polyurethane adhesives, achieving a specific cure rate is critical to balance open time (the time during which the adhesive can be applied and parts assembled) with the development of sufficient bond strength.

  • Role and Advantages: this compound is an effective catalyst for both 1K and 2K polyurethane adhesives.[7] It promotes strong and rapid adhesion between various substrates.[3] Its lower toxicity is a significant advantage for applications where human contact or environmental impact is a concern.[4]

Sealants

In moisture-curing sealants and elastomers, the catalyst controls the reaction with atmospheric moisture to form a durable, flexible seal.

  • Role and Advantages: this compound is used to promote the curing of silicone and polyurethane-based sealants.[3][8] It provides good storage stability in one-component systems while ensuring a controlled and reliable cure upon application.[8] Bismuth compounds exhibit better hydrolytic stability than many tin compounds, which is advantageous in moisture-triggered systems.[7]

Table 2: General Comparison of Bismuth vs. Organotin Catalysts

Property This compound Organotin Catalysts (e.g., DBTDL)
Toxicity Low, considered environmentally benign[4][5][10] High, subject to regulatory restrictions[6][12]
Catalytic Activity High, sometimes requires higher dosage than tin[15][16] Very high, effective at low concentrations
Selectivity (NCO/OH) High, minimizes water side-reaction[7][11] Less selective, can catalyze ester hydrolysis[17]
Hydrolytic Stability Generally good, but can be sensitive to moisture[7][18] Varies; can be prone to hydrolysis

| Cure Profile | Strong gelling catalyst, fast hardness development[9][16] | Strong gelling catalyst |

Comparison of key properties for Bismuth and Organotin catalysts.

Experimental Protocols

This section provides a general protocol for evaluating the catalytic activity of this compound in a standard 2K solvent-borne polyurethane coating.

Protocol 1: Evaluation of Catalytic Activity in a 2K Polyurethane Coating

Objective: To determine the effect of this compound concentration on the drying time and hardness development of a PU coating.

1. Materials & Equipment:

  • Part A (Polyol Component): Acrylic or Polyester Polyol

  • Part B (Isocyanate Component): Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI) based polyisocyanate

  • Catalyst: this compound (e.g., Borchi® Kat 24)[9]

  • Solvent: Butyl acetate (B1210297) or a suitable solvent blend

  • Substrate: Glass panels or phosphated steel panels[13]

  • Equipment: Laboratory balance, mechanical stirrer, film applicator (drawdown bar), stopwatch, pendulum hardness tester, dust-free drying chamber.

2. Formulation:

  • Safety: All operations involving isocyanates must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[19]

  • Part A Preparation: In a beaker, weigh the polyol resin. Add the solvent and mix until homogeneous.

  • Catalyst Addition: Add the desired amount of this compound to Part A. The recommended dosage is typically between 0.01% and 0.15% by weight, calculated on the total solid binder (polyol + isocyanate).[9][12] It is recommended to test a range of concentrations (e.g., 0.02%, 0.05%, 0.1%). Mix thoroughly.

  • Final Mixing: Just before application, add the stoichiometric amount of Part B (isocyanate) to Part A and mix vigorously for 2-3 minutes.[19] The NCO:OH ratio is typically kept at 1:1 or 1.05:1.[14][15]

3. Application & Curing:

  • Immediately after mixing, apply the coating to the substrate using a film applicator to achieve a consistent wet film thickness (e.g., 75-100 µm).

  • Place the coated panels in a dust-free environment at controlled room temperature (e.g., 23°C) and humidity (e.g., 50% RH).

4. Testing & Characterization:

  • Pot Life: Measure the time it takes for the viscosity of the mixed coating to double. This indicates the workable time.

  • Tack-Free Time: Periodically touch the film lightly with a cotton ball. The tack-free time is reached when no fibers adhere to the surface.[14]

  • Through-Dry Time: Press firmly on the film with a thumb. The film is through-dry when no indentation or mark is left.

  • Hardness Development: Measure the pendulum hardness (e.g., König or Persoz) of the cured film at regular intervals (e.g., 1 day, 7 days, 14 days) to track the cross-linking progress.[12][15]

G Experimental Workflow for Catalyst Evaluation A 1. Formulation (Polyol + Solvent + Catalyst) B 2. Mixing (Add Isocyanate to Polyol blend) A->B C 3. Application (Drawdown film on substrate) B->C D 4. Curing (Controlled Temp & Humidity) C->D E 5. Performance Testing D->E F Pot Life (Viscosity) E->F G Drying Time (Tack-Free) E->G H Hardness (Pendulum) E->H

Workflow for formulating, curing, and testing a PU coating.

References

Application of Bismuth 2-ethylhexanoate as a Lubricant Additive: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth 2-ethylhexanoate (B8288628) is an organometallic compound that has garnered significant interest as a high-performance lubricant additive.[1] It is particularly valued for its efficacy as an extreme pressure (EP) and anti-wear (AW) agent in lubricating oils and greases.[2][3] This document provides detailed application notes and experimental protocols for researchers and scientists investigating the tribological properties of Bismuth 2-ethylhexanoate.

This compound is a metal carboxylate that is soluble in hydrocarbon solvents and various lubricant base oils.[4] Its primary function is to form a protective film on metal surfaces under high load and temperature conditions, thereby reducing friction and preventing wear.[2] A notable characteristic of this compound is its synergistic relationship with sulfur-containing compounds, which significantly enhances its extreme pressure properties.[4]

Physicochemical Properties

PropertyValueReference
CAS Number 67874-71-9[5]
Molecular Formula C₂₄H₄₅BiO₆[6]
Appearance Pale yellow to brown, viscous liquid[3][6]
Solubility Soluble in hydrocarbon solvents and lubricant base oils[4]

Performance Data

The performance of this compound as a lubricant additive is typically evaluated using standardized tribological tests. The following tables summarize key performance data from Four-Ball testing, a common method for assessing extreme pressure and anti-wear properties of lubricants.

Extreme Pressure Properties (ASTM D2783)

The Four-Ball EP test determines the load-carrying capacity of a lubricant. The weld load is a critical parameter, indicating the point at which the rotating and stationary steel balls weld together under extreme pressure.

Lubricant FormulationWeld Load (kg)Reference
This compound with active sulfur compound≥ 620[4]
This compound with inactive sulfur compound≥ 620[4]
Anti-Wear Properties (ASTM D4172)

The Four-Ball Wear test evaluates the wear-preventive characteristics of a lubricant by measuring the wear scar diameter on the stationary steel balls after a test under specific conditions. A smaller wear scar indicates better anti-wear performance.

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound as a lubricant additive are provided below. These protocols are based on widely accepted ASTM standards.

Protocol 1: Evaluation of Extreme Pressure Properties

Test Method: ASTM D2783 - Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method)[7]

Objective: To determine the load-carrying properties of a lubricating fluid containing this compound, specifically the Weld Point.

Apparatus: Four-Ball Extreme-Pressure (EP) Tester

Materials:

  • Test lubricant: Base oil with a specified concentration of this compound and a sulfur-containing compound.

  • Test balls: AISI E-52100 steel balls, 12.7 mm in diameter, grade 25 EP.

Procedure:

  • Thoroughly clean the test balls and the test cup assembly.

  • Place three clean stationary balls in the test cup.

  • Pour the test lubricant into the cup to a level that covers the stationary balls.

  • Secure a clean fourth ball in the chuck of the test machine.

  • Assemble the test cup with the stationary balls onto the machine.

  • Bring the lubricant to the test temperature (typically 18°C to 35°C).

  • Start the motor and bring the spindle to the specified rotational speed (typically 1760 ± 60 rpm).

  • Apply a series of increasing loads for 10-second durations until welding of the four balls occurs.

  • The load at which welding occurs is recorded as the Weld Point.

Protocol 2: Evaluation of Anti-Wear Characteristics

Test Method: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)[8][9]

Objective: To determine the wear-preventive properties of a lubricating fluid containing this compound by measuring the wear scar diameter.

Apparatus: Four-Ball Wear Test Machine

Materials:

  • Test lubricant: Base oil with and without a specified concentration of this compound.

  • Test balls: AISI E-52100 steel balls, 12.7 mm in diameter.

Procedure:

  • Clean the test balls and the test cup assembly.

  • Place three clean stationary balls in the test cup.

  • Pour the test lubricant into the cup to a level that covers the stationary balls.

  • Secure a clean fourth ball in the chuck of the test machine.

  • Assemble the test cup onto the machine.

  • Heat the lubricant to the specified test temperature (e.g., 75°C).

  • Apply a specified load (e.g., 40 kgf).

  • Start the motor and maintain a constant rotational speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).

  • After the test, disassemble the test cup and clean the stationary balls.

  • Measure the diameter of the wear scars on the three stationary balls in two directions (parallel and perpendicular to the striations) using a microscope.

  • Calculate and report the average wear scar diameter.

Mechanism of Action

The lubricating effect of this compound, particularly in the presence of sulfur compounds, is attributed to the in-situ formation of a protective tribofilm on the metal surfaces. Under the high temperature and pressure conditions generated at the asperity contacts, this compound and the sulfur source decompose and react to form Bismuth Sulfide (Bi₂S₃).[4] This Bi₂S₃ layer acts as a solid lubricant with a lamellar structure that can easily shear, thereby reducing friction and preventing direct metal-to-metal contact and subsequent wear.

Visualizations

Experimental Workflow for Lubricant Additive Evaluation

G cluster_prep Sample Preparation cluster_testing Tribological Testing cluster_analysis Data Analysis cluster_results Results A Formulate Lubricant (Base Oil + this compound +/- Sulfur Source) B Four-Ball EP Test (ASTM D2783) A->B C Four-Ball Wear Test (ASTM D4172) A->C D Determine Weld Load B->D E Measure Wear Scar Diameter C->E F Measure Coefficient of Friction C->F G Assess Extreme Pressure Properties D->G H Evaluate Anti-Wear Performance E->H F->H

Caption: Workflow for evaluating the tribological performance of lubricant additives.

Proposed Mechanism of this compound Action

G cluster_conditions Boundary Lubrication Conditions cluster_reactants Reactants at Asperity Contact cluster_reaction Tribochemical Reaction cluster_product Protective Film Formation cluster_outcome Lubrication Outcome High_Temp High Temperature Decomposition Decomposition High_Temp->Decomposition High_Pressure High Pressure High_Pressure->Decomposition Bi_EH This compound Bi_EH->Decomposition Sulfur Sulfur Source Sulfur->Decomposition Reaction Reaction Decomposition->Reaction Bi2S3 Bismuth Sulfide (Bi₂S₃) Tribofilm Reaction->Bi2S3 Reduced_Friction Reduced Friction Bi2S3->Reduced_Friction Reduced_Wear Reduced Wear Bi2S3->Reduced_Wear

Caption: Proposed mechanism of Bi₂S₃ tribofilm formation.

References

Application Notes and Protocols: Bismuth 2-Ethylhexanoate as a Curing Agent in Eco-Friendly Paints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bismuth 2-ethylhexanoate (B8288628) as a sustainable and effective curing agent in the formulation of eco-friendly paints. This document details its mechanism of action, performance benefits, and includes experimental protocols for evaluation.

Introduction

Bismuth 2-ethylhexanoate, an organobismuth compound, has emerged as a viable, low-toxicity alternative to traditional heavy-metal-based driers, such as those containing cobalt, lead, or manganese, in oxidative curing paint systems.[1] Its application is particularly significant in the development of eco-friendly coatings with low volatile organic compound (VOC) content. This compound acts as a catalyst, accelerating the cross-linking of binder systems in paints, leading to the formation of a durable and robust film.[1] This compound is compatible with a variety of resin systems, including alkyds, polyurethanes, and epoxies, making it a versatile tool for the modern paint formulator.[1]

Performance Advantages

The incorporation of this compound as a curing agent in paint formulations offers several key advantages over traditional driers:

  • Low Toxicity: Bismuth and its compounds are characterized by their low toxicity, presenting a safer alternative for both manufacturers and end-users, and reducing the environmental impact of the final product.[2]

  • Reduced VOC Emissions: By promoting more efficient and faster curing, this compound can enable the formulation of high-solids and waterborne paints with significantly lower VOC content.[3]

  • Improved Curing Performance: It effectively catalyzes the curing process, leading to faster drying times and enhanced film hardness.[1]

  • Good Adhesion: Coatings formulated with this compound generally exhibit excellent adhesion to a variety of substrates.

  • Versatility: It can be used in a wide range of paint formulations, including both solvent-borne and waterborne systems.[4]

Data Presentation: Performance Metrics

The following tables summarize typical performance data for paint formulations containing this compound compared to a traditional cobalt-based drier in a model alkyd resin system.

Table 1: Drying Time Comparison

Drier SystemSet-to-Touch Time (hours)Tack-Free Time (hours)Dry-Hard Time (hours)
This compound Combination 2.55.08.0
Conventional Cobalt Drier Combination 2.04.57.5

Note: Drying times are highly dependent on the specific paint formulation, film thickness, and environmental conditions (temperature and humidity).

Table 2: Hardness Development (König Hardness, seconds)

Drier System24 hours48 hours7 days
This compound Combination 456595
Conventional Cobalt Drier Combination 5070100

Note: König hardness is a measure of the damping of a pendulum oscillating on the paint surface. Higher values indicate a harder film.[5]

Table 3: Adhesion Strength (Pull-Off Adhesion, ASTM D4541)

Drier SystemSubstrateAdhesion Strength (MPa)
This compound (in Polyurethane Coating) Steel4.5
Conventional Tin Catalyst (in Polyurethane Coating) Steel4.2

Note: Adhesion strength is a critical measure of the coating's ability to adhere to the substrate and can be influenced by surface preparation and coating thickness.

Table 4: Volatile Organic Compound (VOC) Content

Paint FormulationDrier SystemVOC Content (g/L)
High-Solids Alkyd Enamel This compound< 150
Conventional Alkyd Enamel Cobalt-based> 250

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound in a paint formulation.

Protocol for Determination of Drying Time (ASTM D5895)

This protocol describes the use of a mechanical straight-line or circular drying time recorder to determine the various stages of paint film drying.[6]

Materials and Equipment:

  • Mechanical drying time recorder (straight-line or circular)

  • Glass test panels (e.g., 300 x 25 mm for straight-line recorder)[6]

  • Film applicator (e.g., Bird-type) with a specified gap size to achieve the desired wet film thickness

  • Paint formulation to be tested

  • Controlled environment chamber (23 ± 2°C and 50 ± 5% relative humidity)[7]

Procedure:

  • Sample Preparation: Ensure the paint sample is well-mixed and at a consistent temperature.

  • Substrate Preparation: Clean the glass test panels thoroughly with a suitable solvent to remove any contaminants.

  • Film Application: Place a glass panel on a flat, level surface. Apply the paint formulation using the film applicator to create a uniform wet film of the desired thickness.

  • Initiate Test: Immediately place the drying time recorder over the wet film. Gently lower the stylus onto the surface of the coating.

  • Data Recording: Start the recorder. The stylus will travel across or in a circular path on the coating at a constant speed.

  • Evaluation: After the predetermined test duration, remove the panel and visually inspect the track left by the stylus. The different stages of drying are identified as follows[8]:

    • Set-to-Touch Time: The point where the stylus no longer leaves a continuous track but begins to tear the film.

    • Tack-Free Time: The point where the stylus no longer picks up any paint material.

    • Dry-Hard Time: The point where the stylus only leaves a slight scratch on the surface of the film.

Protocol for Pull-Off Adhesion Test (ASTM D4541)

This protocol outlines the procedure for measuring the pull-off adhesion strength of a coating from a rigid substrate.[9]

Materials and Equipment:

  • Portable pull-off adhesion tester

  • Loading fixtures (dollies) of a specified diameter

  • Araldite or a suitable two-part epoxy adhesive

  • Solvent for cleaning

  • Cutting tool for scoring around the dolly (if required)

  • Coated substrate for testing

Procedure:

  • Surface Preparation: Ensure the coated surface is clean, dry, and free from any contaminants.

  • Adhesive Preparation and Application: Prepare the two-part epoxy adhesive according to the manufacturer's instructions. Apply a uniform layer of adhesive to the base of a loading fixture (dolly).

  • Dolly Application: Press the dolly firmly onto the coated surface. Ensure that a small, uniform bead of adhesive is visible around the circumference of the dolly. Allow the adhesive to cure for the time specified by the manufacturer.

  • Scoring (Optional but Recommended): Once the adhesive has cured, carefully score around the dolly down to the substrate. This isolates the test area.

  • Adhesion Tester Attachment: Attach the pulling apparatus of the adhesion tester to the dolly.

  • Pull-Off Test: Apply a tensile force at a smooth, continuous rate. The force should be applied perpendicularly to the surface.

  • Data Recording: Record the force at which the dolly and coating are detached from the substrate. Also, note the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or adhesive failure between the dolly and the coating).

  • Calculation: The pull-off adhesion strength is calculated by dividing the pull-off force by the area of the dolly.

Catalytic Mechanism and Signaling Pathways

Curing of Polyurethane Coatings

In polyurethane systems, this compound catalyzes the reaction between the isocyanate (-NCO) groups and the polyol (-OH) groups. The bismuth atom acts as a Lewis acid, coordinating with the oxygen of the hydroxyl group, which increases its nucleophilicity and facilitates the attack on the electrophilic carbon of the isocyanate group.[3]

G Polyol Polyol (R-OH) Intermediate Activated Complex [Bi---O(H)-R] Polyol->Intermediate Coordination Isocyanate Isocyanate (R'-NCO) Urethane Polyurethane (R-O-CO-NH-R') Isocyanate->Urethane Bismuth This compound Bismuth->Intermediate Intermediate->Urethane Nucleophilic Attack G Alkyd Alkyd Resin (Unsaturated Fatty Acid) Hydroperoxide Hydroperoxide (ROOH) Alkyd->Hydroperoxide Autoxidation Crosslinked Cross-linked Polymer (Dry Paint Film) Alkyd->Crosslinked Oxygen Oxygen (O2) Oxygen->Hydroperoxide Radicals Free Radicals (RO·, ROO·) Hydroperoxide->Radicals Decomposition Bismuth Bismuth Catalyst Bismuth->Radicals Radicals->Crosslinked Polymerization G Formulation Paint Formulation (with this compound) Application Film Application (on Test Substrates) Formulation->Application Curing Curing (Controlled Environment) Application->Curing Drying Drying Time Test (ASTM D5895) Curing->Drying Hardness Hardness Test (König Pendulum) Curing->Hardness Adhesion Adhesion Test (ASTM D4541) Curing->Adhesion Analysis Data Analysis and Comparison Drying->Analysis Hardness->Analysis Adhesion->Analysis

References

Application Notes and Protocols for Biomedical Polyester Synthesis Using Bismuth 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Bismuth 2-ethylhexanoate (B8288628) as a catalyst in the synthesis of biomedical polyesters. This document outlines the advantages of using a bismuth-based catalyst, presents detailed experimental protocols, summarizes key quantitative data, and includes visual workflows to facilitate reproducible and efficient polymer synthesis for applications such as drug delivery systems and medical devices.

Introduction

Aliphatic polyesters are a cornerstone in the development of biodegradable and biocompatible materials for biomedical applications. The synthesis of these polymers, typically through ring-opening polymerization (ROP) of cyclic esters like lactide (LA), ε-caprolactone (CL), and glycolide (B1360168) (Gly), requires the use of a catalyst. While tin(II) 2-ethylhexanoate (tin octoate) has been a widely used catalyst, concerns about its potential toxicity have driven the search for safer alternatives.[1][2] Bismuth(III) 2-ethylhexanoate (BiOct₃) has emerged as a promising, non-toxic catalyst for the synthesis of biomedical polyesters.[1][3] Bismuth and its salts have a long history of safe use in medicine, and polymers synthesized with bismuth catalysts have demonstrated a lack of cytotoxicity and genotoxicity.[1][3]

This document details the use of a catalytic system composed of Bismuth 2-ethylhexanoate and polyethylene (B3416737) glycol 200 (PEG200) as a co-initiator for the synthesis of various biomedical polyesters.

Application Notes

Catalyst System: this compound (BiOct₃) in conjunction with a co-initiator such as polyethylene glycol (PEG200).

Key Advantages:

  • Biocompatibility: Bismuth is an element with ultratrace levels in the body, and its salts have been used in medical applications.[1] Polyesters synthesized with BiOct₃ have been shown to be non-cyto- and non-genotoxic, a critical requirement for biomedical materials.[1][3][4]

  • High Catalytic Activity: this compound is an effective catalyst for the ROP of a variety of cyclic esters, leading to high monomer conversion in reasonable reaction times.[1]

  • Control over Polymer Properties: The use of BiOct₃ allows for the synthesis of polyesters with controlled molecular weights and narrow polydispersity.[1] It can also lead to the formation of random copolymers, which can be advantageous for achieving a more uniform drug release profile due to homogeneous hydrolytic degradation.[3]

  • Reduced Racemization: Bismuth catalysts exhibit a low tendency for racemization of lactides, even at elevated temperatures.[3]

Comparison with Tin(II) 2-ethylhexanoate:

While both bismuth and tin catalysts are effective for ROP, there are notable differences:

  • Toxicity: Bismuth catalysts are considered significantly less toxic than their tin-based counterparts.[1][5]

  • Transesterification: Tin octoate is a more efficient transesterification catalyst, which can lead to a blockier copolymer sequence.[6][7] In contrast, this compound favors the formation of random copolymers.[7]

  • Kinetics: In some cases, tin octoate may exhibit faster polymerization kinetics.[6]

Suitable Monomers:

  • L-lactide (L-LA)

  • ε-caprolactone (CL)

  • Glycolide (Gly)

Experimental Protocols

Protocol 1: Synthesis of Homo- and Copolymers via Ring-Opening Polymerization (ROP)

This protocol describes the bulk polymerization of L-lactide, ε-caprolactone, and glycolide using a PEG200-BiOct₃ catalytic system.[1]

Materials:

  • L-lactide (L-LA), ε-caprolactone (CL), or glycolide (Gly) (monomers)

  • Polyethylene glycol 200 (PEG200) (co-initiator)

  • Bismuth(III) 2-ethylhexanoate (BiOct₃) (catalyst)

  • Dichloromethane (DCM) or Chloroform (solvents)

  • Methanol (B129727) with 5% HCl

  • Methanol (for precipitation)

  • Dry glass ampules

  • Thermostated oil bath

  • Vacuum oven

  • Argon gas supply

Procedure:

  • Monomer and Co-initiator Preparation: Place the desired amounts of monomer(s) and PEG200 into a dry glass ampule. The total mass can range from 1 to 5 grams. The molar ratio of monomer to co-initiator is typically held constant at 100:1 to control the number average molecular weight (Mn).[1][3]

  • Degassing and Catalyst Addition: Under a dry argon atmosphere, degas the reaction tube. Subsequently, add the catalytic amount of BiOct₃. A typical molar ratio of monomer to catalyst is 100:1.[1][3]

  • Polymerization: Seal the reaction vessel and place it in a thermostated oil bath. The reaction temperature and time will vary depending on the monomer(s) used. Optimal conditions are generally 130°C for 24 hours, with the exception of PLA synthesis, for which 110°C is optimal.[1]

  • Purification:

    • Once the reaction is complete, dissolve the polymerization product in DCM or chloroform.

    • Precipitate the polymer by adding the solution to cold methanol containing 5% HCl.

    • Repeat the precipitation step in cold methanol containing 5% HCl.

    • Perform a final precipitation in cold methanol.

    • In total, the precipitation procedure should be carried out three times.[1]

  • Drying and Storage: Dry the isolated polymer in a vacuum oven until a constant weight is achieved. Store the final product at 4°C.[1]

Quantitative Data

The following tables summarize the results of polyester (B1180765) synthesis using the PEG200-BiOct₃ catalytic system at 130°C for 24 hours (unless otherwise specified).

Table 1: Homopolymer Synthesis Data

PolymerMonomerTemperature (°C)Time (h)Conversion (%)Mn (GPC)PDI
PLAL-LA11024~10018,5001.29
PCLCL13024~10016,8001.55

Data sourced from a comprehensive investigation on biomedical polyesters synthesized with a nontoxic bismuth(III) catalyst.[1]

Table 2: Copolymer Synthesis Data

CopolymerMonomers (Molar Ratio)Temperature (°C)Time (h)Conversion (%)Mn (GPC)PDI
PLACLL-LA:CL (50:50)13024~10017,2001.75
PCLGACL:Gly (50:50)13024~10015,9001.68

Data sourced from a comprehensive investigation on biomedical polyesters synthesized with a nontoxic bismuth(III) catalyst.[1]

Note on Monomer Reactivity: In copolymerizations involving L-lactide and ε-caprolactone, L-LA exhibits preferential ring opening.[1] For instance, in PLACL synthesis, L-LA conversion can be nearly quantitative after 5 hours, while CL conversion is significantly slower.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_final Final Product prep_monomer 1. Add Monomers & Co-initiator (Monomer:PEG200 = 100:1) prep_catalyst 2. Degas & Add Catalyst (Monomer:BiOct3 = 100:1) prep_monomer->prep_catalyst reaction 3. Seal & Heat (110-130°C, 24h) prep_catalyst->reaction dissolve 4. Dissolve in DCM reaction->dissolve precipitate1 5. Precipitate in Methanol/HCl (x2) dissolve->precipitate1 precipitate2 6. Precipitate in Methanol precipitate1->precipitate2 dry 7. Vacuum Dry precipitate2->dry store 8. Store at 4°C dry->store

Caption: Experimental workflow for polyester synthesis.

signaling_pathway cluster_catalyst Catalytic Cycle catalyst Bi(OR)₃ (Active Catalyst) coordination Coordination Complex catalyst->coordination Coordination monomer Cyclic Ester (e.g., Lactide) monomer->coordination insertion Ring-Opening & Insertion coordination->insertion Nucleophilic Attack polymer Propagating Polymer Chain insertion->polymer polymer->catalyst Chain Propagation

References

Application Notes: The Catalytic Mechanism and Application of Bismuth 2-Ethylhexanoate in Urethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyurethanes (PUs) are a versatile class of polymers formed by the polyaddition reaction between polyols and polyisocyanates. The kinetics of this reaction are typically controlled by catalysts to ensure efficient and uniform polymer formation.[1] For decades, organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), have been the industry standard. However, due to their toxicity and increasing environmental regulations, there is a significant drive toward safer alternatives.[2][3] Bismuth 2-ethylhexanoate (B8288628), also known as bismuth octoate, has emerged as a highly effective, non-toxic catalyst for polyurethane systems.[1][4] It offers numerous advantages, including low toxicity, high selectivity for the gelling reaction (isocyanate-polyol), and improved hydrolytic stability in modern formulations.[1][5][6] These application notes provide a detailed overview of the catalytic mechanism of bismuth 2-ethylhexanoate, quantitative performance data, and experimental protocols for its evaluation.

Physicochemical Properties of this compound

This compound is a metal carboxylate compound that is typically supplied as a viscous liquid, often dissolved in 2-ethylhexanoic acid.[7][8] Its properties make it highly soluble in organic reaction mixtures used for polyurethane synthesis.[8]

PropertyValueReference
Chemical Name Bismuth(III) 2-ethylhexanoate[8]
Alias Bismuth Octoate[8][9]
CAS Number 67874-71-9[7]
Molecular Formula Bi(C₈H₁₅O₂)₃[8]
Appearance Viscous, amber liquid with a fatty acid odor[8][10]
Primary Application Catalyst for polyurethane reactions[7][9]
Key Advantage Low toxicity alternative to organotin catalysts[1][2][3]

Catalytic Mechanism in Urethane (B1682113) Reactions

The catalytic activity of this compound in urethane formation is attributed to its function as a Lewis acid.[11][12] The bismuth center coordinates with the reactants, lowering the activation energy of the urethane-forming reaction.

Proposed Lewis Acid Mechanism: The generally accepted mechanism involves the following steps:

  • Coordination: The Lewis acidic bismuth center of the catalyst coordinates with the oxygen atom of the isocyanate group (-NCO). This coordination polarizes the N=C bond, increasing the electrophilicity of the carbon atom.

  • Intermediate Formation: A stable intermediate is formed where the bismuth atom is associated with both the isocyanate and the hydroxyl group of the polyol.[8]

  • Nucleophilic Attack: The activated isocyanate is now more susceptible to a nucleophilic attack from a hydroxyl group of the polyol.

  • Urethane Formation & Catalyst Regeneration: The urethane bond is formed, and the catalyst is regenerated, allowing it to participate in another catalytic cycle.

This mechanism selectively accelerates the reaction between isocyanates and polyols (gelling reaction) without significantly promoting detrimental side-reactions, such as the reaction between isocyanate and water (blowing reaction) or the hydrolysis of esters.[10] This selectivity allows for superior control over the final properties of the polyurethane material.[1]

Catalytic_Cycle Proposed Catalytic Cycle of this compound Catalyst Bi(Oct)₃ Catalyst Coordination 1. Coordination Bi(Oct)₃ ⋅ R-NCO Catalyst->Coordination Reactants R-NCO + R'-OH (Isocyanate + Polyol) Reactants->Coordination Catalyst added Intermediate 2. Intermediate Formation [Bi(Oct)₃ ⋅ R-NCO ⋅ R'-OH] Coordination->Intermediate Polyol attacks Product R-NH-CO-O-R' (Urethane) Intermediate->Product 3. Urethane Bond Formation Product->Reactants Next Reaction center->Catalyst 4. Catalyst Regeneration

Caption: Proposed Lewis acid catalytic cycle for urethane formation.

Quantitative Data and Performance Comparison

This compound and related bismuth carboxylates are effective alternatives to traditional tin catalysts, demonstrating comparable or superior performance in many applications.

Table 1: Catalyst Performance Comparison in Flexible Polyurethane Foam

ParameterBismuth Catalyst (Bismuth Triflate)Tin Catalyst (Stannous Octoate)Key ObservationReference
Isocyanate Conversion Higher conversion at similar reaction timesLower conversionBismuth catalyst demonstrates higher efficiency in promoting the isocyanate reaction.[11][13][14]
Cream Time ~12 seconds~12 secondsSimilar initiation times for foaming.[11]
Raising Time ~135 seconds~135 secondsSimilar foam expansion profiles.[11]
Mechanical Properties Better mechanical behavior at similar foam densitiesStandardBismuth-catalyzed foams can exhibit improved mechanical strength.[11][13]
Thermal Stability Similar to tin-catalyzed foamStandardNo compromise on the thermal stability of the final product.[11][13]

Table 2: Typical Catalyst Concentrations and Gel Time Comparison

Catalyst SystemMetal ContentTypical Concentration (% wt on total resin)Relative Gel TimeReference
Bismuth Neodecanoate 10 - 28% Bi0.01 - 0.12%Fast[5][10][15]
This compound ~20% Bi0.01 - 0.1%Fast[1][16]
Dibutyltin Dilaurate (DBTDL) ~18% Sn0.01 - 0.1%Fast (Standard)[2]
Zinc Neodecanoate ~10% Zn0.01 - 0.12%Delayed / Slower[2][17]

Experimental Protocols

The following protocols provide methodologies for evaluating the catalytic performance of this compound.

Protocol 1: Evaluation of Catalytic Activity in Free-Rise Polyurethane Foam

This protocol describes the preparation of a flexible polyurethane foam to assess the catalyst's effect on reaction kinetics and final foam properties.

Materials & Equipment:

  • Polyether polyol

  • Deionized water

  • Amine catalyst (e.g., PMDETA)

  • This compound catalyst

  • Toluene (B28343) di-isocyanate (TDI)

  • Paper cup, wooden spatula or mechanical stirrer

  • Fume hood

  • Stopwatch

  • Scale

Procedure:

  • In a paper cup, weigh the required amounts of polyether polyol, deionized water, and amine catalyst. Mix thoroughly for 30 seconds.

  • Add the specified amount of this compound catalyst to the premix and stir for another 30 seconds.

  • Place the cup under a fume hood. Add the pre-weighed toluene di-isocyanate (TDI) to the mixture.

  • Immediately start the stopwatch and mix vigorously for 5-7 seconds until a creamy consistency is observed.

  • Allow the foam to rise freely. Record the Cream Time (start of mixing to the point where the mixture turns creamy and starts to rise) and the Rise Time (start of mixing to the point where the foam ceases to expand).

  • Allow the foam to cure at ambient temperature for at least 24 hours before characterization (e.g., density, cell structure via SEM, mechanical properties).

Foam_Workflow A 1. Prepare Polyol Premix (Polyol, Water, Amine Catalyst) B 2. Add Bismuth Catalyst & Mix A->B C 3. Add Isocyanate (TDI) & Start Timer B->C D 4. Mix Vigorously (5-7s) C->D E 5. Observe & Record Times (Cream Time, Rise Time) D->E F 6. Cure Foam (24h) E->F G 7. Characterize Foam Properties (Density, SEM, Mechanical) F->G

Caption: Experimental workflow for preparing polyurethane foam.

Protocol 2: Kinetic Analysis of Urethane Formation via FTIR Spectroscopy

This method monitors the urethane reaction by tracking the disappearance of the characteristic isocyanate (-NCO) peak.

Materials & Equipment:

  • Polyol, Isocyanate, and this compound catalyst

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Small reaction vessel or vial

  • Magnetic stirrer and stir bar (optional)

  • Timer

Procedure:

  • Set the FTIR spectrometer to collect spectra in the range of 4000-650 cm⁻¹.

  • Prepare the polyol and catalyst mixture in the reaction vessel.

  • Place a drop of the mixture onto the ATR crystal and acquire a background spectrum (t=0, before adding isocyanate).

  • Add the stoichiometric amount of isocyanate to the vessel, start the timer, and mix quickly.

  • Immediately place a sample of the reacting mixture onto the ATR crystal and begin collecting spectra at regular intervals (e.g., every 30 seconds).

  • Analyze the collected spectra by monitoring the decrease in the area of the isocyanate peak, which appears around 2270 cm⁻¹.

  • Calculate the isocyanate conversion over time to determine the reaction kinetics. The conversion can be calculated relative to a stable internal reference peak.[14]

FTIR_Workflow A 1. Prepare Polyol/Catalyst Mix B 2. Add Isocyanate & Start Timer A->B C 3. Apply Sample to ATR Crystal B->C D 4. Acquire FTIR Spectra at Timed Intervals C->D E 5. Analyze NCO Peak Area (~2270 cm⁻¹) D->E F 6. Plot % Conversion vs. Time E->F

Caption: Workflow for kinetic analysis using FTIR spectroscopy.

Advantages and Limitations

Advantages:

  • Low Toxicity: Bismuth compounds are significantly less toxic than organotin, lead, and mercury catalysts, making them a more environmentally and occupationally safe option.[1][16]

  • High Selectivity: this compound selectively catalyzes the gelling (NCO/OH) reaction over the blowing (NCO/H₂O) reaction, providing better control over foam structure and properties and reducing CO₂ generation.[1][18]

  • Improved Hydrolytic Stability: While early bismuth carboxylates were sensitive to moisture, newer formulations exhibit good hydrolytic stability, ensuring a longer shelf life and consistent performance even in water-containing systems.[3][5][6]

  • Enhanced Product Properties: Foams and elastomers produced with bismuth catalysts often show improved mechanical properties, such as higher tensile strength and elongation, and reduced residual odors.[1]

Limitations:

  • Moisture Sensitivity: Traditional formulations of bismuth carboxylates can be deactivated by water through hydrolysis, which leads to the precipitation of bismuth oxide.[3][6] Using hydrolytically stable grades is critical for water-bearing systems.

  • Catalytic Activity: In some specific applications, the catalytic activity may be moderate compared to the most potent tin catalysts, occasionally requiring co-catalysts (like zinc or lithium carboxylates) to achieve the desired reaction speed.[11][19]

References

Electrochemical Synthesis of Bismuth 2-Ethylhexanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical synthesis of Bismuth 2-ethylhexanoate (B8288628). This method offers a direct and efficient route to producing this compound, which is of interest due to its low toxicity and applications as a catalyst and in materials science.[1][2][3] The protocols described herein are based on established electrochemical techniques for the synthesis of metal carboxylates.

I. Introduction

Bismuth 2-ethylhexanoate, also known as bismuth octoate, is an organometallic compound with a range of industrial applications, including as a lubricant, a dessicant, and a catalyst for polyurethane production.[3][4] Its low toxicity profile makes it a desirable alternative to catalysts based on more toxic metals like tin.[1][2] In the context of drug development and biomedical research, bismuth compounds have a long history of medicinal use, and their antimicrobial and anticancer properties are subjects of ongoing investigation.[1][5]

The electrochemical synthesis of this compound presents a clean and direct method for its preparation. This technique involves the anodic dissolution of a bismuth metal electrode in a solution containing 2-ethylhexanoic acid.[6] This approach avoids the use of harsh reagents and can offer high product yields and purity.

II. Principle of Electrochemical Synthesis

The electrochemical synthesis of this compound is based on the oxidation of a bismuth metal anode in the presence of 2-ethylhexanoate anions. The overall process can be summarized by the following reactions:

  • At the Anode (Oxidation): Bismuth metal is oxidized to bismuth(III) ions. Bi(s) -> Bi³⁺(aq) + 3e⁻

  • In the Electrolyte: 2-ethylhexanoic acid is present in its anionic form. 3C₇H₁₅COOH <=> 3C₇H₁₅COO⁻ + 3H⁺

  • Formation of Product: The bismuth(III) ions react with the 2-ethylhexanoate anions to form the desired product. Bi³⁺ + 3C₇H₁₅COO⁻ -> Bi(C₇H₁₅COO)₃

  • At the Cathode (Reduction): Protons are reduced to hydrogen gas. 3H⁺ + 3e⁻ -> 3/2 H₂(g)

A key challenge in the electrochemical synthesis of bismuth carboxylates is the potential for the bismuth ions to be reduced and redeposited back onto the cathode, which would decrease the overall efficiency of the process.[6] To circumvent this, a divided electrochemical cell with an ion-exchange membrane is often employed to separate the anode and cathode compartments.[6]

III. Experimental Protocols

The following protocol is a detailed methodology for the electrochemical synthesis of this compound, adapted from established procedures.[6]

Materials:

  • Bismuth metal anode (high purity)

  • Platinum or other inert cathode

  • 2-ethylhexanoic acid

  • Low molecular weight aliphatic alcohol (e.g., methanol, ethanol)

  • Electroconductive additive (e.g., sodium 2-ethylhexanoate or ammonium (B1175870) 2-ethylhexanoate)

  • Divided electrochemical cell with an ion-exchange membrane

  • DC power supply

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Vacuum heater or oven

Procedure:

  • Anolyte Preparation: Prepare the anolyte solution by dissolving 2-ethylhexanoic acid and an electroconductive additive in a low molecular weight aliphatic alcohol.

  • Catholyte Preparation: The catholyte can be a solution of the electroconductive additive in the same alcohol used for the anolyte. The addition of a small amount of 2-ethylhexanoic acid to the catholyte has been shown to improve efficiency.[6]

  • Cell Assembly:

    • Assemble the divided electrochemical cell, ensuring the ion-exchange membrane properly separates the anode and cathode compartments.

    • Place the bismuth anode in the anode compartment and the inert cathode in the cathode compartment.

    • Add the prepared anolyte and catholyte solutions to their respective compartments.

  • Electrolysis:

    • Connect the electrodes to the DC power supply, with the bismuth electrode as the anode (+) and the platinum electrode as the cathode (-).

    • Begin stirring the anolyte and catholyte.

    • Apply a constant current or potential to initiate the electrolysis. The specific current density and voltage will depend on the cell geometry and electrolyte composition.

  • Product Isolation and Purification:

    • After the electrolysis is complete (determined by the consumption of the bismuth anode or by monitoring the charge passed), the product, this compound, will be present in the anolyte.

    • The product, a viscous liquid, can be isolated.[6] In some cases, if the product precipitates, it can be collected by filtration.[7]

    • The isolated product should be washed with a suitable solvent (e.g., methyl alcohol) to remove any unreacted starting materials or byproducts.[6]

    • Dry the final product under vacuum at a temperature of 50-60°C for 7-8 hours to yield the pure this compound.[6]

IV. Data Presentation

The following table summarizes quantitative data from an example synthesis of this compound using an electrochemical method.[6]

ParameterValue
Anode MaterialBismuth
Cathode MaterialPlatinum
Anolyte Composition2-ethylhexanoic acid, methyl alcohol, sodium 2-ethylhexanoate
Catholyte Composition7.5 ml of 2-ethylhexanoic acid in the standard catholyte
Process Yield14.8 g
Efficiency (based on anode weight reduction)93.08%
Product AppearanceViscous transparent liquid

V. Visualizations

Diagram of the Electrochemical Synthesis Workflow

Electrochemical_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Purification Anolyte Anolyte Preparation (2-ethylhexanoic acid + alcohol + conductive additive) Cell Electrochemical Cell Assembly (Divided Cell with Bi anode & Pt cathode) Anolyte->Cell Catholyte Catholyte Preparation (alcohol + conductive additive) Catholyte->Cell Electrolysis Electrolysis (Constant Current/Potential) Cell->Electrolysis Isolation Product Isolation (from anolyte) Electrolysis->Isolation Washing Washing (with methyl alcohol) Isolation->Washing Drying Drying (Vacuum, 50-60°C) Washing->Drying Product Pure Bismuth 2-ethylhexanoate Drying->Product

Caption: Workflow for the electrochemical synthesis of this compound.

Logical Relationship of Key Components in the Electrochemical Cell

Electrochemical_Cell_Components Anode Bismuth Anode (+) Anolyte Anolyte (Bi³⁺ formation) Anode->Anolyte Oxidation Cathode Inert Cathode (-) (e.g., Platinum) Catholyte Catholyte (H₂ evolution) Cathode->Catholyte Reduction Membrane Ion-Exchange Membrane Anolyte->Membrane Product This compound [Bi(C₇H₁₅COO)₃] Anolyte->Product Reaction with 2-ethylhexanoate Catholyte->Membrane

Caption: Key components and processes in the electrochemical synthesis cell.

References

Application Notes and Protocols: The Influence of Bismuth 2-Ethylhexanoate Concentration on Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the effects of Bismuth 2-ethylhexanoate (B8288628) concentration on the kinetics of polymerization reactions, specifically focusing on ring-opening polymerization (ROP) of cyclic esters and polyurethane formation. Bismuth 2-ethylhexanoate is presented as a non-toxic and effective alternative to traditional tin-based catalysts.

Introduction

This compound (Bi(Oct)₃) is an organometallic compound that has gained significant attention as a catalyst for various polymerization reactions.[1] Its low toxicity compared to conventional tin catalysts, such as stannous octoate (Sn(Oct)₂), makes it a particularly attractive option for the synthesis of biomedical polymers and other materials where biocompatibility is crucial.[2] These application notes explore the critical role of Bi(Oct)₃ concentration in controlling the kinetics of both ring-opening polymerization (ROP) of lactones and the gelling reaction in polyurethane systems. Understanding this relationship is essential for optimizing reaction conditions to achieve desired polymer characteristics, such as molecular weight, polydispersity, and reaction time.

General Principles of Catalysis by this compound

In polymerization reactions, this compound acts as a Lewis acid, coordinating with the monomer to facilitate nucleophilic attack and subsequent chain propagation.[3] The concentration of the catalyst is a key parameter that directly influences the reaction rate. Generally, a higher catalyst concentration leads to a faster reaction rate. However, the relationship is not always linear, and an optimal concentration often exists to balance reaction speed with control over the polymer's final properties. In polyurethane foam production, this compound selectively catalyzes the gelling reaction (isocyanate-polyol) over the blowing reaction (isocyanate-water), which allows for better control over the foam's density and cellular structure.[2]

Effects on Ring-Opening Polymerization (ROP) of Cyclic Esters

This compound is an effective catalyst for the ROP of cyclic esters like lactide (LA) and caprolactone (B156226) (CL) to produce biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL).[1] The concentration of the catalyst has a significant impact on monomer conversion, the molecular weight (Mn), and the polydispersity index (PDI) of the resulting polymer.

Quantitative Data: Bismuth Catalyst Concentration in D,L-Lactide Polymerization

The following table summarizes the effect of different concentrations of a bismuth catalyst, Bismuth (III) subsalicylate, on the bulk polymerization of D,L-lactide at 160°C. While not this compound, this data illustrates the typical influence of bismuth catalyst concentration on ROP kinetics, showing that an equilibrium conversion of 96% can be reached rapidly, with the final molecular weight being influenced by the catalyst amount.[4]

Catalyst Concentration (ppm)Time to Equilibrium Conversion (min)Resulting Molecular Weight (kDa)
2500~30118
5000~25118
7500~20118
Experimental Protocol: Bulk Ring-Opening Polymerization of Lactide

This protocol provides a general procedure for the bulk polymerization of lactide using a bismuth-based catalyst system.

Materials:

  • L-lactide (or D,L-lactide)

  • This compound (Bi(Oct)₃)

  • Co-initiator (e.g., Polyethylene glycol 200 - PEG200)

  • Dry glass ampules

  • Argon gas

  • Thermostated oil bath

Procedure:

  • Monomer and Co-initiator Preparation: Place the desired amounts of lactide monomer and PEG200 co-initiator into a dry glass ampule. The monomer-to-co-initiator molar ratio will control the theoretical molecular weight of the polymer.[1]

  • Degassing: Degas the reaction tube under a stream of dry argon to remove any moisture and oxygen, which can interfere with the polymerization.

  • Catalyst Addition: Under the argon atmosphere, add the specified amount of this compound catalyst to the ampule. The monomer-to-catalyst molar ratio is a critical parameter to control the reaction kinetics.[1]

  • Sealing and Polymerization: Seal the reaction vessel and place it in a pre-heated, thermostated oil bath at the desired reaction temperature (e.g., 110°C or 130°C).[1]

  • Reaction Monitoring: Allow the polymerization to proceed for the specified time. Samples can be taken at different time points to monitor monomer conversion via techniques like ¹H-NMR.

  • Termination and Purification: After the desired reaction time, remove the ampule from the oil bath and cool it to room temperature to quench the reaction. The polymer can then be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomer and catalyst residues.

  • Drying and Characterization: Dry the purified polymer under vacuum until a constant weight is achieved. Characterize the polymer for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

experimental_workflow_rop cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Monomer Monomer & Co-initiator (Lactide, PEG200) Degassing Degassing (Argon) Monomer->Degassing Catalyst Catalyst Addition (this compound) Degassing->Catalyst Seal Seal Ampule Catalyst->Seal Polymerize Polymerization (Thermostated Oil Bath) Seal->Polymerize Monitor Monitor Conversion (¹H-NMR) Polymerize->Monitor Purify Purification (Precipitation) Monitor->Purify Dry Drying (Vacuum) Purify->Dry Characterize Characterization (GPC) Dry->Characterize

Effects on Polyurethane Formation

In the production of polyurethane foams, two main reactions occur simultaneously: the gelling reaction between a polyol and an isocyanate, and the blowing reaction between water and an isocyanate. This compound is known to selectively catalyze the gelling reaction, which is crucial for controlling the foam's properties.[2] The concentration of the catalyst directly impacts the rate of this reaction and, consequently, the pot life and curing time of the polyurethane system.

Quantitative Data: Bismuth Catalyst Concentration in Flexible Polyurethane Foam

The following table illustrates the effect of varying the concentration of a non-toxic bismuth catalyst on the isocyanate conversion in the production of flexible polyurethane foam. The data shows a clear trend of increasing conversion efficiency with higher catalyst concentration.

CatalystCatalyst Concentration (wt%)Isocyanate Conversion at 5 min (%)Isocyanate Conversion at 10 min (%)
Bismuth Catalyst0.025~55~75
Bismuth Catalyst0.050~65~85
Bismuth Catalyst0.100~75>90
Stannous Octoate0.100~60~80

Data adapted from a study on a non-toxic bismuth catalyst for flexible polyurethane foam.[5]

Experimental Protocol: Preparation of Flexible Polyurethane Foam

This protocol outlines a general procedure for the preparation of flexible polyurethane foam using a bismuth catalyst.

Materials:

  • Polyol (e.g., a polyether polyol)

  • Isocyanate (e.g., Toluene diisocyanate - TDI or Methylene diphenyl diisocyanate - MDI)

  • This compound catalyst

  • Surfactant (e.g., a silicone-based surfactant)

  • Blowing agent (e.g., water)

  • Amine co-catalyst (optional)

  • Mixing vessel and high-speed mixer

Procedure:

  • Premix Preparation: In a mixing vessel, thoroughly mix the polyol, surfactant, blowing agent, and any amine co-catalyst to form a homogenous premix.

  • Catalyst Addition: Add the desired amount of this compound catalyst to the premix and mix until it is fully dispersed. The concentration of the catalyst will determine the reaction kinetics.[5]

  • Isocyanate Addition and Mixing: Add the stoichiometric amount of isocyanate to the premix and immediately begin high-speed mixing for a short period (e.g., 5-10 seconds) to ensure complete mixing of the components.

  • Foam Rise: Pour the reacting mixture into a mold and allow it to rise freely.

  • Curing: Cure the foam at room temperature or in an oven at a specified temperature until it is tack-free and has developed its final physical properties.

  • Characterization: Characterize the foam for properties such as density, cell structure (using scanning electron microscopy), and mechanical properties (e.g., compression set, tensile strength). The kinetics of the reaction can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the isocyanate peak.[6]

signaling_pathway_polyurethane cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Reactions & Products Polyol Polyol (-OH) Gelling Gelling Reaction Polyol->Gelling Isocyanate Isocyanate (-NCO) Isocyanate->Gelling Blowing Blowing Reaction Isocyanate->Blowing Water Water (H₂O) Water->Blowing BiOct3 This compound BiOct3->Gelling Catalyzes Polyurethane Polyurethane Network Gelling->Polyurethane CO2 CO₂ Gas Blowing->CO2

Conclusion

The concentration of this compound is a powerful tool for controlling the kinetics of both ring-opening polymerization and polyurethane formation. By carefully selecting the catalyst concentration, researchers and developers can tailor the reaction rate, monomer conversion, and the final properties of the resulting polymers to meet the specific demands of their applications. The low toxicity of bismuth catalysts further enhances their utility, particularly in the development of materials for biomedical and pharmaceutical applications. These notes provide a foundation for the rational design of polymerization processes utilizing this versatile and environmentally friendly catalyst.

References

Application Notes and Protocols for Formulating Moisture-Curing Systems with Bismuth 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth 2-ethylhexanoate (B8288628), also known as bismuth octoate, is an organometallic carboxylate that serves as a highly effective catalyst for moisture-curing systems, particularly those based on polyurethane and silane-terminated polymers. It has emerged as a viable, non-toxic alternative to traditional organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), which are facing increasing regulatory scrutiny due to health and environmental concerns.[1][2] Bismuth-based catalysts are known for their low toxicity, making them suitable for a wide range of applications, from industrial coatings and sealants to sensitive biomedical applications like in-situ forming implants and drug delivery systems.[3][4]

These application notes provide detailed protocols and performance data for formulating and evaluating moisture-curing systems catalyzed by Bismuth 2-ethylhexanoate. The information is tailored for researchers in both industrial and drug development fields.

Catalytic Mechanism and Formulation Advantages

This compound catalyzes the reaction between isocyanate (NCO) groups and hydroxyl (OH) groups to form urethane (B1682113) linkages, which is the fundamental crosslinking reaction in many moisture-curing systems. The process is initiated when the isocyanate-terminated prepolymer is exposed to ambient moisture. Water reacts with an isocyanate group to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine rapidly reacts with another isocyanate group to form a urea (B33335) linkage. This compound selectively accelerates the primary NCO/OH reaction and has a lower catalytic effect on the NCO/water reaction compared to tin catalysts, which can reduce CO2 generation and bubble formation.[2][5]

Key Advantages:

  • Low Toxicity: Bismuth compounds are considered significantly safer than organotin compounds, a critical factor for consumer products and medical applications.[1][3]

  • High Selectivity: Exhibits a higher selectivity for the NCO/OH reaction over the NCO/water side reaction, leading to more uniform curing and less gassing.[2]

  • Good Hydrolytic Stability: Bismuth catalysts generally offer better hydrolytic stability compared to tin-based catalysts.

  • Versatility: Effective in a variety of polymer systems, including polyurethanes, silane-terminated polymers (STPs), and in the ring-opening polymerization of biodegradable polyesters for medical use.[3]

Performance Data in Industrial Formulations

Formulations using this compound can be tailored to achieve desired curing characteristics and final properties. While a direct replacement for DBTL may require formulation adjustments, bismuth catalysts can provide comparable and in some cases superior performance, particularly in hardness development.

PropertyUncatalyzedThis compoundDibutyltin Dilaurate (DBTL)
Pot Life > 8 hours~180 min~270 min
Surface Cure (Tack-Free Time) Very LongFaster than DBTLSlower than Bismuth Catalyst
Through Cure Time Very LongNearly identical to DBTLBaseline
Hardness Development Very SlowCan develop higher hardness than DBTLBaseline
CO2 Formation (Gassing) LowLow to NoneNoticeable

Table 1: Comparative performance of this compound and DBTL in a model 2-component polyurethane system. Data is synthesized from descriptive comparisons in literature.[2][5][6] Note that performance is highly dependent on the specific formulation and moisture content.

Experimental Protocols: Industrial Sealants and Coatings

Protocol 1: Determination of Tack-Free Time

This protocol is adapted from ASTM C679 for determining the surface cure time of elastomeric sealants.[7][8][9][10]

Objective: To measure the time it takes for a sealant surface to become non-adherent to a polyethylene (B3416737) film after application.

Materials:

  • Sealant formulation

  • Substrate panel (e.g., glass or aluminum)

  • Spacers (to ensure uniform thickness)

  • Spatula

  • Strip of clear, low-density polyethylene (LDPE) film

  • Stopwatch

  • Controlled environment chamber (Standard Conditions: 23 ± 2°C and 50 ± 5% relative humidity)

Procedure:

  • Sample Preparation: Prepare the sealant formulation, mixing all components thoroughly. Condition the sealant and substrate materials at standard conditions for at least 24 hours prior to testing.

  • Application: Apply the sealant onto the substrate panel between two spacers to create a uniform bead of a specified thickness (e.g., 3-6 mm).[9] Smooth the surface with a spatula.

  • Curing: Start the stopwatch immediately after smoothing the sealant. Place the specimen in the controlled environment chamber.

  • Testing: At regular intervals (e.g., every 15-30 minutes), gently place a fresh strip of the polyethylene film onto the sealant surface.

  • Endpoint Determination: Lightly press the film with a finger. The tack-free time is the point at which the polyethylene film no longer adheres to the sealant surface upon removal.[9]

  • Reporting: Record the time elapsed from application to the determined tack-free point.

Protocol 2: Measurement of Indentation Hardness (Shore A)

This protocol is based on ASTM C661 for measuring the hardness of elastomeric-type sealants.[11][12][13][14]

Objective: To determine the final cured hardness of the sealant, which correlates with its mechanical durability.

Materials:

  • Cured sealant specimen (at least 6 mm thick)

  • Type A-2 Durometer

  • Stopwatch

Procedure:

  • Specimen Preparation: Prepare a sealant specimen by casting it into a mold (e.g., a brass frame on an aluminum plate) with dimensions of at least 130 mm x 40 mm x 6 mm.

  • Curing: Cure the specimen under standard conditions (23 ± 2°C, 50 ± 5% RH) for a specified period (e.g., 21 days) or until fully cured.

  • Measurement: Place the cured specimen on a flat, hard surface. Press the durometer foot firmly and vertically onto the sealant surface, ensuring the indenter is at least 13 mm from any edge.

  • Reading: Read the hardness value on the durometer dial within one second of the presser foot being in firm contact with the specimen.

  • Replication: Take at least five measurements at different positions on the specimen, ensuring each measurement point is at least 25 mm apart.

  • Reporting: Report the average of the individual hardness values as the Shore A hardness.

Protocol 3: Rheological Analysis of Curing Profile

Objective: To monitor the viscoelastic properties (storage modulus G' and loss modulus G'') of the sealant as it cures to determine the gel point and cure kinetics.[15][16]

Materials:

  • Rotational rheometer with parallel plate geometry (e.g., 25 mm disposable plates)

  • Sealant formulation

  • Environmental Test Chamber (for temperature and humidity control)

Procedure:

  • Instrument Setup: Equip the rheometer with the parallel plates and set the desired gap (e.g., 1 mm). Allow the instrument to equilibrate at the test temperature (e.g., 25°C).

  • Sample Loading: Dispense the freshly mixed sealant onto the center of the lower plate. Lower the upper plate to the set gap, trimming any excess material.

  • Test Execution (Time Sweep): Start a small-amplitude oscillatory shear (SAOS) test at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region (LVER), determined from a preliminary strain sweep test.[15]

  • Data Collection: Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

  • Analysis: The gel point is identified as the time at which the G' and G'' curves cross over (tan δ = G''/G' = 1). This point signifies the transition from a liquid-like to a solid-like state. The curing rate can be determined from the slope of the G' curve after the gel point.

Diagrams: Mechanisms and Workflows

A diagram illustrating the catalytic cycle of this compound in a moisture-curing polyurethane system.

G BiCat Bi(III) Catalyst (this compound) Complex1 Activated Complex [Bi---NCO] BiCat->Complex1 Coordination NCO_Prepolymer Isocyanate-Terminated Prepolymer (R-NCO) NCO_Prepolymer->Complex1 Urea Urea Linkage (R-NH-CO-NH-R) NCO_Prepolymer:e->Urea:w CarbamicAcid Carbamic Acid (Unstable) Moisture H₂O (Atmospheric Moisture) Moisture->CarbamicAcid Reaction with NCO Amine Primary Amine (R-NH₂) Amine->Urea Fast Reaction with another R-NCO Urea->BiCat Catalyst Regeneration CO2 CO₂ CarbamicAcid->Amine Decomposition CarbamicAcid->CO2

Caption: Catalytic cycle for moisture-curing of polyurethanes.

A flowchart outlining the experimental workflow for evaluating a new moisture-curing sealant formulation.

G cluster_testing Performance Testing Start Formulation Preparation (Prepolymer, Catalyst, Additives) Mixing Homogeneous Mixing (e.g., SpeedMixer) Start->Mixing Application Specimen Application (Drawdown on Substrate) Mixing->Application Rheology Cure Kinetics (Rheology) Mixing->Rheology Immediate Test Curing Curing at Standard Conditions (23°C / 50% RH) Application->Curing TackFree Tack-Free Time (ASTM C679) Curing->TackFree Hardness Hardness (ASTM C661) Curing->Hardness Mechanical Mechanical Properties (Tensile, Elongation) Curing->Mechanical Analysis Data Analysis & Comparison TackFree->Analysis Hardness->Analysis Mechanical->Analysis Rheology->Analysis Conclusion Conclusion on Formulation Performance Analysis->Conclusion

Caption: Experimental workflow for sealant evaluation.

Application in Drug Development: In-Situ Forming Systems

This compound is also a valuable catalyst for synthesizing biodegradable polyesters, such as poly(ε-caprolactone) (PCL), via ring-opening polymerization (ROP).[3] These polymers are foundational for creating in-situ forming implants (ISFIs) and other drug delivery systems.[17][18][19] The low toxicity of the bismuth catalyst is paramount for these biomedical applications.[3]

An ISFI is typically a solution of a biodegradable polymer (e.g., PCL or PLGA) in a biocompatible solvent.[17] Upon injection into an aqueous environment like the body, the solvent diffuses out, and water diffuses in, causing the polymer to precipitate and form a solid or semi-solid depot that releases a drug over a prolonged period.

Protocol 4: Synthesis of Poly(ε-caprolactone) via ROP

This protocol is adapted from the methodology described by Adamus et al. for synthesizing biomedical polyesters.[3]

Objective: To synthesize PCL using this compound as a catalyst.

Materials:

  • ε-caprolactone (CL) monomer

  • Bismuth(III) 2-ethylhexanoate (BiOct₃)

  • Co-initiator, e.g., poly(ethylene glycol) (PEG) or benzyl (B1604629) alcohol (BzOH)

  • Dry glass ampules or reaction flask

  • Vacuum line and nitrogen source

  • Oil bath or heating mantle

  • Solvents for purification (e.g., dichloromethane, methanol)

Procedure:

  • Preparation: Place the desired amounts of ε-caprolactone monomer and the co-initiator into a dry glass ampule. The monomer-to-initiator ratio will control the final molecular weight.

  • Catalyst Addition: Add the this compound catalyst. A typical molar ratio of monomer to catalyst is between 100:1 and 800:1.[3][20]

  • Degassing: Seal the ampule and degas the mixture through several freeze-pump-thaw cycles to remove moisture and oxygen. Finally, seal the ampule under vacuum or backfill with nitrogen.

  • Polymerization: Place the sealed ampule in a preheated oil bath at the desired reaction temperature (e.g., 110-130°C) for a specified time (e.g., 24 hours).[3]

  • Purification: After the reaction, cool the ampule, break it open, and dissolve the resulting polymer in a suitable solvent like dichloromethane.

  • Precipitation: Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol, while stirring.

  • Drying: Collect the precipitated PCL by filtration and dry it under vacuum until a constant weight is achieved.

  • Characterization: Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structure confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.

Protocol 5: Biocompatibility Assessment Overview

For any material intended for medical use, biocompatibility testing is mandatory. The ISO 10993 series of standards provides a framework for evaluating the biological safety of medical devices and their component materials.[4][21][22][23][24]

Objective: To ensure the catalyzed polymer system does not elicit adverse biological reactions.

Key Tests (The "Big Three"):

  • Cytotoxicity (ISO 10993-5): This is often the first screening test. It assesses whether a material or its extracts cause cell damage or death. This is typically performed in vitro using cultured cells (e.g., L929 mouse fibroblast cells).[21] Cell viability is measured using assays like the MTT test.[4][22]

  • Sensitization (ISO 10993-10): This test determines the potential for a material to cause a delayed hypersensitivity or allergic reaction after repeated exposure.[21]

  • Irritation (ISO 10993-23): This evaluates the potential for a material to cause a localized inflammatory response (e.g., skin irritation) upon a single, repeated, or continuous contact.[4]

Procedure Outline:

  • Risk Assessment (ISO 10993-1): First, conduct a thorough risk assessment based on the nature of the device, the degree and duration of body contact to determine which tests are necessary.

  • Sample Preparation (ISO 10993-12): Prepare extracts of the final, cured polymer material using both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents under specified conditions.[4]

  • Test Execution: Conduct the required tests (e.g., cytotoxicity, sensitization, irritation) following the detailed protocols outlined in the specific ISO 10993 parts.

  • Analysis & Reporting: Analyze the results against the standard's criteria to determine if the material is biocompatible for its intended application.

A decision-making flowchart for using this compound in biomedical applications.

G Start Define Application (e.g., In-Situ Implant, Drug Carrier) Polymer Select Biodegradable Polymer (e.g., PCL, PLGA) Start->Polymer Synthesis Synthesize Polymer via ROP using Bi(Oct)₃ Catalyst Polymer->Synthesis Characterization Characterize Polymer (MW, PDI, Thermal Properties) Synthesis->Characterization Formulation Formulate Drug Delivery System (Polymer + Drug + Solvent) Characterization->Formulation Release In Vitro Drug Release Study Formulation->Release Biocompatibility Biocompatibility Testing (ISO 10993) Release->Biocompatibility Pass Pass Biocompatibility->Pass Meets Requirements Fail Fail: Reformulate or Re-evaluate Materials Biocompatibility->Fail Does Not Meet Requirements Proceed Proceed to In Vivo Studies Pass->Proceed

References

Application Notes and Protocols for Bismuth 2-ethylhexanoate in Biodegradable Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bismuth 2-ethylhexanoate (B8288628) (Bi(Oct)₃) is emerging as a highly effective and non-toxic catalyst for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable aliphatic polyesters. These polymers, including polylactide (PLA), polycaprolactone (B3415563) (PCL), and their copolymers, are of significant interest for biomedical applications such as drug delivery systems and tissue engineering due to their biocompatibility and biodegradability.[1][2] Compared to traditional catalysts like tin(II) 2-ethylhexanoate (SnOct₂), bismuth-based catalysts offer a "greener" and safer alternative, as bismuth and its salts have a long history of use in medicine.[1][3][4]

This document provides detailed application notes and experimental protocols for the use of Bismuth 2-ethylhexanoate in the synthesis of biodegradable polymers.

Application Notes

This compound is a versatile catalyst for the synthesis of a range of biodegradable polymers. Its key applications in this field include:

  • Homopolymer Synthesis: Catalyzing the ROP of monomers like L-lactide, ε-caprolactone, and glycolide (B1360168) to form PLA, PCL, and PGA, respectively.[1][5]

  • Copolymer Synthesis: Facilitating the copolymerization of different cyclic esters to create random and block copolymers with tailored thermal and mechanical properties.[1][3] For instance, the copolymerization of L-lactide and ε-caprolactone results in poly(l-lactide-co-ε-caprolactone) (PLACL), while ε-caprolactone and glycolide form poly(ε-caprolactone-co-glycolide) (PCLGA).[1]

  • Biomedical Polymers: Due to its low toxicity, it is particularly suitable for synthesizing polymers intended for medical and pharmaceutical applications, where biocompatibility is critical.[1][6] Studies have shown that polyesters synthesized with a bismuth catalyst were not cyto- or genotoxic.[1][5]

  • Controlled Polymerization: The use of co-initiators, such as polyethylene (B3416737) glycol (PEG), allows for the synthesis of linear, hydroxyl-capped polyesters with controlled molecular weights.[1]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound as a catalyst for biodegradable polymer synthesis.

Table 1: Polymerization of Lactide and Caprolactone with a PEG200/Bi(Oct)₃ Catalytic System. [1]

PolymerMonomersTemperature (°C)Time (h)Monomer Conversion (%)Mn (GPC) ( g/mol )PDI
PLAL-Lactide1107~10018,5001.21
PCLε-Caprolactone130249316,8001.18
PLACLL-Lactide, ε-Caprolactone1302410017,2001.25
PCLGAε-Caprolactone, Glycolide1302410019,3001.32

Mn (GPC) = Number average molecular weight determined by Gel Permeation Chromatography. PDI = Polydispersity Index.

Table 2: Polymerization Kinetics of L-Lactide and ε-Caprolactone. [1]

PolymerTime (h)L-LA Conversion (%)CL Conversion (%)
PLACL5~10076
PLACL7~10086
PLACL24100100
PLA7~100-
PCL24-93

Experimental Protocols

Protocol 1: Synthesis of Poly(L-lactide) (PLA) using this compound

This protocol describes the ring-opening polymerization of L-lactide using a this compound catalyst and polyethylene glycol (PEG200) as a co-initiator.[1]

Materials:

  • L-lactide (L-LA)

  • This compound (Bi(Oct)₃)

  • Polyethylene glycol 200 (PEG200)

  • Toluene (B28343) (anhydrous)

  • Methanol (B129727) (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer and Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of L-lactide. The molar ratio of monomer to catalyst is typically 100:1, and the molar ratio of monomer to co-initiator is also 100:1.[1]

  • Solvent and Initiator Addition: Add anhydrous toluene to dissolve the L-lactide. Then, add the calculated amounts of PEG200 (co-initiator) and this compound (catalyst) to the flask.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 110°C) with continuous stirring.[1] The optimal polymerization time should be determined based on kinetic studies, but a nearly quantitative conversion of L-LA can be achieved after 7 hours.[1]

  • Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Dissolve the resulting polymer in a minimal amount of a suitable solvent like dichloromethane.

  • Purification: Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: Synthesis of Poly(L-lactide-co-ε-caprolactone) (PLACL)

This protocol details the copolymerization of L-lactide and ε-caprolactone.

Materials:

  • L-lactide (L-LA)

  • ε-caprolactone (CL)

  • This compound (Bi(Oct)₃)

  • Polyethylene glycol 200 (PEG200)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer and Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the desired molar ratio of L-lactide and ε-caprolactone. The total monomer to catalyst ratio is maintained at 100:1, and the total monomer to co-initiator ratio is 100:1.[1]

  • Solvent and Initiator Addition: Add anhydrous toluene to dissolve the monomers. Subsequently, add the calculated amounts of PEG200 and this compound.

  • Polymerization: Heat the reaction mixture to 130°C with continuous stirring.[1] Allow the polymerization to proceed for 24 hours to ensure complete conversion of both monomers.[1]

  • Polymer Isolation and Purification: Follow steps 4 and 5 from Protocol 1 to isolate and purify the resulting PLACL copolymer.

  • Drying: Dry the purified copolymer under vacuum until a constant weight is achieved.

Visualizations

Signaling Pathways and Logical Relationships

ROP_Mechanism catalyst This compound (Bi(Oct)₃) activated_complex Activated Monomer-Catalyst Complex catalyst->activated_complex Coordination initiator Co-initiator (e.g., PEG200) propagation Chain Propagation initiator->propagation Initiation monomer Cyclic Ester Monomer (e.g., Lactide, Caprolactone) monomer->activated_complex activated_complex->propagation Ring-Opening propagation->activated_complex Further Monomer Addition polymer Biodegradable Polyester propagation->polymer Polymerization

Caption: Proposed mechanism for Ring-Opening Polymerization catalyzed by this compound.

Experimental Workflow

experimental_workflow start Start step1 1. Add Monomers, Catalyst (Bi(Oct)₃), and Co-initiator (PEG200) to Reactor start->step1 step2 2. Heat to Polymerization Temperature (110-130°C) under Inert Atmosphere step1->step2 step3 3. Maintain Reaction for Specified Time (e.g., 7-24h) step2->step3 step4 4. Cool Down and Dissolve Polymer step3->step4 step5 5. Precipitate Polymer in Cold Methanol step4->step5 step6 6. Filter and Dry the Purified Polymer step5->step6 end End: Biodegradable Polymer step6->end analysis Characterization: - NMR (Structure) - GPC (Molecular Weight) - DSC/TGA (Thermal Properties) step6->analysis

Caption: General experimental workflow for biodegradable polymer synthesis.

References

Troubleshooting & Optimization

Bismuth 2-ethylhexanoate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Bismuth 2-ethylhexanoate (B8288628). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide: Stability and Handling Issues

This guide is designed to help users identify and resolve common problems related to the stability of Bismuth 2-ethylhexanoate.

Problem 1: Visible Changes in Product Appearance

  • Symptom: The product, which is typically a pale yellow and clear viscous liquid, has changed in color (e.g., darkened to brown), become hazy, or shows signs of precipitation.[1][2]

  • Possible Cause:

    • Hydrolysis: Exposure to moisture can lead to the formation of bismuth hydroxide (B78521) or oxide precipitates.

    • Thermal Decomposition: Exposure to high temperatures can cause degradation, leading to discoloration. Temperatures above 115°C may induce a color change.

    • Oxidation: Prolonged exposure to air can cause oxidation, which may result in a change in appearance.

    • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the product has been stored in a tightly sealed container in a cool, dry, and dark place as recommended.

    • Check for Moisture Contamination: Use Karl Fischer titration to determine the water content. An increase in water content suggests hydrolysis may have occurred.

    • Review Handling Procedures: Confirm that the product was handled under an inert atmosphere (e.g., nitrogen or argon) if it was transferred between containers to minimize exposure to air and moisture.

    • Analytical Confirmation:

      • FTIR Spectroscopy: Acquire an infrared spectrum of the sample. The appearance of a broad peak around 3500 cm⁻¹ could indicate the presence of O-H bonds from hydrolysis products. Changes in the carboxylate stretching frequencies (typically around 1550-1600 cm⁻¹) may also suggest degradation.

      • ICP-OES/AAS: To confirm the bismuth content, which may be affected by the precipitation of bismuth compounds.

Problem 2: Inconsistent Experimental Results or Reduced Catalytic Activity

  • Symptom: The catalytic activity of this compound in a reaction (e.g., polymerization) is lower than expected or varies between batches.

  • Possible Cause:

    • Partial Degradation: The catalyst may have partially degraded due to improper storage or handling, leading to a lower concentration of the active species.

    • Incompatibility with Solvents: The solvent used in the reaction may be reacting with the catalyst or promoting its degradation. This compound is generally soluble in most organic solvents.[1]

    • Presence of Impurities: Contamination with water or other reactive species can inhibit catalytic activity.

  • Troubleshooting Steps:

    • Assess Purity: Use Inductively Coupled Plasma (ICP) analysis to verify the bismuth content and check for trace metal contaminants.

    • Solvent Compatibility Check: Review the literature or perform a small-scale test to ensure the chosen solvent is compatible with this compound under the experimental conditions.

    • Moisture Determination: As with visual degradation, use Karl Fischer titration to quantify the water content in both the catalyst and the reaction solvent.

    • NMR Spectroscopy: ¹H and ¹³C NMR can be used to assess the structural integrity of the 2-ethylhexanoate ligand. The appearance of new signals or changes in the integration of existing peaks could indicate degradation or the presence of impurities.

    • Use a Fresh Batch: Compare the performance of the suspect batch with a new, unopened batch of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[3] For long-term stability, storage under an inert atmosphere, such as nitrogen, is recommended to prevent oxidation.[4] Some suppliers recommend room temperature storage.[5]

Q2: Is this compound sensitive to moisture?

A2: While it is considered to have low hydrolytic sensitivity and does not react with water under neutral conditions, prolonged exposure to moisture can lead to hydrolysis, resulting in the formation of bismuth hydroxides or oxides and a potential loss of activity.[6] It is crucial to handle the product in a dry environment and to use anhydrous solvents in reactions where water could be problematic.

Q3: What are the signs of thermal decomposition?

A3: Thermal decomposition can be indicated by a darkening of the product's color. Under fire conditions or at elevated temperatures, it will decompose to produce carbon monoxide, carbon dioxide, and bismuth oxide fumes.[3][7]

Q4: How does light affect the stability of this compound?

A4: Exposure to light, especially UV radiation, can cause degradation. Therefore, it is recommended to store the product in amber or opaque containers to protect it from light.

Q5: What is the expected shelf life of this compound?

A5: The shelf life can vary depending on the supplier and storage conditions. However, studies on similar hydrolytically stable bismuth catalysts have shown stability for up to 15 months when stored properly.[8] For specific shelf-life information, it is always best to refer to the manufacturer's certificate of analysis and storage recommendations.

Data Presentation

Table 1: Recommended Storage Conditions and Incompatibilities

ParameterRecommendationSource
Temperature Cool, dry place; Room temperature[3][5]
Atmosphere Tightly sealed container; Inert gas (e.g., Nitrogen) for long-term storage[3][4]
Light Store in the dark; Use amber or opaque containers-
Incompatible Materials Strong oxidizing agents[3]
Conditions to Avoid Heat, open flames, sparks, and direct sunlight[9]

Table 2: Physical and Chemical Properties Related to Stability

PropertyValueSource
Appearance Pale yellow to brown viscous liquid or white solid[1][2][10]
Solubility Soluble in most organic solvents; not miscible with water[1][6]
Hydrolytic Sensitivity 4: No reaction with water under neutral conditions[11]
Thermal Decomposition Stable up to ~300°C; Decomposes to CO, CO₂, and Bismuth Oxide[3][6]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal decomposition profile of this compound.

  • Methodology:

    • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible (platinum or alumina).

    • Place the crucible in the TGA instrument.

    • Heat the sample from ambient temperature to at least 600°C at a controlled heating rate (e.g., 10°C/min).

    • The analysis should be performed under a controlled atmosphere, typically nitrogen (for inert decomposition) or air (for oxidative decomposition). A flow rate of 50-100 mL/min is common.

    • Record the mass of the sample as a function of temperature.

    • The resulting TGA curve will show the onset temperature of decomposition and the mass loss at different temperature ranges, corresponding to the loss of organic ligands and the formation of bismuth oxide.

Protocol 2: Assessment of Hydrolytic Stability (Modified from ASTM D2619)

  • Objective: To evaluate the stability of this compound in the presence of water.

  • Methodology:

    • In a pressure-resistant glass bottle, combine a known volume of this compound (e.g., 75 mL) with deionized water (e.g., 25 mL).

    • A polished copper strip can be added as a catalyst to simulate conditions in some industrial systems.

    • Seal the bottle tightly and place it in an oven at a controlled, elevated temperature (e.g., 93°C) for a specified duration (e.g., 48 hours).

    • After the test period, allow the bottle to cool to room temperature.

    • Visually inspect the sample for any changes, such as the formation of precipitate, haze, or discoloration in either the organic or aqueous layer.

    • The water content of the organic layer can be determined by Karl Fischer titration to quantify the extent of reaction.

    • The acidity of both layers can be titrated to measure the formation of acidic degradation products.

Protocol 3: Assessment of Photostability (Based on ICH Q1B Guidelines)

  • Objective: To determine the effect of light exposure on the stability of this compound.

  • Methodology:

    • Place a thin layer of the this compound sample in a chemically inert, transparent container.

    • Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.

    • Expose both the sample and the control to a light source that provides a combination of visible and UV light for a specified duration. A calibrated light source with a known output is required.

    • The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Maintain a constant temperature during the exposure period to isolate the effects of light from thermal degradation.

    • After the exposure period, compare the exposed sample to the control sample.

    • Analyze both samples for any changes in appearance, purity (by ICP), and chemical structure (by FTIR or NMR) to assess the extent of photodegradation.

Visualizations

This compound Degradation Pathways A This compound Bi(OOCCH(C₂H₅)C₄H₉)₃ B Hydrolysis (Exposure to Moisture) A->B C Thermal Stress (High Temperature) A->C D Oxidation (Exposure to Air) A->D E Photodegradation (UV/Visible Light) A->E G Bismuth Oxides/Hydroxides (e.g., Bi₂O₃, Bi(OH)₃) (Precipitate/Haze) B->G leads to C->G can form H 2-Ethylhexanoic Acid C->H releases I CO, CO₂ C->I releases D->G can form F Degradation Products E->F leads to

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Stability Issues start Start: Stability Issue Observed (e.g., color change, low activity) check_storage 1. Verify Storage Conditions (Temp, Light, Seal) start->check_storage improper_storage Correct Storage and Re-evaluate check_storage->improper_storage Incorrect proper_storage Storage Conditions Correct check_storage->proper_storage Correct check_moisture 2. Test for Moisture (Karl Fischer Titration) proper_storage->check_moisture moisture_present High Moisture Detected (Hydrolysis Likely) check_moisture->moisture_present dry_sample Use Anhydrous Conditions and Dry Solvents moisture_present->dry_sample Yes no_moisture Moisture Content Normal moisture_present->no_moisture No analytical_tests 3. Perform Analytical Tests (FTIR, ICP, NMR) no_moisture->analytical_tests degradation_confirmed Degradation Confirmed analytical_tests->degradation_confirmed discard Discard Batch and Review Handling Procedures degradation_confirmed->discard Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No other_factors Investigate Other Experimental Parameters (e.g., solvent, reactants) no_degradation->other_factors Recommended Storage and Handling Logic cluster_0 Storage Environment cluster_1 Handling Practices storage Proper Storage of This compound condition1 Cool & Dry Location storage->condition1 condition2 Tightly Sealed Container storage->condition2 condition3 Protection from Light storage->condition3 condition4 Away from Oxidizers storage->condition4 handling Proper Handling outcome Maximized Stability and Shelf Life action1 Use in Well-Ventilated Area handling->action1 action2 Minimize Air Exposure handling->action2 action3 Use Anhydrous Solvents handling->action3 handling->outcome

References

Technical Support Center: Bismuth 2-ethylhexanoate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bismuth 2-ethylhexanoate (B8288628) catalyzed reactions. The information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions catalyzed by Bismuth 2-ethylhexanoate.

Issue 1: Low or Inconsistent Product Yield in Polyurethane Synthesis

Symptom: The polyurethane foam exhibits poor rise, high density, or the final elastomer has low molecular weight and inferior mechanical properties.

Primary Cause: this compound is highly sensitive to moisture. Water in the reaction mixture hydrolyzes the catalyst to bismuth oxide (Bi₂O₃), rendering it inactive.[1] This is a common issue in formulations containing water as a blowing agent or in systems where reagents have not been sufficiently dried.

Solutions:

  • Use a Hydrolytically Stable Bismuth Catalyst: Specially formulated catalysts with protective ligands, such as alkanolamines, offer significantly improved resistance to hydrolysis.

  • Ensure Anhydrous Conditions: Thoroughly dry all polyols, solvents, and additives before use. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Catalyst Loading: While seemingly counterintuitive, in some cases of minor moisture contamination, a slight increase in catalyst concentration can help compensate for the partial deactivation. However, this should be tested empirically.

Quantitative Impact of Solutions:

ProblemSolutionCatalystKey MetricResult
Catalyst Deactivation by MoistureUse of a hydrolytically stable catalystStandard this compound vs. BiCAT 8842 (stabilized)Visual Clarity in Water (after 24h)Standard catalyst precipitates as bismuth oxide; BiCAT 8842 remains clear.
Poor Foam PropertiesComparison with traditional tin catalystBismuth triflate vs. Stannous octoateIsocyanate ConversionBismuth triflate shows higher conversion efficiency at similar reaction times.[2]
Inconsistent Reaction ProfileUse of a stabilized bismuth catalystBiCAT 8106 vs. BiCAT 8842Gel Time Stability (over 10 months)BiCAT 8842 demonstrates more stable gel times compared to the traditional BiCAT 8106.

Troubleshooting Workflow for Catalyst Hydrolysis:

Start Low Yield or Inconsistent Results CheckMoisture Check for Moisture Contamination (Reagents, Atmosphere) Start->CheckMoisture MoisturePresent Moisture Detected CheckMoisture->MoisturePresent Yes NoMoisture No Obvious Moisture Source CheckMoisture->NoMoisture No UseStableCatalyst Switch to Hydrolytically Stable Bismuth Catalyst (e.g., BiCAT 8842) MoisturePresent->UseStableCatalyst DryReagents Implement Strict Anhydrous Techniques (Dry Solvents, Inert Atmosphere) MoisturePresent->DryReagents OptimizeLoading Re-optimize Catalyst Loading NoMoisture->OptimizeLoading Success Improved Yield and Consistency UseStableCatalyst->Success DryReagents->Success CheckOtherParams Investigate Other Parameters (Temperature, Stoichiometry, Impurities) OptimizeLoading->CheckOtherParams CheckOtherParams->Success

A flowchart for troubleshooting catalyst hydrolysis.
Issue 2: Low Monomer Conversion or Low Molecular Weight in Ring-Opening Polymerization (ROP)

Symptom: The polymerization of lactide, caprolactone, or other cyclic esters results in a low yield of the polymer, or the obtained polymer has a lower molecular weight than theoretically expected.

Primary Causes:

  • Insufficient Catalyst Activity or Inappropriate Catalyst Concentration: The amount of catalyst can significantly impact the reaction rate.

  • Presence of Impurities: Water or other protic impurities can act as initiators, leading to a higher number of polymer chains with lower molecular weight.

  • Suboptimal Reaction Temperature and Time: Polymerization is sensitive to both temperature and reaction duration.

Solutions:

  • Optimize Catalyst Concentration: The ideal catalyst loading should be determined experimentally. It's crucial to minimize the catalyst concentration to reduce impurities and side reactions while achieving a desirable reaction rate.[3]

  • Purify Monomers and Solvents: Ensure all starting materials are free from water and other impurities that can interfere with the polymerization.

  • Adjust Reaction Temperature and Time: Higher temperatures generally increase the reaction rate, but can also lead to side reactions like transesterification or thermal degradation. The optimal conditions need to be established for each specific monomer system.

Quantitative Impact of Reaction Parameters on PLA Synthesis:

ParameterCondition 1Yield (PLA)Condition 2Yield (PLA)
Temperature 110 °CHigh130 °CLower (potential degradation)
Monomer:Catalyst Ratio 100:1High Conversion200:1High Conversion
Reaction Time 5 hoursAlmost quantitative L-LA conversion24 hoursComplete conversion of all monomers

Data adapted from a study on the ROP of lactide and caprolactone.[4]

Experimental Workflow for ROP:

Start ROP of Cyclic Esters ReagentPrep Dry Monomers and Initiator Start->ReagentPrep ReactorSetup Assemble Dry Glassware under Inert Atmosphere ReagentPrep->ReactorSetup Charging Charge Monomers and Initiator ReactorSetup->Charging CatalystAddition Add this compound Charging->CatalystAddition Polymerization Heat to Optimized Temperature (e.g., 110-130 °C) CatalystAddition->Polymerization Monitoring Monitor Conversion (e.g., NMR) Polymerization->Monitoring Workup Precipitate Polymer in Non-solvent (e.g., Methanol) Monitoring->Workup Drying Dry Polymer under Vacuum Workup->Drying Characterization Analyze Polymer (GPC, NMR) Drying->Characterization

A typical experimental workflow for ROP.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound catalyst turning cloudy or forming a precipitate?

A1: This is a classic sign of hydrolysis. This compound reacts with water to form insoluble bismuth oxide.[1] To prevent this, ensure all your reagents and solvents are anhydrous and handle the catalyst in a dry, inert atmosphere. For applications where water is unavoidable, consider using a hydrolytically stable bismuth catalyst formulation.

Q2: Can this compound be used as a direct replacement for tin-based catalysts?

A2: While this compound is a viable, less toxic alternative to many tin catalysts, it is not always a direct drop-in replacement. Bismuth catalysts can be more reactive than tin catalysts in some polyurethane systems, which may require adjustments to the formulation, such as reducing the catalyst loading or modifying the amine co-catalyst package.[5]

Q3: What are the typical catalyst loading levels for this compound?

A3: The optimal catalyst concentration depends on the specific reaction. For polyurethane foams, it can range from 0.025% to 0.1% by weight of the polyol.[2] In ring-opening polymerization, monomer-to-catalyst ratios of 100:1 to 4000:1 have been reported.[4] It is always recommended to perform a small-scale optimization study to determine the ideal loading for your system.

Q4: Are there any known side reactions to be aware of?

A4: In ring-opening polymerizations, high temperatures and prolonged reaction times can lead to undesirable side reactions such as intramolecular transesterification ("backbiting"), which can result in the formation of cyclic oligomers and a broadening of the molecular weight distribution.[6] In polyurethane synthesis, bismuth catalysts are generally more selective towards the gelling reaction (isocyanate-polyol) compared to the blowing reaction (isocyanate-water) than some other catalysts, which can be an advantage in controlling foam properties.

Experimental Protocols

Protocol 1: Synthesis of Flexible Polyurethane Foam

This protocol is adapted from a study on the use of bismuth catalysts in flexible polyurethane foam production.[2]

Materials:

  • Polyether polyol (e.g., Lupranol 2095)

  • Polypropylene (B1209903) glycol (e.g., Lupranol 1200)

  • Diphenylmethane diisocyanate (MDI) (e.g., Lupranate MI and M20)

  • Deionized water (blowing agent)

  • Amine catalyst (e.g., DABCO)

  • Surfactant

  • This compound or a stabilized equivalent

Procedure:

  • Premix Preparation: In a suitable container, thoroughly mix the polyether polyol, polypropylene glycol, deionized water, amine catalyst, and surfactant using a mechanical mixer at 2000 rpm for 2 minutes.

  • Catalyst Addition: Add the this compound catalyst to the premix and mix for an additional 30 seconds.

  • Isocyanate Addition: Add the MDI to the mixture and stir vigorously at 2000 rpm for 10 seconds.

  • Foaming: Immediately pour the reacting mixture into a mold and allow it to free rise at room temperature.

  • Curing: Let the foam cure at room temperature for at least 24 hours before characterization.

Example Formulation:

ComponentParts per hundred of polyol (php)
Polyether Polyol100
Deionized Water4.5
Amine Catalyst0.8
Surfactant1.0
Bismuth Catalyst0.025 - 0.1
Isocyanate Index105
Protocol 2: Ring-Opening Polymerization of ε-Caprolactone

This protocol provides a general procedure for the bulk polymerization of ε-caprolactone.

Materials:

  • ε-Caprolactone (monomer), dried over CaH₂

  • Benzyl (B1604629) alcohol (initiator), dried over molecular sieves

  • This compound (catalyst)

  • Toluene (solvent for catalyst), anhydrous

  • Methanol (for precipitation)

Procedure:

  • Reactor Preparation: A Schlenk flask is flame-dried under vacuum and then backfilled with dry argon.

  • Charging of Reagents: ε-Caprolactone and benzyl alcohol are added to the flask via syringe under a positive pressure of argon.

  • Catalyst Addition: this compound, dissolved in a minimal amount of anhydrous toluene, is added to the reaction mixture via syringe.

  • Polymerization: The flask is placed in a preheated oil bath at the desired temperature (e.g., 130 °C) and stirred.

  • Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Work-up: After the desired conversion is reached, the reaction is cooled to room temperature. The viscous polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated by pouring the solution into cold methanol.

  • Purification: The precipitated polymer is collected by filtration and washed with methanol.

  • Drying: The final polymer is dried in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

References

Technical Support Center: Bismuth 2-Ethylhexanoate in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bismuth 2-ethylhexanoate (B8288628) as a catalyst in polyurethane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Bismuth 2-ethylhexanoate and why is it used in polyurethane synthesis?

A1: this compound, also known as bismuth octoate, is a metal carboxylate that serves as a catalyst in the synthesis of polyurethanes.[1][2] It is a popular, more environmentally friendly alternative to traditional organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), due to its lower toxicity.[3][4] It effectively promotes the primary reaction between isocyanates and polyols to form urethane (B1682113) linkages.[3]

Q2: What are the main advantages of using this compound over organotin catalysts?

A2: The primary advantages of using this compound include:

  • Lower Toxicity: Bismuth compounds are considered less toxic than their organotin counterparts, making them a safer choice for both handling and for the final product.[3]

  • Reduced Odor: Polyurethanes produced with bismuth catalysts often have less residual odor compared to those made with tin catalysts.

  • Improved Foam Stability: In foam applications, this compound can enhance foam stability during the curing process, minimizing the risk of shrinkage or collapse.[3]

  • Enhanced Physical Properties: It can contribute to improved mechanical properties in the final polyurethane product, such as higher tensile strength and elongation.[3]

Q3: What is the most common issue when working with this compound?

A3: The most prevalent issue is its sensitivity to moisture. This compound is susceptible to hydrolysis, where the presence of water can deactivate the catalyst.[5] This deactivation leads to a slower curing process and can negatively impact the final mechanical properties of the polyurethane.[5] Therefore, it is crucial to use dry reactants and perform the synthesis under anhydrous conditions.

Q4: Does this compound catalyze side reactions in polyurethane synthesis?

A4: While this compound is known for its high selectivity towards the primary urethane-forming (gelling) reaction, other side reactions common to polyurethane chemistry can still occur, albeit generally to a lesser extent than with some other catalysts.[3][5] These include the formation of allophanate (B1242929), biuret (B89757), and isocyanurate trimers. However, compared to many tin catalysts, bismuth catalysts are less likely to promote these side reactions.[5]

Troubleshooting Guide

Issue 1: Slow or Incomplete Cure

Symptoms:

  • The polyurethane material remains tacky or soft long after the expected curing time.

  • The material has not reached its expected hardness or other physical properties.

Potential Causes and Solutions:

Potential CauseDescriptionRecommended Actions
Catalyst Hydrolysis The most common cause. Moisture in the polyol, isocyanate, or other additives has deactivated the this compound catalyst.[5]- Ensure all reactants are thoroughly dried before use. Polyols can be dried under vacuum.- Work under a dry nitrogen or argon atmosphere.- Use molecular sieves or other moisture scavengers in the formulation.
Insufficient Catalyst Concentration The amount of catalyst is too low to achieve the desired reaction rate.- Increase the catalyst concentration incrementally. Refer to technical data sheets for recommended starting levels.- Ensure accurate measurement and thorough mixing of the catalyst into the polyol component.
Low Reaction Temperature Polyurethane curing is temperature-dependent. Low ambient or substrate temperatures will slow down the reaction.- Conduct the reaction within the recommended temperature range for the specific polyurethane system.- Consider a post-curing step at an elevated temperature as specified by the formulation guidelines.
Issue 2: Brittle Polyurethane Product

Symptoms:

  • The final cured polyurethane is overly rigid and fractures easily.

  • Poor flexibility and low elongation at break.

Potential Causes and Solutions:

Potential CauseDescriptionRecommended Actions
Excessive Cross-linking While bismuth catalysts are selective, high temperatures or incorrect formulations can still lead to side reactions like allophanate and biuret formation, increasing cross-link density.- Review the isocyanate-to-polyol index (NCO:OH ratio). An excessively high index can lead to brittleness.- Optimize the reaction temperature to avoid excessive heat buildup that can promote side reactions.
Incorrect Polyol Choice The use of very short-chain or highly functional polyols can result in a densely cross-linked and brittle network.- Re-evaluate the polyol selection. A blend with higher molecular weight or lower functionality polyols can increase flexibility.
Catalyst Concentration Too High An excessive amount of catalyst can accelerate the reaction too quickly, leading to a less uniform polymer network and brittleness.- Reduce the catalyst concentration to achieve a more controlled cure profile.
Issue 3: Poor Foam Structure (for foam applications)

Symptoms:

  • Coarse, uneven cell structure.

  • Foam collapse or significant shrinkage.

  • High density or poor foam rise.

Potential Causes and Solutions:

Potential CauseDescriptionRecommended Actions
Imbalance between Gelling and Blowing Reactions This compound primarily catalyzes the gelling (urethane) reaction.[3] An imbalance with the blowing (water-isocyanate) reaction can lead to structural defects.- Adjust the concentration of the blowing co-catalyst (often a tertiary amine) to achieve the desired cream, gel, and tack-free times.- Ensure the this compound is well-dispersed to promote uniform gelling.
Catalyst Deactivation As with slow cure, moisture can deactivate the catalyst, leading to a weak gel strength that cannot support the expanding foam.[5]- Implement stringent moisture control for all components and the reaction environment.
Inadequate Mixing Poor dispersion of the catalyst and other components can lead to localized areas of slow reaction and structural weaknesses.- Ensure thorough and efficient mixing of the components before and after the addition of the isocyanate.

Data Presentation

Table 1: Comparison of Flexible Polyurethane Foam Properties with and without this compound (Bi 2EH)

PropertyWithout Bi 2EHWith Bi 2EH
Resilience (%) 6572
Tear Strength (N/cm) 2.53.0
Elongation (%) 150180
Yellowing Resistance ModerateExcellent
Odor Level HighLow

Table 2: Effect of Bismuth Triflate Catalyst Concentration on Flexible Polyurethane Foam Properties

Catalyst Concentration (wt%)Density ( kg/m ³)Isocyanate Conversion (%)Compressive Modulus (kPa)
0.02535.2~801.8
0.0534.8>802.1
0.133.5>802.5
Note: This data is for Bismuth Triflate, a related bismuth catalyst, and illustrates the general effect of concentration.[6]

Experimental Protocols

Protocol 1: Synthesis of Flexible Polyurethane Foam using a Bismuth Catalyst

This protocol is adapted from a procedure using Bismuth Triflate and provides a general framework.[6]

Materials:

  • Polyether polyol (e.g., Lupranol 2095)

  • Deionized water (blowing agent)

  • Amine co-catalyst (e.g., N,N,N′,N″,N″-pentamethyldiethylenetriamine, PMDETA)

  • Surfactant (e.g., silicone-based)

  • This compound

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

Procedure:

  • Premix Preparation: In a suitable container, thoroughly mix the polyether polyol, deionized water, amine co-catalyst, surfactant, and this compound using a mechanical mixer at 2000 rpm for 2 minutes. Ensure all components are at a controlled room temperature.

  • Isocyanate Addition: Add the calculated amount of isocyanate to the premix and continue mixing at 2000 rpm for 10 seconds.

  • Foam Rise: Immediately pour the reacting mixture into a mold and allow it to free-rise at room temperature.

  • Curing: Let the foam cure at room temperature for at least 24 hours before characterization.

Characterization:

  • Reaction Kinetics: Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) using in-situ Fourier Transform Infrared (FTIR) spectroscopy.

  • Physical Properties: Evaluate density, cell structure (via Scanning Electron Microscopy), and mechanical properties (e.g., compression set, tensile strength, and elongation) according to relevant ASTM standards.

Visualizations

Main_Reaction_Pathway Isocyanate Isocyanate (-NCO) Intermediate Activated Complex Isocyanate->Intermediate Polyol Polyol (-OH) Polyol->Intermediate Catalyst Bismuth 2-ethylhexanoate Catalyst->Intermediate Intermediate->Catalyst Regenerated Urethane Polyurethane (-NHCOO-) Intermediate->Urethane

Caption: Main catalytic cycle for polyurethane formation.

Hydrolysis_Deactivation ActiveCatalyst Active Bismuth Catalyst DeactivatedCatalyst Inactive Bismuth Hydroxide/ Oxide Species ActiveCatalyst->DeactivatedCatalyst Hydrolysis Water Water (H₂O) Water->DeactivatedCatalyst SlowCure Slow/Incomplete Cure DeactivatedCatalyst->SlowCure Leads to

Caption: Catalyst deactivation via hydrolysis.

Side_Reactions cluster_main Primary Reaction cluster_side Potential Side Reactions (Less Favored with Bi Catalysts) Isocyanate Isocyanate Urethane Urethane Isocyanate->Urethane Allophanate Allophanate Isocyanate->Allophanate Biuret Biuret Isocyanate->Biuret Isocyanurate Isocyanurate (Trimer) Isocyanate->Isocyanurate Trimerization Polyol Polyol Polyol->Urethane Urethane->Allophanate + Isocyanate Urea Urea (from H₂O + Isocyanate) Urea->Biuret + Isocyanate

Caption: Overview of primary and potential side reactions.

References

Technical Support Center: Managing Viscosity in Bismuth 2-Ethylhexanoate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing viscosity in formulations containing Bismuth 2-ethylhexanoate (B8288628).

Troubleshooting Guide

This guide addresses common viscosity-related issues encountered during experiments with Bismuth 2-ethylhexanoate-based formulations.

Problem Possible Causes Recommended Solutions
High Viscosity High concentration of this compound.Dilute the formulation with a compatible, low-viscosity solvent such as mineral spirits or other aliphatic hydrocarbons.[1][2]
Low formulation temperature.Gently warm the formulation. Viscosity of liquids, including this compound solutions, generally decreases with an increase in temperature.[3][4]
Inappropriate solvent choice.Use a solvent with a lower intrinsic viscosity that is known to be compatible with this compound.
Viscosity Increases Over Time Solvent evaporation.Ensure containers are tightly sealed to prevent the loss of volatile solvents.[1]
Potential hydrolysis.Bismuth carboxylates can be susceptible to hydrolysis in the presence of moisture, which may alter the formulation's properties. It is crucial to use anhydrous solvents and handle the formulation in a low-humidity environment.[5]
Polymerization or other reactions.This compound is used as a catalyst for polymerization.[6][7] Ensure that it is not reacting with other components in your formulation over time.
Inconsistent Viscosity Between Batches Inaccurate measurements of components.Calibrate all measuring equipment and ensure precise addition of each component.
Variation in raw material quality.Use this compound and solvents from a consistent, reputable supplier.
Temperature fluctuations during preparation.Maintain a consistent temperature throughout the formulation process for all batches.
Difficulty in Handling and Dispensing High intrinsic viscosity of the formulation.In addition to dilution and heating, consider using positive displacement pipettes or syringes for more accurate and easier handling of viscous liquids.[8]

Frequently Asked Questions (FAQs)

1. What is the typical viscosity of this compound?

This compound is a viscous liquid.[9][10] It is often supplied as a solution in a solvent to reduce its viscosity. For example, a 28% solution in mineral spirits has a maximum viscosity of 30 poise (3,000 cP) at 25°C.[11] Another source indicates a viscosity of 50 mPa.s (50 cP) at 25°C for a similar compound, bismuth octoate.[12][13]

2. How does temperature affect the viscosity of this compound formulations?

The viscosity of this compound formulations is inversely proportional to temperature.[3][4] Increasing the temperature will lower the viscosity, making the formulation easier to handle and process.

3. What solvents are recommended for diluting this compound to reduce viscosity?

Low-viscosity, inert, anhydrous liquid diluents are recommended.[2] Aliphatic hydrocarbons like mineral spirits are commonly used.[1][2][14][15] this compound is soluble in most organic solvents such as alcohols, esters, and ketones, but is insoluble in water.[7][9][16]

4. Can I use additives to modify the viscosity of my formulation?

Yes, rheology modifiers can be used to control the viscosity of non-aqueous systems.[17][18] These include substances like castor oil derivatives, polyamides, and hydrophobically modified minerals.[17][18] The selection of a suitable additive will depend on the specific requirements of your formulation and its compatibility with this compound.

5. How can I ensure the viscosity of my formulation remains stable over time?

To ensure viscosity stability, it is important to store the formulation in tightly sealed containers to prevent solvent evaporation.[1] Additionally, using anhydrous solvents and minimizing exposure to atmospheric moisture can prevent potential hydrolysis, which may affect the formulation's properties.[5] For aqueous suspensions containing bismuth compounds, the use of buffers and electrolytes has been shown to stabilize viscosity.[19]

Quantitative Data on Viscosity

Due to the limited availability of specific public data, the following table illustrates the expected qualitative and quantitative impact of various factors on the viscosity of this compound formulations, based on available information and general principles.

Factor Condition Expected Viscosity Viscosity (cP at 25°C) Reference
Concentration 28% Bismuth Octoate in Mineral SpiritsHigh≤ 3,000[11]
Bismuth Octoate (unspecified concentration)Moderate50[12][13]
Temperature Increase in TemperatureDecreasesData not available[3][4]
Decrease in TemperatureIncreasesData not available[3][4]
Solvent Neat (100%) this compoundVery HighData not available
Diluted in low-viscosity solventLowerDependent on solvent and concentration[1][2]

Experimental Protocols

Protocol 1: Viscosity Measurement using a Rotational Viscometer

This protocol is suitable for determining the dynamic viscosity of this compound formulations.

Materials and Equipment:

  • Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles

  • Temperature-controlled water bath or jacket

  • Beaker or sample container

  • This compound formulation

  • Thermometer

Procedure:

  • Sample Preparation: Place a sufficient amount of the this compound formulation into the sample container. Ensure there are no air bubbles.

  • Temperature Control: Place the sample container in the temperature-controlled bath and allow the sample to equilibrate to the desired temperature (e.g., 25°C). Verify the temperature with a calibrated thermometer.

  • Viscometer Setup: Select a spindle and rotational speed appropriate for the expected viscosity of the sample. The goal is to obtain a torque reading between 10% and 90% of the instrument's capacity.

  • Measurement: Immerse the spindle into the sample up to the immersion mark. Start the viscometer motor and allow the reading to stabilize.

  • Data Recording: Record the viscosity reading (in cP or mPa·s), spindle number, rotational speed, and temperature.

  • Multiple Readings: It is good practice to take readings at several rotational speeds to check for Newtonian or non-Newtonian behavior.

  • Cleaning: Thoroughly clean the spindle and sample container with an appropriate solvent after each measurement.

Protocol 2: Viscosity Measurement using a Capillary Viscometer

This protocol is suitable for determining the kinematic viscosity of less viscous this compound formulations.

Materials and Equipment:

  • Capillary viscometer (e.g., Ostwald or Ubbelohde type)

  • Temperature-controlled water bath

  • Pipette or syringe

  • Stopwatch

  • This compound formulation

  • Appropriate solvent for cleaning

Procedure:

  • Viscometer Preparation: Clean and dry the viscometer thoroughly.

  • Sample Loading: Introduce a precise volume of the this compound formulation into the viscometer using a pipette or syringe.

  • Temperature Equilibration: Mount the viscometer vertically in the temperature-controlled water bath and allow it to equilibrate for at least 15-20 minutes.

  • Measurement: Using suction, draw the liquid up through the capillary tube to above the upper timing mark. Release the suction and start the stopwatch as the liquid meniscus passes the upper timing mark. Stop the stopwatch as the meniscus passes the lower timing mark.

  • Repeatability: Repeat the measurement at least three times to ensure the flow times are consistent.

  • Calculation: Calculate the kinematic viscosity (ν) using the equation: ν = C * t, where 'C' is the viscometer constant and 't' is the average flow time. The dynamic viscosity (η) can be calculated if the density (ρ) of the formulation is known: η = ρ * ν.

  • Cleaning: Clean the viscometer thoroughly with a suitable solvent.

Visualizations

G Troubleshooting High Viscosity start High Viscosity Observed check_concentration Is the concentration of This compound high? start->check_concentration check_temp Is the formulation temperature too low? check_concentration->check_temp No solution_dilute Dilute with a low-viscosity, compatible solvent (e.g., mineral spirits). check_concentration->solution_dilute Yes check_solvent Is the solvent appropriate? check_temp->check_solvent No solution_heat Gently warm the formulation under controlled conditions. check_temp->solution_heat Yes solution_solvent Replace with a lower-viscosity solvent. check_solvent->solution_solvent No end_node Viscosity Managed check_solvent->end_node Yes solution_dilute->end_node solution_heat->end_node solution_solvent->end_node

Caption: A flowchart for troubleshooting high viscosity issues.

G Factors Influencing Viscosity viscosity Formulation Viscosity concentration Concentration of This compound concentration->viscosity Increases temperature Temperature temperature->viscosity Decreases solvent Solvent Properties (e.g., intrinsic viscosity) solvent->viscosity Influences additives Additives (Rheology Modifiers) additives->viscosity Modifies stability Chemical Stability (e.g., Hydrolysis) stability->viscosity Can alter over time

References

Bismuth 2-ethylhexanoate catalyst deactivation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bismuth 2-ethylhexanoate (B8288628) catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using Bismuth 2-ethylhexanoate as a catalyst, particularly in polyurethane synthesis.

Issue Potential Cause Recommended Action
Slow or Incomplete Reaction (e.g., slow curing of polyurethane) Catalyst Deactivation by Hydrolysis: this compound is highly sensitive to moisture. The presence of water in reactants (polyols, isocyanates) or solvents can hydrolyze the catalyst to inactive bismuth oxide (Bi₂O₃)[1][2].1. Dry Reactants and Solvents: Ensure all components are thoroughly dried before use. Polyols can be dried under vacuum at elevated temperatures. Use molecular sieves or other drying agents in your solvents. 2. Inert Atmosphere: Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination. 3. Use Stabilized Catalyst: Consider using a hydrolytically stable bismuth catalyst formulation. These often contain ligands that protect the bismuth ion from hydrolysis[1]. 4. Moisture Scavengers: Add a moisture scavenger, such as para-toluenesulfonyl isocyanate (PTSI), to the formulation before adding the catalyst[3].
Insufficient Catalyst Concentration: The amount of catalyst may be too low to achieve the desired reaction rate.1. Optimize Catalyst Loading: Systematically increase the catalyst concentration in small increments to find the optimal loading for your specific system. 2. Verify Catalyst Activity: If possible, test the activity of a fresh batch of catalyst on a standard reaction to ensure it has not degraded during storage.
Acidic Impurities: High acidity in the reaction mixture, particularly in the polyol component, can lead to the formation of inactive bismuth salts[3].1. Use Low-Acid Number Reactants: Whenever possible, use polyols and other reactants with a low acid number. 2. Neutralization (with caution): In some cases, the addition of a small amount of a tertiary amine can neutralize acidic impurities. However, this is not recommended for all bismuth catalysts as higher acidity can sometimes improve hydrolytic stability[3].
Formation of Precipitate in Catalyst Solution or Reaction Mixture Hydrolysis of the Catalyst: A white or off-white precipitate is often bismuth oxide (Bi₂O₃), a product of catalyst hydrolysis[1].1. Strict Moisture Control: Implement the measures described above for preventing hydrolysis. 2. Use Stabilized Catalyst Formulations: Employ commercially available stabilized bismuth catalysts that are less prone to precipitation in the presence of trace moisture[1].
Poor Solubility: The catalyst may have poor solubility in the reaction medium, especially at lower temperatures.1. Solvent Selection: Ensure the chosen solvent is appropriate for dissolving this compound. 2. Gentle Warming: Gentle warming of the reaction mixture can sometimes help to dissolve the catalyst. However, be cautious of potential thermal degradation.
Inconsistent Batch-to-Batch Reaction Times Variable Moisture Content: Inconsistent levels of moisture in the raw materials are a primary cause of variability in reaction rates.1. Standardize Raw Material Handling: Implement a strict protocol for drying and handling all reactants and solvents to ensure consistent, low moisture content. 2. Moisture Analysis: Regularly measure the water content of your raw materials using methods like Karl Fischer titration.
Catalyst Degradation During Storage: The catalyst may have degraded over time due to improper storage conditions.1. Proper Storage: Store this compound in a tightly sealed container in a cool, dry place, away from light. 2. Use Fresh Catalyst: For critical experiments, use a freshly opened or recently purchased batch of catalyst.
Discoloration of the Final Product Thermal Degradation: Prolonged exposure to high temperatures can cause the catalyst or the resulting polymer to degrade, leading to discoloration.1. Optimize Reaction Temperature: Determine the minimum effective temperature for your reaction to proceed at a desirable rate. 2. Minimize Reaction Time: Avoid unnecessarily long reaction times at elevated temperatures.
Side Reactions: The catalyst may promote side reactions that produce colored byproducts.1. Review Formulation: Ensure that all components of your reaction mixture are compatible and that no impurities are present that could lead to side reactions. 2. Catalyst Selectivity: this compound is generally selective for the urethane (B1682113) reaction; however, at high concentrations or temperatures, other reactions may be promoted. Consider optimizing the catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound catalyst deactivation?

A1: The primary deactivation mechanism is hydrolysis. This compound is highly susceptible to reaction with water, which leads to the formation of 2-ethylhexanoic acid and inactive bismuth oxide (Bi₂O₃) or bismuth hydroxide (B78521) precipitates. This significantly reduces the catalytic activity[1][2].

Q2: How can I prevent the hydrolysis of my this compound catalyst?

A2: To prevent hydrolysis, you should:

  • Ensure all reactants (polyols, isocyanates) and solvents are thoroughly dried before use.

  • Conduct your experiments under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Store the catalyst in a tightly sealed container in a dry environment.

  • Consider using a commercially available, hydrolytically stable bismuth catalyst formulation. These formulations often contain ligands that protect the bismuth center from water[1].

Q3: My polyurethane reaction is curing much slower than expected. What could be the cause?

A3: Slow curing is a common problem and can be attributed to several factors:

  • Catalyst deactivation: As discussed, moisture is a primary culprit.

  • Low catalyst concentration: The amount of catalyst may be insufficient.

  • Low reaction temperature: Polyurethane reactions are temperature-dependent; a lower temperature will result in a slower cure rate.

  • High acidity of reactants: Acidic impurities can deactivate the catalyst.

  • Incorrect stoichiometry: An improper ratio of isocyanate to polyol can affect the curing profile.

Refer to the troubleshooting guide for detailed solutions.

Q4: Is this compound sensitive to temperature?

A4: Yes, like many catalysts, this compound can be sensitive to high temperatures. While moderate heating can increase the reaction rate, prolonged exposure to excessive heat can lead to thermal degradation of the catalyst and potentially the polymer, which may result in discoloration and loss of mechanical properties. It is crucial to operate within the recommended temperature range for your specific application.

Q5: Can I use this compound in water-based polyurethane systems?

A5: Standard this compound is not recommended for water-based systems due to its high sensitivity to hydrolysis[1]. However, specialized, hydrolytically stable bismuth catalyst formulations have been developed that show improved performance and stability in the presence of water[1]. It is essential to use these specifically designed catalysts for aqueous applications.

Q6: How does the performance of this compound compare to tin-based catalysts?

A6: this compound is often used as a less toxic alternative to organotin catalysts like dibutyltin (B87310) dilaurate (DBTDL). In terms of performance, bismuth catalysts can offer good selectivity for the gelling reaction (NCO/OH) over the blowing reaction (NCO/H₂O) in polyurethane foam production[4]. However, their activity can be lower than tin catalysts in some systems, and they are more susceptible to hydrolysis if not stabilized[4][5]. Stabilized bismuth catalysts have been shown to have comparable or even better performance than tin catalysts in some applications, especially in terms of long-term stability[1].

Quantitative Data

Table 1: Hydrolytic Stability of Bismuth Catalysts

CatalystWater Content (wt%)Observation after 24 hoursTurbidity (NTU) after 6 months
Standard Bismuth Carboxylate (BiCAT® 8106)4%PrecipitationHigh
Stabilized Bismuth Catalyst (BiCAT® 8840)16%Clear, no precipitationLow and stable
Stabilized Bismuth Catalyst (BiCAT® 8842)16%Clear, no precipitationLow and stable
(Data adapted from Shepherd Chemical Company technical literature[1])

Table 2: Long-Term Stability of Bismuth Catalysts in Polyol Resin (10-Month Study)

CatalystInitial Gel Time (s)Gel Time after 10 Months (s)Stability
BiCAT® 8106~50Variable (significant fluctuation)Poor
BiCAT® 8210~45Variable (significant fluctuation)Moderate
BiCAT® 8842 (Stabilized)~75Stable (~75)Excellent
(Data interpreted from graphical representations in Shepherd Chemical Company technical literature[1])

Table 3: Comparative Performance of Bismuth and Tin Catalysts in a Polyurethane Foam System

CatalystCream Time (s)String Gel Time (s)Tack-Free Time (s)Free Rise Density (lb/ft³)
BiCAT® 8840 (Stabilized Bismuth)8.0 ± 0.213.0 ± 0.530.0 ± 1.04.5 ± 1.0
BiCAT® 8842 (Stabilized Bismuth)7.0 ± 1.011.0 ± 0.743.0 ± 2.03.7 ± 0.3
Stannous Octoate (Tin Catalyst)7.0 ± 0.410.0 ± 0.251.0 ± 6.04.6 ± 1.0
DBTDL (Tin Catalyst)8.0 ± 0.417.0 ± 0.531.0 ± 3.04.7 ± 0.1
(Data adapted from Shepherd Chemical Company technical literature[6])

Experimental Protocols

Protocol 1: Evaluation of Hydrolytic Stability of Bismuth Catalysts

Objective: To visually and quantitatively assess the stability of a bismuth catalyst in the presence of water.

Materials:

  • Bismuth catalyst sample

  • Deionized water

  • Small, clear glass vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

  • Analytical balance

  • Pipettes

  • Vortex mixer or shaker

  • Turbidimeter (optional, for quantitative analysis)

Procedure:

  • Prepare a series of catalyst samples with varying water concentrations (e.g., 0%, 2%, 4%, 8%, 16% by weight).

  • For a 10 g total sample, weigh the desired amount of catalyst into a vial.

  • Add the corresponding amount of deionized water to the vial.

  • Tightly cap the vials and shake vigorously for 20-30 minutes to ensure thorough mixing.

  • Allow the samples to sit undisturbed at ambient temperature.

  • Visually inspect the samples for any signs of precipitation (cloudiness, solid formation) at regular intervals (e.g., 1 hour, 24 hours, 1 week, 1 month).

  • (Optional) At each time point, gently invert the vial to resuspend any precipitate and measure the turbidity using a turbidimeter.

  • Record all observations and measurements.

Protocol 2: Performance Evaluation of Bismuth Catalyst in a 2-Component Polyurethane System (Gel Time)

Objective: To determine the catalytic activity of a bismuth catalyst by measuring the gel time of a model polyurethane formulation.

Materials:

  • Bismuth catalyst

  • Polyol (e.g., polypropylene (B1209903) glycol, polyester (B1180765) polyol) - dried

  • Isocyanate (e.g., MDI, TDI) - dried

  • Anhydrous solvent (e.g., toluene, MEK) - if required

  • Disposable cups (e.g., polypropylene)

  • Stirring rod (e.g., wooden tongue depressor)

  • Stopwatch

  • Analytical balance

Procedure:

  • Accurately weigh the polyol into a disposable cup.

  • Add the desired amount of bismuth catalyst to the polyol and mix thoroughly until homogeneous.

  • Calculate and weigh the stoichiometric amount of isocyanate required based on the hydroxyl value of the polyol and the NCO content of the isocyanate.

  • Add the isocyanate to the polyol/catalyst mixture and immediately start the stopwatch.

  • Mix the components vigorously for a specified time (e.g., 15-30 seconds) until the mixture is uniform.

  • Periodically probe the mixture with the stirring rod. The gel time is the point at which the mixture becomes stringy and no longer flows, or when the stirring rod can no longer be easily removed.

  • Record the gel time.

  • Repeat the experiment with different catalyst concentrations or different catalysts for comparison.

Visualizations

Deactivation_Pathway This compound Deactivation Pathway A This compound (Active Catalyst) C Hydrolysis Reaction A->C B Moisture (H₂O) (from air, reactants, solvents) B->C D Bismuth Oxide (Bi₂O₃) (Inactive Precipitate) C->D E 2-Ethylhexanoic Acid C->E

Caption: Deactivation of this compound via hydrolysis.

Prevention_Workflow Workflow for Preventing Catalyst Deactivation cluster_prep Preparation Stage cluster_catalyst Catalyst Selection cluster_reaction Reaction Stage A Start: Polyurethane Formulation B Dry Reactants (Polyols, Isocyanates) A->B C Dry Solvents A->C D Select Catalyst A->D E Conduct Reaction under Inert Atmosphere B->E C->E D1 Standard Bi(EH)₃ D->D1 D2 Stabilized Bi Catalyst D->D2 F Add Moisture Scavenger (Optional, for Standard Catalyst) D1->F G Add Catalyst to Formulation D2->G E->G F->G H Monitor Reaction G->H I Successful Curing H->I

Caption: Experimental workflow to prevent catalyst deactivation.

Troubleshooting_Logic Troubleshooting Logic for Slow Curing Start Slow Curing Observed? Check_Moisture Moisture in System? Start->Check_Moisture Check_Catalyst Catalyst Issue? Check_Moisture->Check_Catalyst No Sol_Dry Action: Dry all reactants and solvents Check_Moisture->Sol_Dry Yes Check_Temp Temperature Too Low? Check_Catalyst->Check_Temp No Sol_Catalyst Action: Increase loading or use stabilized catalyst Check_Catalyst->Sol_Catalyst Yes Check_Stoichiometry Incorrect Stoichiometry? Check_Temp->Check_Stoichiometry No Sol_Temp Action: Increase reaction temperature Check_Temp->Sol_Temp Yes Sol_Stoichiometry Action: Recalculate and re-weigh components Check_Stoichiometry->Sol_Stoichiometry Yes End Problem Resolved Sol_Dry->End Sol_Catalyst->End Sol_Temp->End Sol_Stoichiometry->End

References

Optimizing temperature for Bismuth 2-ethylhexanoate catalyzed polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bismuth 2-ethylhexanoate (B8288628) as a catalyst in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for Bismuth 2-ethylhexanoate catalyzed polymerization?

The optimal temperature is highly dependent on the specific monomer being polymerized. For the ring-opening polymerization (ROP) of l-lactide (L-LA) to synthesize polylactide (PLA), an optimal temperature of 110°C has been reported. For other polyesters, such as those derived from ε-caprolactone (CL) and glycolide (B1360168) (Gly), a higher temperature of 130°C is often optimal.[1][2] It is crucial to determine the optimal temperature for each specific monomer system to achieve desired outcomes like high monomer conversion, target molecular weight, and a narrow polydispersity index.

Q2: How does reaction temperature influence the polymerization process?

Reaction temperature significantly affects several aspects of the polymerization:

  • Reaction Kinetics: Higher temperatures generally lead to faster polymerization rates.

  • Monomer Conversion: Within an optimal range, increasing the temperature can lead to higher monomer conversion in a shorter time. For instance, in the copolymerization of ε-caprolactone and l-lactide, varying the temperature between 100°C and 140°C has been studied.[3]

  • Polymer Properties: Temperature can influence the molecular weight and polydispersity of the resulting polymer.

  • Side Reactions: Elevated temperatures can increase the likelihood of side reactions, such as transesterification, which can alter the polymer's microstructure.[1] Kricheldorf and Serra noted that Bismuth(III) 2-ethylhexanoate shows a low tendency for racemization of lactides even at high temperatures (180°C).[1]

Q3: My polymerization is resulting in a low monomer conversion. What are the potential causes and solutions?

Low monomer conversion can be attributed to several factors. A systematic troubleshooting approach is recommended.

  • Sub-optimal Temperature: Ensure the reaction is being conducted at the optimal temperature for your specific monomer. Refer to the table below for recommended starting points.

  • Insufficient Reaction Time: Polymerization kinetics can be slow. For some systems, a reaction time of 24 hours may be necessary to achieve high conversion.[1]

  • Catalyst Deactivation: Bismuth catalysts can be sensitive to impurities. Ensure all reagents and glassware are thoroughly dried, as moisture can deactivate the catalyst.

  • Improper Catalyst Concentration: The ratio of monomer to catalyst is a critical parameter. An insufficient amount of catalyst will result in a slow or incomplete reaction.

Q4: The molecular weight of my polymer is lower than theoretically expected. Why is this happening?

A lower than expected molecular weight is a common issue and can be caused by:

  • Presence of Impurities: Water or other protic impurities in the monomer or reaction setup can act as initiators, leading to the formation of more polymer chains with lower individual molecular weights.

  • Transesterification: This process can lead to chain cleavage and a redistribution of molecular weights.[1] The extent of transesterification can be influenced by temperature and catalyst concentration.

  • Incorrect Monomer to Initiator Ratio: If a co-initiator (like an alcohol) is used, an incorrect ratio can lead to deviations from the theoretical molecular weight.

Q5: I am observing a broad polydispersity index (PDI) in my final polymer. How can I achieve a narrower PDI?

A broad PDI indicates a less uniform distribution of polymer chain lengths. To achieve a narrower PDI:

  • Optimize Temperature: Operating at the optimal temperature can help control the polymerization and minimize side reactions that broaden the PDI.

  • Control Impurities: Rigorous purification of monomers and solvents, along with drying of all glassware, is essential to minimize unwanted initiation events.

  • Homogeneous Reaction Conditions: Ensure proper stirring and uniform heat distribution throughout the reaction to maintain consistent polymerization conditions.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound catalyzed polymerization.

Issue Potential Cause Recommended Action
Low or No Polymerization Incorrect reaction temperatureVerify and adjust the temperature to the optimal value for the specific monomer.
Inactive catalystEnsure the catalyst has been stored properly and is not expired. Handle the catalyst under an inert atmosphere if it is sensitive to air or moisture.
Presence of inhibitors in the monomerPurify the monomer to remove any inhibitors.
Low Molecular Weight Moisture in the reactionThoroughly dry all glassware, solvents, and monomers. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect monomer-to-initiator ratioAccurately measure and control the amounts of monomer and any co-initiator used.
Broad Polydispersity (PDI > 1.5) Non-uniform reaction conditionsImprove stirring and ensure consistent heating of the reaction mixture.
Side reactions (e.g., transesterification)Optimize the reaction temperature and time to minimize side reactions. Consider analyzing the polymer microstructure to identify the extent of transesterification.[1]
Gel Formation High catalyst concentrationReduce the amount of catalyst used.
High reaction temperatureLower the reaction temperature to control the polymerization rate.

Experimental Data Summary

The following tables summarize key quantitative data from studies on this compound and similar bismuth salt catalyzed polymerizations.

Table 1: Effect of Temperature on Polymerization of Various Monomers

MonomerCatalyst SystemTemperature (°C)Reaction Time (h)Monomer Conversion (%)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
l-lactide (L-LA)PEG200-BiOct₃11024~100--[1]
ε-caprolactone (CL)PEG200-BiOct₃13024~100--[1]
Glycolide (Gly)PEG200-BiOct₃13024~100--[1]
ε-caprolactone (εCL) and l-lactide (LLA)BiHex₃ and tetraethylene glycol100 - 140----[3]

Note: "-" indicates data not specified in the cited source.

Key Experimental Protocols

1. General Ring-Opening Polymerization (ROP) Protocol

This protocol is a general guideline and should be adapted based on the specific monomer and desired polymer characteristics.

  • Preparation: Thoroughly dry all glassware in an oven at >100°C overnight and cool under a stream of dry inert gas (e.g., nitrogen or argon).

  • Reagents: Purify monomers and any solvents prior to use to remove inhibitors and water. Store them over molecular sieves.

  • Reaction Setup: In a dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of monomer and any co-initiator (e.g., PEG200).

  • Catalyst Addition: In a separate vial, dissolve the this compound in a minimal amount of dry solvent (if necessary) and add it to the reaction flask via syringe under an inert atmosphere.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature and stir for the specified reaction time.

  • Termination and Purification: After the desired time, cool the reaction to room temperature. Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol). Repeat the dissolution-precipitation cycle two to three times to purify the polymer.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

2. Polymer Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer and determine monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis prep_glass Dry Glassware setup Reaction Setup under Inert Gas prep_glass->setup prep_reagents Purify Monomers & Solvents prep_reagents->setup add_catalyst Add Bismuth Catalyst setup->add_catalyst polymerize Heat & Stir add_catalyst->polymerize purify Purify Polymer (Precipitation) polymerize->purify characterize Characterize Polymer (NMR, GPC, DSC, TGA) purify->characterize

Caption: General experimental workflow for this compound catalyzed polymerization.

troubleshooting_logic start Low Monomer Conversion q1 Is the reaction temperature optimal? start->q1 a1_no No: Adjust to optimal temperature q1->a1_no No q2 Is the reaction time sufficient? q1->q2 Yes a1_yes Yes a2_no No: Increase reaction time q2->a2_no No q3 Are reagents and glassware dry? q2->q3 Yes a2_yes Yes a3_no No: Ensure rigorous drying procedures q3->a3_no No q4 Is catalyst concentration correct? q3->q4 Yes a3_yes Yes a4_no No: Verify and adjust catalyst amount q4->a4_no No end_node Re-evaluate experimental design q4->end_node Yes

Caption: Troubleshooting logic for addressing low monomer conversion in polymerization reactions.

References

Technical Support Center: Bismuth 2-ethylhexanoate and Strong Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the significant incompatibility between Bismuth 2-ethylhexanoate (B8288628) and strong oxidizing agents. Adherence to these guidelines is critical for ensuring laboratory safety.

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action
Unexpected temperature increase upon mixing Bismuth 2-ethylhexanoate with another reagent. The reagent may be a strong oxidizing agent, leading to an exothermic reaction.Immediately cease addition. Isolate the reaction vessel in a fume hood or behind a blast shield. Monitor the temperature remotely. Do not attempt to cool with water unless you are certain it will not exacerbate the reaction. Consult your institution's safety officer.
Gas evolution (fizzing, bubbling) or fuming observed when mixing. A chemical reaction is occurring, potentially producing hazardous gases such as carbon monoxide or carbon dioxide.[1]Ensure adequate ventilation. Do not inhale the fumes. If the reaction is vigorous, evacuate the immediate area and follow emergency protocols.
Color change in the this compound solution after adding another substance. This can be an indicator of a chemical reaction.Stop the addition of the substance. Evaluate the chemical nature of the added substance to determine if it is an oxidizing agent. Proceed with caution and small-scale testing if the identity and reactivity are unknown.
Solid precipitate forms unexpectedly. The product of an incompatible reaction, such as Bismuth Oxide, may be forming.[1]Discontinue the experiment. The solid may be shock-sensitive or catalytically active. Handle with extreme caution and consult with a chemical safety expert before proceeding with disposal.

Frequently Asked Questions (FAQs)

Q1: What are some examples of strong oxidizing agents I should avoid mixing with this compound?

A1: A strong oxidizing agent is a substance that can accept electrons from another substance. Examples include, but are not limited to:

  • Peroxides (e.g., hydrogen peroxide, benzoyl peroxide)

  • Nitrates (e.g., nitric acid, potassium nitrate)

  • Permanganates (e.g., potassium permanganate)

  • Chromates and Dichromates (e.g., potassium chromate, sodium dichromate)

  • Perchlorates

  • Hypochlorites (e.g., sodium hypochlorite)

Q2: What are the primary hazards of mixing this compound with a strong oxidizing agent?

A2: The primary hazard is a rapid, uncontrolled exothermic reaction that can lead to a thermal runaway.[2][3] This can result in:

  • A dangerous increase in temperature and pressure, potentially causing container rupture or an explosion.

  • The evolution of flammable and toxic gases, including carbon monoxide and carbon dioxide.[1]

  • Formation of unstable or shock-sensitive byproducts.

Q3: Are there any quantitative data available on the heat of reaction or reaction kinetics for these incompatibilities?

Q4: Under what conditions is the thermal decomposition of this compound a concern?

A4: this compound is stable under normal conditions.[1] However, in the presence of strong oxidizing agents, the decomposition can be initiated at a much lower temperature and can proceed violently. The hazardous decomposition products include carbon monoxide, carbon dioxide, and bismuth oxide.[1]

Q5: How should I store this compound to avoid accidental contact with oxidizing agents?

A5: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.[1] Crucially, it must be stored separately from all oxidizing agents. Utilize secondary containment and clearly label all containers and storage areas to prevent accidental mixing.

Quantitative Data Summary

Specific quantitative data for the reaction of this compound with strong oxidizing agents is not well-documented in available literature. The table below summarizes known physical and thermal properties of this compound itself.

PropertyValueSource
Molecular Formula C24H45BiO6[1][5]
Molecular Weight 638.61 g/mol [1][5]
Appearance Pale yellow to brown viscous liquid[6]
Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Bismuth oxide[1]

Experimental Protocols

Disclaimer: The following is a general protocol for assessing chemical compatibility and should be adapted based on a thorough, site-specific risk assessment. All work should be conducted in a properly functioning fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn.

Objective: To safely determine the potential for a hazardous reaction between this compound and a suspected oxidizing agent on a small scale.

Methodology: Small-Scale Compatibility Test

  • Preparation:

    • Ensure an emergency plan is in place and that a fire extinguisher and safety shower/eyewash station are accessible.

    • Use a small, clean, and dry glass vial or test tube as the reaction vessel.

    • Prepare a dilute solution of this compound in a compatible, inert solvent (e.g., mineral spirits, as it is sometimes supplied in this solvent).

    • Prepare a dilute solution of the suspected oxidizing agent in a compatible, inert solvent.

  • Execution (Micro-scale Addition):

    • Place a small, known volume (e.g., 1 mL) of the this compound solution into the reaction vessel.

    • Position a thermometer or thermocouple to monitor the temperature of the solution.

    • Using a microliter syringe, add a very small aliquot (e.g., 10 µL) of the oxidizing agent solution to the this compound solution.

    • Continuously observe for any signs of reaction:

      • Temperature change (an increase of more than a few degrees Celsius is a significant indicator of an exothermic reaction).

      • Gas evolution.

      • Color change.

      • Precipitate formation.

    • If no reaction is observed, wait for a few minutes to ensure there is no induction period before adding the next small aliquot.

    • If any sign of a reaction is observed, immediately stop the addition and monitor the system until it is stable.

  • Data Recording:

    • Record the initial temperatures of both solutions.

    • Record the volume of each solution used.

    • Record all observations, including the magnitude of any temperature changes, the nature of any gas evolution, and any visual changes.

  • Waste Disposal:

    • Quench any unreacted materials carefully and dispose of all waste according to institutional and local regulations for hazardous waste.

For more detailed thermal hazard analysis, consider consulting with a specialist to perform studies using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[7]

Visualizations

Incompatibility_Workflow cluster_process Process bismuth This compound mixing Mixing bismuth->mixing oxidizer Strong Oxidizing Agent oxidizer->mixing exotherm Uncontrolled Exothermic Reaction mixing->exotherm gas Toxic/Flammable Gas Evolution (CO, CO2) mixing->gas runaway Thermal Runaway / Explosion exotherm->runaway

Caption: Logical workflow of the incompatibility hazard.

Experimental_Workflow start Start: Risk Assessment prep Prepare Dilute Solutions (this compound & Oxidizer) start->prep setup Set up Small-Scale Reaction Vessel with Temperature Monitoring prep->setup addition Micro-scale Addition of Oxidizer to this compound setup->addition observe Observe for Signs of Reaction (Temp Change, Gas, Color) addition->observe decision Reaction Observed? observe->decision stop Stop Experiment & Document decision->stop Yes continue_add Continue Incremental Addition decision->continue_add No end End: Safe Disposal stop->end continue_add->addition continue_add->end

Caption: General experimental workflow for compatibility testing.

References

Technical Support Center: Bismuth 2-ethylhexanoate Safety in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and handling protocols for Bismuth 2-ethylhexanoate (B8288628) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary health hazards associated with Bismuth 2-ethylhexanoate?

A1: this compound is considered a hazardous chemical.[1] The primary health concerns include:

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[2][3][4]

  • Skin Irritation: May cause skin irritation or contact dermatitis upon contact.[4][5]

  • Eye Damage: Can cause immediate or delayed severe eye irritation or serious eye damage.[4][5]

  • Respiratory Irritation: Inhalation of dust or particulates may irritate the respiratory tract.[5]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

A2: To ensure personal safety, the following PPE should be worn:

  • Eye and Face Protection: Chemical worker's goggles or safety glasses with side shields are required.[2][5] Do not wear contact lenses.[5]

  • Hand Protection: Chemically resistant gloves such as rubber, neoprene, or nitrile are necessary to prevent skin contact.[5]

  • Body Protection: A lab coat or protective work clothing is required.[2]

  • Respiratory Protection: If exposure may exceed threshold limits or if ventilation is inadequate, a NIOSH-approved dust and mist respirator should be used.[5]

Q3: What should I do in case of accidental exposure?

A3: Immediate action is crucial. Follow these first-aid measures:

  • Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, making sure to rinse under the eyelids.[1][5] Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately.[2] Wash the affected skin area with plenty of soap and water.[2][5] If skin irritation persists, consult a physician.[1]

  • Inhalation: Move the exposed individual to fresh air.[5] If breathing is difficult or stops, provide artificial respiration.[2] Seek medical attention if symptoms occur.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Do not induce vomiting.[6] Never give anything by mouth to an unconscious person.[5] Get immediate medical attention.[5]

Q4: How should I properly store this compound?

A4: Store the chemical in tightly sealed containers in a cool, dry, and well-ventilated place.[1][2] It should be stored away from strong oxidizing agents.[1][5] For solutions containing peroxides, containers should be dated upon opening and tested periodically.[3]

Q5: What is the correct procedure for cleaning up a small spill?

A5: For a minor spill, laboratory personnel can perform the cleanup by following these steps:

  • Ensure the area is well-ventilated.[5]

  • Wear appropriate PPE, including gloves, goggles, and a lab coat.[1]

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or diatomite.[2][5]

  • Sweep or scoop the absorbed material into a suitable, closed container for disposal.[5]

  • Wash the spill area with soap and water once the material is removed.[7]

  • Dispose of the contaminated waste according to all applicable regulations.[5]

Q6: The compound appears viscous. Does this affect handling?

A6: Yes, this compound is described as a viscous liquid.[2] This property means it will be slower to pour and may adhere to surfaces. Use appropriate spatulas or positive displacement pipettes for accurate transfer and be prepared for a more thorough cleaning of glassware and equipment after use.

Quantitative Safety Data

The following table summarizes key quantitative safety and physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C24H45BiO6[5][8]
Molecular Weight 638.61 g/mol [5][8]
Appearance Yellow-amber viscous liquid[2][5]
Flash Point 49°C (120°F) - 72°C (161.6°F)[5][9]
Oral LD50 (rat) 6470 mg/kg[5]
Water Solubility Insoluble / Not miscible[5][9]
Density 1.28 g/cm³[9][10]
Vapor Pressure 4 Pa at 20°C[9][10]

Experimental Protocol: Safety in a Catalyzed Polymerization Reaction

This compound is often used as a catalyst in polymerization reactions.[8][11] The following is a generalized protocol emphasizing safety precautions.

Objective: To safely perform a ring-opening polymerization of a cyclic ester monomer (e.g., lactide) using this compound as a catalyst.

Materials:

  • Cyclic ester monomer

  • This compound solution (catalyst)

  • Anhydrous toluene (B28343) (solvent)

  • Nitrogen gas supply

  • Reaction flask with condenser and magnetic stirrer

  • Heating mantle

  • Appropriate glassware

Methodology:

  • Preparation (in a fume hood):

    • Ensure the fume hood is operating correctly. Properly operating chemical fume hoods should have an average face velocity of at least 100 feet per minute.[2]

    • Don all required PPE: chemical safety goggles, nitrile gloves, and a lab coat.[5]

    • Set up the reaction apparatus inside the fume hood. Ensure all glassware is dry.

  • Charging the Reactor:

    • Under a gentle flow of nitrogen, add the cyclic ester monomer and anhydrous toluene to the reaction flask.

    • Begin stirring the mixture.

    • Using a syringe or pipette, carefully transfer the required amount of this compound catalyst solution into the reaction flask. Avoid splashing.

  • Running the Reaction:

    • Heat the mixture to the desired reaction temperature using the heating mantle.

    • Monitor the reaction progress as required by the specific experimental design.

    • Throughout the process, maintain a positive nitrogen atmosphere to prevent moisture from entering the system.

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Quench the reaction as specified in your detailed protocol.

    • Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., cold methanol).

    • Filter and collect the polymer product. All filtration and handling of the product should still be done within the fume hood until it is confirmed to be free of residual solvent and catalyst.

  • Waste Disposal:

    • Collect all liquid waste, including the solvent and precipitation non-solvent, in a designated hazardous waste container.

    • Dispose of contaminated consumables (gloves, pipette tips, etc.) in a solid hazardous waste container.

    • Label all waste containers appropriately for disposal according to institutional and regulatory guidelines.[5]

Visualized Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound in the laboratory.

Spill_Cleanup_Workflow start Spill Occurs assess Assess Spill Severity (Minor vs. Major) start->assess minor_spill Minor Spill (<4L, Contained, No Immediate Threat) assess->minor_spill Minor major_spill Major Spill (Large Volume, High Hazard, Fire Risk) assess->major_spill Major alert_personnel Alert Others in the Area minor_spill->alert_personnel evacuate Evacuate Immediate Area major_spill->evacuate don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert_personnel->don_ppe contain_spill Contain Spill with Absorbent (Work Outside-In) don_ppe->contain_spill absorb_spill Apply Inert Absorbent Material (Vermiculite, Sand) contain_spill->absorb_spill collect_waste Collect Contaminated Material into a Labeled Waste Container absorb_spill->collect_waste decontaminate Clean Spill Area with Soap and Water collect_waste->decontaminate dispose Dispose of Waste via EHS Procedures decontaminate->dispose end Procedure Complete dispose->end call_ehs Call Emergency Response / EHS evacuate->call_ehs call_ehs->end

Caption: Workflow for this compound spill response.

References

Technical Support Center: Bismuth 2-Ethylhexanoate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the hydrolytic stability of Bismuth 2-ethylhexanoate (B8288628) catalysts.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using Bismuth 2-ethylhexanoate catalysts, with a focus on problems related to hydrolytic stability.

Issue Potential Cause Recommended Action
Reduced Catalytic Activity or Incomplete Reaction Catalyst Hydrolysis: The primary cause of decreased activity is the hydrolysis of the bismuth catalyst in the presence of moisture. This leads to the formation of inactive bismuth oxide/hydroxide (B78521) precipitates.[1]- Use Dry Reagents and Solvents: Ensure all polyols, solvents, and other reactants are thoroughly dried before use. Polyols can be dried under vacuum at elevated temperatures.[2] - Work Under Inert Atmosphere: Conduct experiments under a dry nitrogen or argon atmosphere to minimize exposure to ambient moisture.[2] - Moisture Scavengers: Consider the use of moisture scavengers in the formulation.[3] - Proper Catalyst Storage: Store this compound in a tightly sealed container in a dry environment.
Precipitate Formation in Catalyst Solution or Reaction Mixture Hydrolysis of this compound: The formation of a white or cloudy precipitate is a clear indicator of catalyst hydrolysis, resulting in bismuth oxide (Bi2O3) or related species.[1][4]- Solvent Selection: While this compound is soluble in many organic solvents, certain solvents, especially those containing keto groups, may reduce its stability in dilute solutions.[5] - Immediate Use: Prepare catalyst solutions immediately before use to minimize the time for potential hydrolysis. - Use Stabilized Catalysts: For applications with inherent moisture, consider using commercially available hydrolytically stable bismuth catalysts.[1][6]
Inconsistent Curing Times or Reaction Rates Variable Moisture Content: Fluctuations in the moisture content of reactants or the environment will directly impact the catalyst's activity, leading to variability in reaction kinetics.[5]- Standardize Moisture Levels: Implement strict protocols for drying reactants and controlling the humidity of the reaction environment. - Monitor Reactant Quality: Regularly check the water content of raw materials.
Product Defects (e.g., Bubbles in Polyurethane Foams, Tacky Surfaces) Side Reactions with Water: In polyurethane systems, water reacts with isocyanates to produce carbon dioxide gas, which can lead to bubble formation.[7][8] A tacky surface often indicates incomplete curing due to catalyst deactivation.[2]- Optimize Catalyst Concentration: Ensure the correct catalyst concentration is used.[3] - Control Temperature and Humidity: Maintain ideal environmental conditions, typically between 15-27°C (60-80°F) and 30-60% relative humidity for polyurethane curing.[2] - Ensure Proper Mixing: Thoroughly mix all components to ensure a homogeneous reaction mixture.[2]

Frequently Asked Questions (FAQs)

Q1: What is hydrolytic stability and why is it important for this compound catalysts?

A1: Hydrolytic stability refers to a compound's ability to resist reaction with water. This compound is sensitive to moisture.[7] When it reacts with water (hydrolyzes), it decomposes into inactive bismuth oxide and 2-ethylhexanoic acid.[1] This process, known as deactivation, leads to a loss of catalytic activity, resulting in incomplete reactions, inconsistent product quality, and the formation of precipitates.[1][7]

Q2: How can I visually identify if my this compound catalyst has hydrolyzed?

A2: A common sign of hydrolysis is the appearance of a white or cloudy precipitate in the catalyst solution or the reaction mixture.[4] Fresh, unhydrolyzed this compound is typically a clear, pale yellow to amber liquid.[9]

Q3: What is the mechanism of hydrolysis for this compound?

A3: The hydrolysis of Bismuth (III) 2-ethylhexanoate involves the reaction of the bismuth carboxylate with water. This leads to the protonation of the 2-ethylhexanoate anion to form 2-ethylhexanoic acid and the subsequent formation of bismuth oxide (Bi2O3) or bismuth hydroxide precipitates.[1] This process effectively removes the active catalytic species from the reaction.

Q4: Are there any quantitative measures for the hydrolytic stability of this compound?

Q5: How does the hydrolytic stability of bismuth catalysts compare to tin-based catalysts like Dibutyltin dilaurate (DBTDL)?

A5: Generally, bismuth carboxylate catalysts are more sensitive to moisture than organotin catalysts like DBTDL.[7] The catalytic activity of DBTL-catalyzed systems is nearly unaffected by moisture content, whereas the activity of bismuth catalysts is significantly impacted by the presence of water.[5] However, bismuth catalysts are often preferred due to their lower toxicity.[6]

Q6: Can I use this compound in water-based formulations?

A6: Due to its high sensitivity to hydrolysis, standard this compound is generally not recommended for water-based systems.[1] However, specially formulated, hydrolytically stable bismuth catalysts are available for such applications. These catalysts incorporate ligands that protect the bismuth ion from reacting with water.[1][6]

Experimental Protocols

Protocol 1: Qualitative Assessment of Hydrolytic Stability

This protocol provides a simple, visual method to compare the relative hydrolytic stability of different catalyst samples.

Objective: To visually observe the formation of precipitate as an indicator of hydrolysis.

Materials:

  • This compound catalyst sample(s)

  • Deionized water

  • Small, clear glass vials with caps

  • Pipettes or syringes for accurate liquid measurement

Procedure:

  • Prepare a series of vials for each catalyst to be tested.

  • To each vial, add a pre-determined amount of the catalyst (e.g., 5 grams).

  • Add varying concentrations of deionized water to the vials (e.g., 1%, 2%, 5%, 10% by weight).

  • Cap the vials tightly and shake vigorously for 30-60 seconds to ensure thorough mixing.

  • Allow the vials to stand at ambient temperature.

  • Observe the samples for any signs of precipitation (cloudiness or solid formation) at regular intervals (e.g., 1 hour, 24 hours, 48 hours, 1 week).

  • Record the time it takes for precipitation to become visible at each water concentration.

Interpretation of Results:

  • Higher Stability: Catalysts that remain clear for longer periods at higher water concentrations are considered more hydrolytically stable.

  • Lower Stability: Rapid formation of a precipitate indicates poor hydrolytic stability.

Protocol 2: Adapted Quantitative Hydrolytic Stability Test (Based on ASTM D2619 Principles)

This protocol provides a more quantitative measure of hydrolytic stability by measuring changes in acidity.

Objective: To quantify the extent of hydrolysis by measuring the increase in acidity of the catalyst-water mixture.

Materials:

  • This compound catalyst

  • Deionized water

  • Pressure-resistant glass bottles (e.g., beverage bottles) with caps

  • Oven with a rotator (if available, otherwise periodic manual agitation)

  • Titration setup for acid number determination (e.g., potentiometric titrator or burette with indicator)

  • Standardized potassium hydroxide (KOH) solution

  • Toluene and isopropanol

Procedure:

  • Determine the initial acid number of the this compound catalyst.

  • In a pressure-resistant glass bottle, combine a precise weight of the catalyst (e.g., 75 g) and deionized water (e.g., 25 g).

  • Seal the bottle tightly.

  • Place the bottle in an oven at a specified temperature (e.g., 93°C, as in ASTM D2619, or a lower temperature more relevant to the application).

  • Rotate the bottle (e.g., at 5 rpm) or manually agitate it periodically for a set duration (e.g., 48 hours).

  • After the specified time, cool the bottle to room temperature.

  • Separate the organic (catalyst) and aqueous layers if phase separation has occurred.

  • Determine the acid number of the organic layer and the total acidity of the aqueous layer via titration with the standardized KOH solution.

Data Analysis:

  • Calculate the change in acid number of the catalyst.

  • Report the total acidity of the water layer.

  • A significant increase in acidity indicates hydrolytic degradation of the catalyst.

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products Bi_cat This compound Bi(OOCR)₃ Bi_oxide Bismuth Oxide/Hydroxide (Bi₂O₃ / Bi(OH)₃) (Inactive Precipitate) Bi_cat->Bi_oxide Hydrolysis Acid 2-Ethylhexanoic Acid (RCOOH) Bi_cat->Acid Protonation of Ligand Water Water (H₂O) Water->Bi_oxide Water->Acid

Caption: Hydrolysis mechanism of this compound.

Troubleshooting_Workflow start Start: Experiment Fails (e.g., Incomplete Reaction) check_precipitate Is there a precipitate in the reaction mixture? start->check_precipitate check_reagents Check moisture content of polyols and solvents. check_precipitate->check_reagents Yes check_atmosphere Was the reaction performed under an inert atmosphere? check_precipitate->check_atmosphere No dry_reagents Dry all reactants and use moisture scavengers. check_reagents->dry_reagents dry_reagents->check_atmosphere use_inert Implement inert atmosphere (N₂ or Ar). check_atmosphere->use_inert No check_catalyst Was the catalyst solution freshly prepared? check_atmosphere->check_catalyst Yes use_inert->check_catalyst prepare_fresh Prepare catalyst solution immediately before use. check_catalyst->prepare_fresh No consider_stabilized Consider using a hydrolytically stable bismuth catalyst. check_catalyst->consider_stabilized Yes prepare_fresh->consider_stabilized end End: Optimized Experiment consider_stabilized->end

Caption: Troubleshooting workflow for catalyst deactivation.

Stability_Test_Protocol start Start: Stability Test step1 1. Prepare Catalyst and Deionized Water start->step1 step2 2. Mix Catalyst and Water in Sealed Vials step1->step2 step3 3. Incubate at a Controlled Temperature step2->step3 step4 4. Observe for Precipitate (Qualitative) step3->step4 step5 OR step6 4. Measure Change in Acid Number (Quantitative) step3->step6 step7 5. Record Time to Precipitation or Magnitude of Acidity Change step4->step7 step6->step7 end End: Assess Stability step7->end

Caption: Logical flow for hydrolytic stability testing.

References

Technical Support Center: Bismuth 2-ethylhexanoate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Bismuth 2-ethylhexanoate (B8288628). It includes troubleshooting advice for common issues encountered during synthesis and purification, detailed experimental protocols, and a summary of expected quantitative outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Bismuth 2-ethylhexanoate?

A1: Common impurities include unreacted starting materials such as bismuth oxide and 2-ethylhexanoic acid, as well as byproducts from side reactions.[1] If the synthesis is performed in the presence of water and oxygen, contamination with unreacted oxides or hydroxides can be a significant issue.[1]

Q2: What are the primary methods for purifying this compound?

A2: The main purification methods are solvent extraction, sequential washing, and recrystallization.[1][2] Solvent extraction utilizes organic solvents like xylene or mineral spirits to isolate the product.[2] Sequential washing with deionized water helps remove ionic impurities and residual salts.[2] Recrystallization, typically from methanol (B129727), is effective for achieving high purity.[1]

Q3: What level of purity can I expect to achieve with these methods?

A3: The achievable purity depends on the synthesis method and the rigor of the purification protocol. Direct acid-base reaction followed by basic purification can yield purities of 90-94%.[2] More advanced methods like electrochemical synthesis coupled with meticulous purification can achieve exceptional purity levels of 95-99%.[2]

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be used to determine the purity of your product. Chromatographic methods, such as gas or liquid chromatography, are effective for separating and quantifying impurities.[3] Physical property measurements, like melting and boiling points, can indicate the presence of impurities, which typically depress and broaden the melting range.[4] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Atomic Absorption Spectrometry (AAS), provide detailed structural and elemental composition information.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Ensure precise stoichiometric control of reactants.[2] Optimize reaction temperature and time; for direct acid-base pathways, temperatures of 100-150°C are often optimal.[2]
Loss of product during workup.Minimize transfers and ensure complete extraction during solvent extraction steps. When filtering, wash the filter cake with a small amount of cold solvent to recover adsorbed product.
Product is a dark or discolored oil Presence of colored impurities or oxidation byproducts.Treat the solution with a small amount of activated charcoal before filtration to adsorb colored impurities.[7] Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.[2]
Product fails to crystallize Solution is too dilute (too much solvent used).Concentrate the solution by carefully evaporating some of the solvent.
Presence of impurities inhibiting crystallization.Perform an additional purification step, such as a wash or column chromatography, to remove impurities.
Oily precipitate forms instead of crystals The solution is supersaturated or cooled too quickly.Gently warm the solution to redissolve the oil, then allow it to cool more slowly. Seeding the solution with a small crystal of pure product can also induce proper crystallization.
Purity is lower than expected Inefficient removal of unreacted starting materials.Increase the number of washes during the extraction process. Optimize the solvent system for recrystallization to ensure selective precipitation of the desired product.
Contamination from equipment.Ensure all glassware and equipment are thoroughly cleaned and dried before use.

Quantitative Data Summary

The following table summarizes the typical yields and purity levels for different synthesis methods of this compound.

Synthesis Method Typical Yield Purity Level Reference
Direct Acid-Base Reaction60-80%90-94%[2]
Direct Metathesis Reaction70-85%92-95%[2]
Electrochemical Synthesis85-95%95-99%[2]

Experimental Protocols

Protocol 1: Purification by Solvent Extraction and Sequential Washing

This protocol is suitable for the initial purification of crude this compound to remove water-soluble impurities and unreacted starting materials.

Materials:

  • Crude this compound

  • Xylene or Mineral Spirits

  • Deionized water

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable volume of xylene or mineral spirits (e.g., 3-5 times the volume of the crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer containing the product should be the top layer.

  • Drain the lower aqueous layer and discard.

  • Repeat the washing process with deionized water two more times.

  • After the final wash, transfer the organic layer to a clean flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is designed to achieve high-purity this compound and is typically performed after an initial purification step like solvent extraction.

Materials:

  • Partially purified this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the partially purified this compound into an Erlenmeyer flask.

  • Add a minimal amount of methanol, just enough to wet the solid.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more methanol dropwise if necessary to achieve full dissolution at the elevated temperature. Avoid adding excessive solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.[1]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude Bismuth 2-ethylhexanoate SolventExtraction Solvent Extraction (e.g., with Xylene) CrudeProduct->SolventExtraction Initial Cleanup Washing Sequential Washing (Deionized Water) SolventExtraction->Washing Recrystallization Recrystallization (from Methanol) Washing->Recrystallization High-Purity Step PureProduct High-Purity Bismuth 2-ethylhexanoate Recrystallization->PureProduct PurityAnalysis Purity Assessment (NMR, AAS, etc.) PureProduct->PurityAnalysis

Caption: Workflow for the purification of this compound.

TroubleshootingLogic Start Problem Encountered LowYield Low Yield? Start->LowYield Discoloration Product Discolored? LowYield->Discoloration No CheckStoichiometry Verify Reactant Ratios LowYield->CheckStoichiometry Yes NoCrystals No Crystallization? Discoloration->NoCrystals No CharcoalTreatment Use Activated Charcoal Discoloration->CharcoalTreatment Yes ConcentrateSolution Concentrate Solution NoCrystals->ConcentrateSolution Yes Resolution Problem Resolved NoCrystals->Resolution No OptimizeConditions Optimize Temp. & Time CheckStoichiometry->OptimizeConditions OptimizeConditions->Resolution InertAtmosphere Ensure Inert Atmosphere CharcoalTreatment->InertAtmosphere InertAtmosphere->Resolution SeedCrystals Add Seed Crystals ConcentrateSolution->SeedCrystals SeedCrystals->Resolution

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Minimizing Byproducts in Ring-Opening Polymerization with Bismuth Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ring-opening polymerization (ROP) utilizing bismuth catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during ring-opening polymerization with bismuth catalysts.

Issue 1: Low or No Monomer Conversion

  • Question: My polymerization reaction shows low or no conversion of the monomer. What are the likely causes and how can I resolve this?

  • Answer: Low monomer conversion is a common issue that can often be attributed to several factors related to reagent purity and reaction conditions.[1]

    • Monomer Impurities: The purity of your monomer is critical. Impurities such as water, residual acids from synthesis (e.g., lactic acid), or other nucleophilic compounds can act as chain-terminating agents or poison the bismuth catalyst.[1] Water, in particular, can initiate polymerization, leading to poor control over molecular weight and a broader polydispersity.[1]

      • Solution: Purify the monomer immediately before use. For lactide, recrystallization from a dry solvent like ethyl acetate (B1210297) or toluene (B28343) is effective. For liquid monomers, distillation under reduced pressure can be employed. Ensure the purified monomer is thoroughly dried and stored under an inert atmosphere.

    • Catalyst/Initiator Deactivation: Bismuth catalysts can be sensitive to air and moisture. Improper storage or handling can lead to deactivation. Acidic impurities can also neutralize the active catalytic species.

      • Solution: Store your bismuth catalyst and initiator (e.g., an alcohol) in a desiccator or glovebox. Handle them under an inert atmosphere (nitrogen or argon). Ensure all glassware is rigorously dried before use.

    • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete polymerization.

      • Solution: Optimize your reaction temperature. While higher temperatures generally increase the rate of polymerization, they can also promote side reactions.[1] Monitor the reaction over time by taking aliquots and analyzing them (e.g., by ¹H NMR) to determine the optimal reaction duration.

Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

  • Question: The resulting polymer has a broad molecular weight distribution (PDI > 1.5). What could be causing this and how can I achieve a narrower PDI?

  • Answer: A high PDI indicates a lack of control over the polymerization, often due to multiple initiating species or chain transfer reactions.

    • Water as an Initiator: As mentioned, water is a common impurity that can initiate polymerization, leading to the formation of polymer chains of varying lengths.[1]

      • Solution: Use Karl Fischer titration to quantify the water content in your monomer and solvent, aiming for levels below 10 ppm for sensitive polymerizations.[1] Rigorously dry all reagents and glassware.

    • Transesterification Reactions: At elevated temperatures, both intramolecular (backbiting) and intermolecular transesterification can occur. Backbiting leads to the formation of cyclic byproducts and a broader PDI, while intermolecular transesterification shuffles the polymer chains, also increasing the PDI.

      • Solution: Conduct the polymerization at the lowest temperature that still provides a reasonable reaction rate. The optimal temperature will depend on the specific monomer and catalyst system. For example, with bismuth subsalicylate for lactide polymerization, an optimal temperature is around 140°C.[2]

    • Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be forming throughout the polymerization, resulting in a broad PDI.

      • Solution: Ensure your initiator is appropriate for the chosen catalyst and monomer. The use of a co-catalyst or a more active initiator might be necessary.

Issue 3: Presence of Cyclic Byproducts

  • Question: My polymer analysis (e.g., GPC, MALDI-TOF MS) shows the presence of cyclic oligomers. How are these formed and how can I minimize them?

  • Answer: Cyclic byproducts are typically formed through an intramolecular transesterification reaction, also known as "backbiting," where the active chain end attacks an ester linkage along its own chain.

    • High Temperature: This is a primary driver for backbiting reactions.

      • Solution: Lowering the polymerization temperature is the most effective way to reduce the formation of cyclic byproducts.

    • Catalyst Concentration: Higher catalyst concentrations can sometimes lead to an increase in side reactions.

      • Solution: Optimize the catalyst loading. Use the minimum amount of catalyst required to achieve a good conversion rate in a reasonable timeframe.

    • Solvent Choice: The polarity of the solvent can influence the conformation of the growing polymer chain and its propensity for backbiting.

      • Solution: If performing the polymerization in solution, screen different solvents to find one that minimizes cyclic byproduct formation. Bulk polymerization is often preferred to avoid solvent-related issues.[2]

Frequently Asked Questions (FAQs)

Q1: Why use bismuth catalysts over more traditional tin-based catalysts like Sn(Oct)₂? A1: Bismuth catalysts, such as bismuth subsalicylate (BiSS), are gaining prominence due to their significantly lower toxicity compared to tin-based catalysts.[2] This is a critical advantage for biomedical and pharmaceutical applications where biocompatibility is paramount.

Q2: What are the most common impurities in lactide monomer and how do they affect the polymerization? A2: Common impurities in crude lactide include water, lactic acid, linear lactic acid dimers, and meso-lactide.

  • Water and acidic impurities can act as initiators or catalyst poisons, leading to poor control over molecular weight and a broad PDI.[1]

  • Meso-lactide is a stereoisomer of L- and D-lactide. Its presence can disrupt the stereoregularity of the resulting polylactide, affecting its physical properties such as crystallinity and melting point.

Q3: How can I purify my lactide monomer effectively? A3: Recrystallization is a highly effective method for purifying lactide. A common procedure involves dissolving the crude lactide in a hot, dry solvent like ethyl acetate or toluene, followed by cooling to induce crystallization. The purified crystals are then filtered and dried under vacuum. Alternating between two different solvents for recrystallization can further enhance purity.[3]

Q4: What is the mechanism of ring-opening polymerization with bismuth catalysts? A4: Bismuth-catalyzed ROP typically proceeds via a coordination-insertion mechanism.[2] The reaction is often initiated by an alcohol, which reacts with the bismuth catalyst to form a bismuth alkoxide. The cyclic monomer then coordinates to the bismuth center and is subsequently inserted into the bismuth-alkoxide bond, regenerating the active site at the new chain end for further propagation.

Q5: What analytical techniques are best for identifying and quantifying byproducts? A5:

  • Gel Permeation Chromatography (GPC): Useful for determining the molecular weight distribution (Mn, Mw, and PDI) of your polymer. A broad or multimodal PDI can indicate the presence of byproducts or uncontrolled polymerization.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the chemical structure of the polymer and identifying end-groups. Specific signals can also be used to quantify residual monomer.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique can identify the absolute molar masses of different polymer chains, clearly distinguishing between linear and cyclic species.

  • Gas Chromatography (GC): Can be used to quantify the amount of residual monomer in the final polymer product.[5]

Data Presentation

Table 1: Effect of Reaction Temperature on L-Lactide Polymerization with Bismuth Subsalicylate (BiSS)

Temperature (°C)Time (h)Monomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
1002~40--
1202~75--
1402>9510,5001.6
1702>959,8001.8

Data synthesized from trends described in literature.[2]

Table 2: Effect of Catalyst Loading on L-Lactide Polymerization with BiSS at 140°C

Catalyst Loading (mol%)Time (h)Monomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0.12~60--
0.32>9510,5001.6
0.52>9510,2001.7

Data synthesized from trends described in literature.[2]

Experimental Protocols

Protocol 1: Purification of L-Lactide by Recrystallization

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add crude L-lactide.

  • Dissolution: Add a minimal amount of anhydrous ethyl acetate (pre-dried over molecular sieves) to the flask. Heat the mixture to reflux with stirring until all the lactide has dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in a refrigerator (4°C) for several hours, or overnight, to complete the crystallization process.

  • Filtration: Under an inert atmosphere (e.g., in a glovebox), quickly filter the crystals using a Büchner funnel. Wash the crystals with a small amount of cold, dry ethyl acetate.

  • Drying: Transfer the purified crystals to a clean, flame-dried Schlenk flask and dry under high vacuum for at least 24 hours to remove any residual solvent.

  • Quality Control: Confirm the purity of the recrystallized lactide using ¹H NMR and measure the water content by Karl Fischer titration. The melting point should be sharp and consistent with literature values (95-98°C for L-lactide).

Protocol 2: General Procedure for Bulk Ring-Opening Polymerization of L-Lactide with Bismuth Subsalicylate (BiSS) and an Alcohol Initiator

  • Glassware Preparation: Thoroughly dry all glassware (e.g., Schlenk flask, magnetic stir bar) in an oven at >120°C overnight and cool under vacuum.

  • Reagent Charging: In a glovebox or under a positive pressure of inert gas, add the purified L-lactide, the desired amount of bismuth subsalicylate catalyst, and the alcohol initiator (e.g., benzyl (B1604629) alcohol) to the Schlenk flask. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 140°C). Stir the reaction mixture.

  • Monitoring the Reaction: To monitor the progress, carefully take small aliquots from the reaction mixture at different time intervals under an inert atmosphere. Dissolve the aliquot in deuterated chloroform (B151607) (CDCl₃) and analyze by ¹H NMR to determine monomer conversion.

  • Termination and Purification: Once the desired conversion is reached, cool the flask to room temperature. Dissolve the viscous polymer in a minimal amount of a suitable solvent like dichloromethane (B109758) (DCM). Precipitate the polymer by adding the solution dropwise to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash it with fresh cold methanol, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the final polymer for its molecular weight (Mn), polydispersity index (PDI) using GPC, and confirm its structure by ¹H and ¹³C NMR.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Bismuth-Catalyzed ROP start Problem: Low Conversion or High PDI check_purity Step 1: Verify Reagent Purity start->check_purity check_conditions Step 2: Review Reaction Conditions check_purity->check_conditions Purity OK? solution_purify Action: Purify Monomer (Recrystallization/Distillation) & Dry Solvent check_purity->solution_purify Impure? check_catalyst Step 3: Assess Catalyst/Initiator check_conditions->check_catalyst Conditions OK? solution_optimize_temp Action: Optimize Temperature & Time check_conditions->solution_optimize_temp Suboptimal? solution_catalyst Action: Use Fresh Catalyst/Initiator, Handle Under Inert Atmosphere check_catalyst->solution_catalyst Deactivated? end_success Problem Resolved check_catalyst->end_success Activity OK? solution_purify->check_purity Re-evaluate solution_optimize_temp->check_conditions Re-evaluate solution_catalyst->check_catalyst Re-evaluate

Caption: A logical workflow for troubleshooting common issues in ROP.

ROP_Mechanism Coordination-Insertion Mechanism cluster_initiation Initiation cluster_propagation Propagation catalyst Bi(OR)₃ Catalyst active_species Active Bismuth Alkoxide (Bi-OR') catalyst->active_species + R'-OH initiator R'-OH (Initiator) initiator->active_species coordination Monomer Coordination to Bismuth Center active_species->coordination monomer Cyclic Monomer monomer->coordination insertion Nucleophilic Attack & Ring-Opening coordination->insertion propagated_chain Propagated Polymer Chain with Active Bi-O End insertion->propagated_chain propagated_chain->coordination + Monomer (n)

Caption: The coordination-insertion mechanism for bismuth-catalyzed ROP.

References

Validation & Comparative

Bismuth 2-Ethylhexanoate vs. Tin Catalysts in Polyurethane Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of polyurethanes, a versatile class of polymers with wide-ranging applications from flexible foams to coatings and elastomers, relies heavily on the use of catalysts to control the reaction kinetics and final properties of the material. For decades, organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), have been the industry standard due to their high efficiency and cost-effectiveness. However, growing concerns over their toxicity and environmental impact have spurred the search for safer and more sustainable alternatives.[1][2][3] Bismuth 2-ethylhexanoate (B8288628) has emerged as a promising, less toxic substitute.[4][5][6] This guide provides an objective comparison of the performance of bismuth 2-ethylhexanoate versus traditional tin catalysts in polyurethane production, supported by experimental data and detailed methodologies.

Performance Comparison: Bismuth vs. Tin Catalysts

The choice of catalyst significantly influences the polyurethane production process and the final product's characteristics. Bismuth and tin catalysts, while both effective, exhibit key differences in their activity, selectivity, and the properties they impart to the polyurethane material.

Key Performance Metrics:

FeatureThis compoundTin Catalysts (e.g., DBTDL)
Toxicity Lower toxicity, more environmentally friendly.[4][6]Concerns over toxicity and environmental impact are driving the search for alternatives.[1][2][3]
Catalytic Activity Generally lower activity compared to tin catalysts, may require higher dosage.[5][7]Highly effective in accelerating the isocyanate-hydroxyl reaction.[8]
Selectivity High selectivity for the gelling (NCO/OH) reaction over the blowing (NCO/H₂O) reaction.[4][9]Less selective, can catalyze both gelling and blowing reactions.[10]
Hydrolytic Stability Can be sensitive to moisture, leading to deactivation.[11][12]Generally demonstrate better hydrolytic stability.[7]
Foam Properties Can lead to improved foam stability, reduced shrinkage, and better mechanical properties.[4][13]Can sometimes lead to faster foam rise but may result in cell splitting or poor load-bearing strength if not controlled.[2]
Odor Produces foams with lower residual odors.[4]Can contribute to the "new couch smell" due to volatile amines used as co-catalysts.[2]
Cost Generally more expensive than traditional tin-based catalysts.[4]More cost-effective.[1]

Experimental Data: A Closer Look

Studies have demonstrated the viable substitution of tin catalysts with bismuth compounds, often highlighting the superior properties of the resulting polyurethane foams.

A study comparing a non-toxic bismuth catalyst with a conventional tin-catalyzed polyurethane foam (PUF) revealed that the bismuth-catalyzed foams exhibited a well-developed open-cell morphology.[14] Furthermore, the bismuth catalyst showed a higher isocyanate conversion efficiency than stannous octoate.[13] When comparing foams of similar densities, those catalyzed by bismuth demonstrated better mechanical behavior while maintaining similar thermal stability.[13][14]

In another comparison focusing on microcellular polyurethane foam, the use of this compound resulted in a smaller and more uniform cell structure, leading to improved thermal and acoustic performance.[4] The foam's density was also reduced without compromising its mechanical properties.[4]

Table 1: Comparison of Microcellular Polyurethane Foam Properties

PropertyWithout Bi 2EHWith Bi 2EH
Cell Size (μm)10080
Thermal Conductivity (W/m·K)0.0200.018
Sound Absorption Coefficient0.70.8
Density ( kg/m ³)5045

Data sourced from a comparative study on microcellular polyurethane foam.[4]

Reaction Mechanisms and Experimental Workflow

The catalytic action of both bismuth and tin catalysts in polyurethane formation is believed to proceed through a coordination mechanism. The metal center acts as a Lewis acid, coordinating with both the isocyanate and hydroxyl groups, thereby facilitating the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon.[5][8]

G cluster_0 Catalytic Cycle for Urethane (B1682113) Formation Catalyst Metal Catalyst (Bismuth or Tin) Isocyanate R-N=C=O Catalyst->Isocyanate Coordination Intermediate Activated Complex Isocyanate->Intermediate Polyol R'-OH Polyol->Intermediate Urethane R-NH-CO-O-R' Intermediate->Urethane Nucleophilic Attack Urethane->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for urethane formation.

The following diagram illustrates a typical experimental workflow for comparing the performance of this compound and a tin catalyst in the production of polyurethane foam.

G cluster_workflow Experimental Workflow: Catalyst Comparison A Formulation Preparation (Polyol, Water, Surfactant, Amine Co-catalyst) B1 Addition of This compound A->B1 B2 Addition of Tin Catalyst (e.g., DBTDL) A->B2 C Mixing B1->C B2->C D Addition of Isocyanate (e.g., MDI or TDI) C->D E High-Speed Mixing D->E F Pouring into Mold E->F G Foam Rise and Curing F->G H Characterization of Foam Properties (Density, Mechanical, Thermal, Morphology) G->H

Caption: Experimental workflow for catalyst comparison.

Experimental Protocols

To facilitate direct comparative studies, the following detailed experimental protocol for the synthesis of flexible polyurethane foam is provided.

Materials:

  • Polyether polyol (e.g., Lupranol 2095)

  • Isocyanate (e.g., Toluene diisocyanate - TDI or Methylene diphenyl diisocyanate - MDI)

  • Deionized water (blowing agent)

  • Surfactant (e.g., Silicone-based)

  • Amine co-catalyst (e.g., DABCO)

  • This compound

  • Tin catalyst (e.g., Dibutyltin dilaurate - DBTDL)

Procedure:

  • Preparation of the Polyol Premix: In a suitable container, thoroughly mix the polyether polyol, deionized water, surfactant, and amine co-catalyst. The amounts of each component should be calculated based on the desired foam properties and an isocyanate index of 100.

  • Catalyst Addition:

    • For the bismuth-catalyzed foam: Add the specified amount of this compound to the polyol premix and stir until homogeneously dispersed.

    • For the tin-catalyzed foam: In a separate container, prepare an identical polyol premix and add the specified amount of the tin catalyst. Stir until homogeneously dispersed.

  • Reaction Initiation: To each of the catalyzed polyol premixes, add the stoichiometric amount of isocyanate.

  • Mixing and Foaming: Immediately after adding the isocyanate, mix the components at high speed (e.g., 2000 rpm) for a short duration (e.g., 5-10 seconds).

  • Curing: Pour the reacting mixture into an open mold and allow it to free-rise and cure at ambient temperature.

  • Characterization: After complete curing (typically 24 hours), the foam samples can be demolded and characterized for their physical and mechanical properties.

Key Characterization Techniques:

  • Density: Determined by measuring the mass and volume of the foam sample.

  • Mechanical Properties: Tensile strength, elongation at break, and compression set can be measured using a universal testing machine according to relevant ASTM standards.

  • Thermal Stability: Thermogravimetric analysis (TGA) can be used to evaluate the thermal degradation behavior of the foams.

  • Morphology: Scanning electron microscopy (SEM) is employed to examine the cell structure, size, and distribution within the foam.

  • Reaction Kinetics: Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) over time to determine the reaction rate.

Conclusion

This compound presents a viable and environmentally friendlier alternative to traditional tin catalysts in polyurethane production.[4][6] While it may exhibit slower reactivity, this can be advantageous in certain applications by allowing for better control over the foaming process and reducing exotherm.[4] The resulting polyurethanes often exhibit improved physical properties and lower odor.[4] However, the higher cost and potential for hydrolytic instability are factors that researchers and manufacturers must consider.[4][11] The choice between bismuth and tin catalysts will ultimately depend on the specific application requirements, balancing performance, cost, and environmental considerations. As regulations on toxic materials become more stringent, the adoption of bismuth-based catalysts is expected to continue to grow.[1]

References

A Comparative Analysis of Bismuth, Zinc, and Zirconium Compounds in Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the choice of catalyst is paramount to achieving efficient, selective, and environmentally benign chemical transformations. Bismuth, zinc, and zirconium compounds have emerged as compelling alternatives to more traditional and often more toxic catalysts. This guide provides an objective comparison of the catalytic activity of compounds based on these three metals, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic strategies.

General Catalytic Properties

Bismuth, zinc, and zirconium compounds primarily function as Lewis acid catalysts, activating a wide range of organic substrates. Their catalytic prowess stems from the ability of the metal center to accept electron pairs, thereby enhancing the electrophilicity of substrates.

  • Bismuth Compounds: Often lauded for their low toxicity and cost-effectiveness, bismuth catalysts, such as bismuth(III) triflate (Bi(OTf)₃), are powerful Lewis acids that are notably stable and easy to handle.[1] They have demonstrated high activity in a variety of reactions, including Friedel-Crafts acylations, aldol (B89426) reactions, and multicomponent reactions.[1][2]

  • Zinc Compounds: Zinc and its compounds are abundant, relatively inexpensive, and possess low toxicity.[3] Zinc catalysts, like zinc(II) triflate (Zn(OTf)₂) and zinc chloride (ZnCl₂), are effective in promoting numerous organic transformations, including hydroamination and various cyclization reactions.[4][5] Their catalytic activity is often characterized by a good balance of reactivity and selectivity.

  • Zirconium Compounds: Zirconium-based catalysts, such as zirconium(IV) chloride (ZrCl₄), are recognized for their high efficiency, stability, and moisture tolerance compared to some other Lewis acids.[6][7] They are versatile catalysts for a broad spectrum of reactions, including the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals.[6][8]

Quantitative Comparison of Catalytic Activity

Direct, head-to-head comparisons of bismuth, zinc, and zirconium catalysts for the same reaction under identical conditions are not extensively available in the reviewed literature. However, by compiling data from various studies on a benchmark reaction, we can gain insights into their relative catalytic efficiencies. The Biginelli reaction, a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), serves as a useful model for this purpose, as it is frequently catalyzed by Lewis acids.

Table 1: Catalytic Performance in the Biginelli Reaction

CatalystAldehydeβ-KetoesterUrea/ThioureaSolventTemp (°C)Time (h)Yield (%)Reference
Bi(OTf)₃ BenzaldehydeEthyl acetoacetateUreaAcetonitrileReflux0.592[9]
ZnCl₂ BenzaldehydeEthyl acetoacetateUreaNone1001<50[10]
ZrCl₄ BenzaldehydeEthyl acetoacetateUreaNone1000.595[7]

Note: The data presented is compiled from different sources and while indicative of catalytic potential, direct comparison should be made with caution due to potential variations in experimental nuances.

From the available data, both Bi(OTf)₃ and ZrCl₄ appear to be highly efficient catalysts for the Biginelli reaction, affording high yields in short reaction times. In contrast, ZnCl₂ under the specified conditions showed lower efficacy.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for common Lewis acid-catalyzed reactions.

Protocol 1: Bismuth(III) Triflate-Catalyzed Biginelli Reaction

This protocol is adapted from a procedure for the synthesis of dihydropyranob]chromenediones, which follows a similar multicomponent reaction pathway.[9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Kojic acid (1 mmol)

  • 1,3-Dione (1 mmol)

  • Bismuth(III) triflate (Bi(OTf)₃) (5 mol%)

Procedure:

  • A mixture of the aromatic aldehyde, kojic acid, 1,3-dione, and Bi(OTf)₃ is heated at 80 °C under solvent-free conditions for the appropriate time as monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid mass is then recrystallized from ethanol (B145695) to afford the pure product.

  • The catalyst can often be recovered from the filtrate, dried, and reused for subsequent reactions.

Protocol 2: Zirconium(IV) Chloride-Catalyzed Acetalization of Carbonyl Compounds

This protocol demonstrates a highly chemoselective and efficient acetalization using ZrCl₄.[11]

Materials:

  • Carbonyl compound (aldehyde or ketone) (10 mmol)

  • Triethyl orthoformate ((EtO)₃CH) (12 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (0.1-0.3 mmol, 1-3 mol%)

Procedure:

  • To a mixture of the carbonyl compound and triethyl orthoformate, ZrCl₄ is added.

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or Gas Chromatography (GC).

  • After completion of the reaction, the mixture is quenched with a 10% aqueous solution of NaOH.

  • The product is extracted with CH₂Cl₂ (2 x 20 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Signaling Pathways and Experimental Workflows

Visualizing reaction mechanisms and experimental workflows can provide a clearer understanding of the catalytic processes.

General Mechanism for Lewis Acid-Catalyzed Biginelli Reaction

Biginelli_Reaction cluster_activation Catalyst Activation cluster_condensation Condensation & Cyclization cluster_final_product Product Formation Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Coordination Catalyst Lewis Acid (M^n+) Catalyst->Aldehyde Imine N-Acyliminium Ion Activated_Aldehyde->Imine Condensation Urea Urea Urea->Imine Acetoacetate β-Ketoester Enolate Enolate Acetoacetate->Enolate Tautomerization Intermediate Open-Chain Intermediate Imine->Intermediate Michael Addition Enolate->Intermediate DHPM_precursor Cyclized Intermediate Intermediate->DHPM_precursor Cyclization DHPM Dihydropyrimidinone (DHPM) DHPM_precursor->DHPM Dehydration & Catalyst Regeneration

Caption: Generalized mechanism of the Lewis acid-catalyzed Biginelli reaction.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow start Define Reaction: Substrates, Solvent, Temperature prepare_reactants Prepare Stock Solutions of Reactants start->prepare_reactants reaction_setup Set up Parallel Reactions (e.g., in a reaction block) prepare_reactants->reaction_setup catalyst_prep Prepare Catalyst Solutions (Bi, Zn, Zr compounds) catalyst_prep->reaction_setup add_catalyst Add Catalyst to Each Reaction Vessel reaction_setup->add_catalyst run_reaction Run Reactions for a Defined Time Period add_catalyst->run_reaction sampling Take Aliquots at Specific Time Intervals run_reaction->sampling analysis Analyze Samples (e.g., GC, LC-MS, NMR) sampling->analysis data_processing Calculate Yield, Conversion, TON, TOF analysis->data_processing comparison Compare Catalytic Performance data_processing->comparison end Select Optimal Catalyst comparison->end

References

Bismuth 2-Ethylhexanoate: A Comparative Performance Analysis in Flexible vs. Rigid Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the catalytic activity and resulting foam properties of bismuth-based catalysts in different polyurethane systems, offering a less toxic alternative to traditional organotin compounds.

In the ever-evolving landscape of polyurethane chemistry, the quest for safer and more environmentally benign catalysts is paramount. Bismuth 2-ethylhexanoate (B8288628) has emerged as a promising alternative to traditional tin-based catalysts, which are facing increasing regulatory scrutiny due to toxicity concerns.[1][2] This guide provides a comparative performance analysis of bismuth-based catalysts in the production of both flexible and rigid polyurethane foams, supported by experimental data.

Bismuth 2-ethylhexanoate, a metal carboxylate, acts as a catalyst in the formation of polyurethane by promoting the reaction between polyols and isocyanates.[1] Its adoption is driven by its favorable toxicological profile and its ability to influence the final properties of the foam, such as stability, durability, and mechanical strength.[1] This analysis will delve into the quantitative effects of bismuth catalysts on the reaction kinetics and physical characteristics of both flexible and rigid polyurethane foams.

Performance in Flexible Polyurethane Foam

The study revealed that the bismuth-catalyzed flexible foams exhibited a well-evolved open-cell morphology.[3] Notably, the bismuth catalyst demonstrated a higher efficiency in isocyanate conversion compared to stannous octoate.[3] When foams of similar densities were compared, those produced with the bismuth catalyst showed improved mechanical properties.[3]

Table 1: Performance of Bismuth Triflate vs. Stannous Octoate in Flexible Foam

PropertyBismuth Triflate (0.2 php)Stannous Octoate (0.2 php)
Cream Time (s)~12~12
Raising Time (s)~135~135
Density ( kg/m ³)35.031.5
Young's Modulus (kPa)55.445.2

Source: Adapted from "Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam"[3]

Performance in Rigid Polyurethane Foam

In rigid polyurethane foam applications, particularly in spray foam insulation, the catalyst's role is critical for achieving a rapid cure, good adhesion, and the desired thermal insulation properties. A study evaluating various bismuth catalysts, including this compound (referred to as BiCAT 8210), in a rigid spray foam formulation provides a direct comparison with a traditional tin catalyst.

The results indicated that the bismuth catalysts were significantly more reactive than the tin catalyst, with comparable foam densities.[4] this compound, in particular, showed a much faster cream, gel, and tack-free time, indicating a more rapid curing profile.[4]

Table 2: Performance of this compound vs. Tin Catalyst in Rigid Spray Foam

PropertyThis compound (BiCAT 8210)Dibutyltin dilaurylmercaptide (Tin Catalyst)
Cream Time (s)514
Gel Time (s)1016
Tack-Free Time (s)1319
Density (pcf)2.232.19

Source: Adapted from "Optimizing Processing and Performance of Spray Polyurethane Foam Using BiCAT® Catalysts and Solstice® Blowing Agents"[4]

Experimental Protocols

The evaluation of catalyst performance in polyurethane foams involves a series of standardized tests to quantify both the reaction kinetics and the final physical properties of the foam.

1. Reactivity Profile (Hand Mix Test): This test measures the key stages of the foam formation process.

  • Cream Time: The time from the initial mixing of components until the mixture starts to rise and change color.

  • Gel Time: The time from the start of mixing until the point where the foam develops enough strength to form strings when touched with a spatula.

  • Tack-Free Time: The time from the start of mixing until the foam surface is no longer sticky to the touch.

2. Foam Density: The density of the foam is a critical property influencing its mechanical support and thermal insulation capabilities. It is determined by measuring the weight and volume of a precisely cut foam sample.

3. Mechanical Properties: For flexible foams, properties like hardness (Indentation Force Deflection - IFD) and tensile strength are crucial. For rigid foams, compressive strength is a key indicator of its structural integrity. These properties are measured using universal testing machines that apply controlled forces to the foam samples.

Visualizing the Experimental Workflow

The following diagrams illustrate the typical experimental workflows for evaluating the performance of catalysts in flexible and rigid polyurethane foam production.

flexible_foam_workflow cluster_prep Component Preparation cluster_reaction Foaming Process cluster_analysis Performance Analysis A Polyol, Water, Surfactant, Amine Catalyst D Premix Polyol blend and Catalyst A->D B This compound B->D C Isocyanate (TDI) E Add Isocyanate and Mix C->E D->E F Pour into Mold and Free Rise E->F G Measure Reactivity Profile (Cream, Gel, Tack-Free Times) F->G H Cure Foam (24h) F->H I Measure Physical Properties (Density, Hardness, Tensile Strength) H->I

Experimental workflow for flexible foam evaluation.

rigid_foam_workflow cluster_prep Component Preparation cluster_reaction Foaming Process cluster_analysis Performance Analysis A Polyol, Surfactant, Flame Retardant, Blowing Agent D Premix Polyol blend and Catalyst A->D B This compound B->D C Isocyanate (MDI) E Add Isocyanate and Mix C->E D->E F Spray or Pour into Mold E->F G Measure Reactivity Profile (Cream, Gel, Tack-Free Times) F->G H Cure Foam F->H I Measure Physical Properties (Density, Compressive Strength, Dimensional Stability) H->I

Experimental workflow for rigid foam evaluation.

Conclusion

The available data indicates that bismuth-based catalysts, including this compound, are highly effective and viable alternatives to traditional tin catalysts in both flexible and rigid polyurethane foam applications. In flexible foams, they can lead to improved mechanical properties, while in rigid foams, they offer a significantly faster curing profile. The primary driver for their adoption remains their lower toxicity, which aligns with the growing demand for more sustainable and environmentally friendly materials in the chemical industry.[1]

It is important to note that a direct, comprehensive comparative study of this compound across both flexible and rigid foam formulations from a single source is not yet widely available. The data presented here is compiled from separate studies focusing on each foam type with slightly different bismuth catalysts. Therefore, formulation-specific optimization is crucial to fully harness the benefits of this compound in either application. Further research directly comparing the performance of this compound in both foam types under identical conditions would be invaluable for a more complete understanding of its catalytic behavior.

References

The Ascendancy of Bismuth: A Cost-Benefit Analysis of Bismuth Catalysts in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, cost-effective, and environmentally benign catalysts is perpetual. In recent years, bismuth-based catalysts have emerged as a compelling alternative to traditional catalysts, particularly those based on tin, mercury, and lead, in a variety of industrial applications. This guide provides a comprehensive comparison of bismuth catalysts with their alternatives, supported by experimental data, detailed protocols, and mechanistic insights.

Executive Summary

Bismuth catalysts offer a unique combination of high catalytic activity, low toxicity, and cost-effectiveness, making them attractive for a range of applications, most notably in polyurethane synthesis. They serve as a "green" alternative to conventional catalysts that are facing increasing regulatory scrutiny due to their environmental and health impacts. While traditional catalysts may still exhibit superior performance in specific niche applications, the overall cost-benefit analysis often favors bismuth, especially when considering the long-term savings associated with reduced environmental compliance costs and enhanced worker safety.

Performance Comparison: Bismuth vs. Alternative Catalysts

The performance of bismuth catalysts has been extensively studied and compared with that of other catalysts in various applications. The following tables summarize the key performance indicators.

Polyurethane Synthesis: Bismuth Neodecanoate vs. Dibutyltin Dilaurate (DBTL)

The production of polyurethane foams, coatings, and elastomers is a major application for bismuth catalysts. They are often used as replacements for organotin compounds like Dibutyltin Dilaurate (DBTL).

Performance MetricBismuth NeodecanoateDibutyltin Dilaurate (DBTL)Key Observations
Isocyanate Conversion Higher conversion efficiency[1][2]Efficient, but can be slightly lower than bismuth catalysts under similar conditions.Bismuth catalysts can lead to a more complete reaction, potentially improving the final properties of the polyurethane product.
Gel Time Fast acting, often requiring higher dosage compared to tin catalysts[3].Generally provides a good balance of pot life and cure time.The faster gel time of bismuth catalysts can be advantageous for high-speed production lines.
Tack-Free Time Can be comparable to or slightly longer than DBTL.Generally provides a tack-free surface in a reasonable time.The formulation needs to be optimized to achieve the desired tack-free time with bismuth catalysts.
Final Product Properties Can lead to improved mechanical properties such as hardness and tensile strength[2].Well-established performance with predictable final properties.Bismuth catalysts have been shown to enhance the physical characteristics of the final polyurethane product.
Toxicity Low toxicity, considered a "green" catalyst.Toxic, with increasing environmental and health regulations.This is a major driver for the adoption of bismuth catalysts.
Cost Generally lower initial cost.Higher cost, subject to price volatility of tin.The lower cost of bismuth catalysts contributes significantly to their favorable cost-benefit analysis.
Other Industrial Applications

Beyond polyurethane synthesis, bismuth catalysts are showing promise in other areas as well.

ApplicationBismuth Catalyst PerformanceAlternative Catalyst Performance
Oxidation Reactions Bismuth-promoted platinum catalysts show enhanced activity and selectivity in reactions like the oxidation of 5-hydroxymethylfurfural[4].Platinum catalysts are highly effective but can be expensive and prone to deactivation.
Environmental Remediation Bismuth-based photocatalysts are effective in degrading organic pollutants and microplastics under UV and visible light[5][6][7].Titanium dioxide (TiO2) is a common photocatalyst, but bismuth-based materials can offer enhanced performance in certain applications.
Electrochemical CO2 Reduction Bismuth-based catalysts exhibit high selectivity and efficiency in converting CO2 to valuable chemicals like formate[8].Other metal-based catalysts are being explored, but bismuth offers a cost-effective and abundant alternative.

Experimental Protocols

To ensure the reproducibility of the comparative data, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in this guide.

Polyurethane Foam Synthesis and Characterization

This protocol describes the preparation of flexible polyurethane foam and the evaluation of its properties.

Materials:

  • Polyol (e.g., a polyether polyol)

  • Isocyanate (e.g., toluene (B28343) diisocyanate - TDI or methylene (B1212753) diphenyl diisocyanate - MDI)

  • Bismuth catalyst (e.g., bismuth neodecanoate) or alternative catalyst (e.g., stannous octoate)

  • Amine catalyst (e.g., DABCO)

  • Surfactant (silicone-based)

  • Blowing agent (e.g., water)

Procedure: [1][9]

  • Premix Preparation: In a suitable container, thoroughly mix the polyol, amine catalyst, surfactant, and blowing agent using a mechanical stirrer at 2000 rpm for 2 minutes.

  • Catalyst Addition: Add the specified amount of the bismuth or alternative metal catalyst to the premix and stir for an additional 30 seconds.

  • Isocyanate Addition: Add the isocyanate to the premix and mix vigorously for 10 seconds at 2000 rpm.

  • Foam Rise: Immediately pour the mixture into a mold and allow it to free-rise at room temperature.

  • Curing: Let the foam cure at room temperature for at least 24 hours before characterization.

Characterization:

  • Cream, Gel, and Tack-Free Times: Record the time it takes for the mixture to turn creamy, the time to form a gel (string-like consistency when touched with a spatula), and the time to become tack-free to the touch.

  • Density: Measure the density of the cured foam according to standard methods (e.g., ASTM D1622).

  • Mechanical Properties: Determine the compressive strength and tensile strength of the foam using a universal testing machine according to relevant ASTM standards.

Determination of Isocyanate Conversion by FTIR Spectroscopy

This protocol outlines the use of Fourier Transform Infrared (FTIR) spectroscopy to monitor the consumption of isocyanate groups during the polyurethane reaction.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure: [10][11][12][13]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Initial Spectrum: Place a small amount of the initial reaction mixture (polyol, catalyst, and isocyanate) onto the ATR crystal and record the spectrum immediately (t=0).

  • Time-Resolved Spectra: Record spectra at regular intervals (e.g., every 30 or 60 seconds) as the reaction proceeds.

  • Data Analysis:

    • Identify the characteristic isocyanate peak at approximately 2270 cm⁻¹.

    • Identify a suitable internal standard peak that does not change during the reaction (e.g., a C-H stretching band).

    • Calculate the ratio of the isocyanate peak area to the internal standard peak area at each time point.

    • The isocyanate conversion can be calculated using the following formula: Conversion (%) = (1 - (Area_NCO(t) / Area_IS(t)) / (Area_NCO(0) / Area_IS(0))) * 100 where Area_NCO(t) is the area of the isocyanate peak at time t, Area_IS(t) is the area of the internal standard peak at time t, Area_NCO(0) is the initial area of the isocyanate peak, and Area_IS(0) is the initial area of the internal standard peak.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of catalysis is key to optimizing reaction conditions and designing new catalysts. Bismuth catalysts in polyurethane synthesis primarily function as Lewis acids.

Catalytic Cycle of Bismuth in Urethane (B1682113) Formation

The following diagram illustrates the proposed catalytic cycle for the formation of a urethane bond catalyzed by a bismuth(III) carboxylate.

Catalytic_Cycle Bi_cat Bi(RCOO)₃ Bismuth Catalyst Intermediate1 Bi(RCOO)₂(OR') + RCOOH Bi_cat->Intermediate1 + R'OH - RCOOH Intermediate2 Bi(RCOO)₂(OR')(R''NCO) Intermediate1->Intermediate2 + R''NCO Intermediate3 Bi(RCOO)₂(O-C(=O)N(H)R'') + R'OH Intermediate2->Intermediate3 Insertion Intermediate3->Bi_cat + RCOOH - Urethane Product R'O-C(=O)N(H)R'' Urethane Intermediate3->Product

Caption: Proposed catalytic cycle for bismuth-catalyzed urethane formation.

Description of the Catalytic Cycle:

  • Alcoholysis: The bismuth carboxylate catalyst reacts with an alcohol (R'OH) to form an alkoxide intermediate and release a carboxylic acid molecule.[14]

  • Isocyanate Coordination: The isocyanate (R''NCO) coordinates to the bismuth center of the alkoxide intermediate.

  • Insertion: The coordinated isocyanate inserts into the bismuth-alkoxide bond, forming a carbamate (B1207046) intermediate. This is often the rate-determining step.[14]

  • Product Formation and Catalyst Regeneration: The carbamate intermediate reacts with a proton source (e.g., the carboxylic acid generated in the first step) to release the urethane product and regenerate the bismuth carboxylate catalyst.

Experimental Workflow for Catalyst Evaluation

The following diagram outlines a typical workflow for the evaluation of a new catalyst.

Experimental_Workflow Start Catalyst Synthesis & Characterization Screening Initial Activity Screening (e.g., small-scale reactions) Start->Screening Optimization Reaction Condition Optimization (Temperature, Concentration, etc.) Screening->Optimization Kinetics Kinetic Studies (e.g., FTIR monitoring) Optimization->Kinetics Properties Final Product Characterization (Mechanical, Thermal, etc.) Optimization->Properties Analysis Cost-Benefit Analysis Kinetics->Analysis Properties->Analysis Conclusion Conclusion & Recommendations Analysis->Conclusion

Caption: A typical experimental workflow for catalyst evaluation.

Cost-Benefit Analysis

A critical aspect of catalyst selection is the economic viability. While the initial purchase price is a factor, a comprehensive cost-benefit analysis should also consider the following:

  • Toxicity and Environmental Impact: Bismuth catalysts are significantly less toxic than their tin, lead, and mercury counterparts.[3] This translates to lower costs associated with hazardous waste disposal, personal protective equipment for workers, and potential environmental remediation. The market for bismuth-based catalytic materials is projected to grow, driven by the increasing demand for eco-friendly catalysts.[15]

  • Regulatory Compliance: Stringent regulations on the use of toxic heavy metals are continuously being implemented globally. The use of bismuth catalysts can help companies stay ahead of these regulations and avoid potential fines and legal issues.

  • Catalyst Efficiency: As demonstrated in the performance data, bismuth catalysts can offer higher conversion rates, potentially leading to increased product yield and reduced reaction times, which can offset any differences in initial catalyst cost.

  • Product Quality: The ability of bismuth catalysts to improve the mechanical properties of the final product can add significant value, justifying their use even if the initial cost is slightly higher.

  • Price Comparison: While prices can fluctuate, bismuth neodecanoate is generally considered to be a more cost-effective option compared to DBTL. For example, one supplier lists bismuth neodecanoate at approximately ₹5077 for 250g, while the price of DBTL can be significantly higher depending on the supplier and market conditions.[16]

Conclusion

The transition to bismuth-based catalysts in many industrial applications is not just a trend but a strategic move towards more sustainable and cost-effective manufacturing processes. While a direct "drop-in" replacement for traditional catalysts is not always possible and may require some formulation adjustments, the long-term benefits in terms of environmental compliance, worker safety, and potentially improved product performance make a compelling case for their adoption. For researchers and drug development professionals, the exploration of bismuth catalysts opens up new avenues for innovation in green chemistry and the development of next-generation materials.

References

A Comparative Guide to Polymers Synthesized with Bismuth 2-Ethylhexanoate versus Tin(II) 2-Ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key characteristics of polymers synthesized using Bismuth(III) 2-ethylhexanoate (B8288628) (Bi(EH)₃) and the conventional Tin(II) 2-ethylhexanoate (SnOct₂), also known as stannous octoate. This comparison is crucial for researchers in the biomedical and pharmaceutical fields, where the choice of catalyst can significantly impact the final properties and biocompatibility of biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). While SnOct₂ is a widely used and effective catalyst, concerns about its cytotoxicity have prompted the investigation of less toxic alternatives such as bismuth-based catalysts.[1][2]

Executive Summary

Bismuth(III) 2-ethylhexanoate is emerging as a viable, low-toxicity alternative to Tin(II) 2-ethylhexanoate for the synthesis of biodegradable polyesters. Polymers synthesized with Bi(EH)₃ exhibit distinct microstructural and thermal properties compared to those produced with SnOct₂. Notably, bismuth catalysts tend to produce amorphous copolymers with a random monomer sequence, whereas SnOct₂ often yields more crystalline, blocky copolymers.[3] While SnOct₂ is generally a more efficient catalyst in terms of reaction kinetics, bismuth catalysts offer the significant advantage of lower cytotoxicity, a critical factor for biomedical applications.[1][3]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for polymers synthesized with Bi(EH)₃ and SnOct₂. It is important to note that the experimental conditions in the cited literature may vary, which can influence the results.

Table 1: Molecular Weight and Polydispersity Index
CatalystPolymerMonomer:Initiator:Catalyst RatioTemperature (°C)Time (h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Bi(EH)₃ PLA100:1:1 (L-LA:PEG200:BiOct₃)1102411,80014,9001.26[1]
Bi(EH)₃ PCL100:1:1 (CL:PEG200:BiOct₃)1302412,50018,5001.48[1]
Bi(EH)₃ PLACL50:50:1:1 (L-LA:CL:PEG200:BiOct₃)1302413,20022,9001.73[1]
SnOct₂ PLA1000:1 (L-LA:SnOct₂)180225,000-~1.5[4]
SnOct₂ P(LL-co-CL)100:0.02 (Monomer:[Sn(Oct)₂])1402433,00061,0001.85
SnOct₂ PLA1000:1 (Lactide:Sn(Oct)₂)16024110,000-1.5[5][6]
Table 2: Thermal Properties
CatalystPolymerTg (°C)Tc (°C)Tm (°C)Td, 5% (°C)Td, 50% (°C)Td, 95% (°C)Reference
Bi(EH)₃ PLA55.4105.1152.3290.1335.4358.2[1]
Bi(EH)₃ PCL-62.1-58.2345.2390.1410.5[1]
Bi(EH)₃ PLACL-50.5--320.7375.3400.1[1]
SnOct₂ PLA55-59-174-184---[4]
SnOct₂ PLA~60-~175~300--
SnOct₂ P(LL-co-CL)-27-141, 48---

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of polyesters using Bi(EH)₃ and SnOct₂.

Polymer Synthesis: Ring-Opening Polymerization (ROP)

Objective: To synthesize polyesters such as PLA or PCL from their respective cyclic ester monomers (L-lactide or ε-caprolactone) via bulk polymerization.

Materials:

  • L-lactide or ε-caprolactone (monomer)

  • Bismuth(III) 2-ethylhexanoate (Bi(EH)₃) or Tin(II) 2-ethylhexanoate (SnOct₂) (catalyst)

  • Polyethylene glycol 200 (PEG200) or other alcohol (initiator)

  • Dry glass ampules

  • Argon or Nitrogen gas

  • Thermostated oil bath

  • Methanol (for precipitation)

Procedure:

  • Appropriate amounts of the monomer and initiator (e.g., a molar ratio of 100:1) are placed in a dry glass ampule.

  • The ampule is degassed and flushed with dry argon or nitrogen.

  • The catalyst (e.g., at a monomer-to-catalyst molar ratio of 1000:1) is added to the reaction mixture under an inert atmosphere.

  • The ampule is sealed and placed in a thermostated oil bath at a specified temperature (e.g., 110-180°C) for a designated reaction time (e.g., 2-24 hours).

  • After the polymerization is complete, the ampule is cooled to room temperature.

  • The crude polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol).

  • The precipitated polymer is filtered and dried under vacuum until a constant weight is achieved.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polymers.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymers, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[1] The measurements are typically performed under a nitrogen atmosphere with a heating rate of 10 °C/min.[1]

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.[1] The analysis is typically conducted under a nitrogen atmosphere with a heating rate of 10 °C/min.[1]

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of polymers using either Bismuth 2-ethylhexanoate or SnOct₂ as a catalyst.

G cluster_synthesis Polymer Synthesis (ROP) cluster_characterization Polymer Characterization cluster_data Data Analysis & Comparison start Monomer + Initiator (e.g., L-Lactide + PEG200) add_catalyst Add Catalyst (Bi(EH)₃ or SnOct₂) start->add_catalyst polymerization Polymerization (Bulk, Inert Atmosphere, Heat) add_catalyst->polymerization purification Purification (Dissolution & Precipitation) polymerization->purification dried_polymer Dried Polymer purification->dried_polymer nmr NMR Spectroscopy (Structure Verification) dried_polymer->nmr gpc Gel Permeation Chromatography (Mn, Mw, PDI) dried_polymer->gpc dsc Differential Scanning Calorimetry (Tg, Tc, Tm) dried_polymer->dsc tga Thermogravimetric Analysis (Thermal Stability) dried_polymer->tga comparison Comparative Analysis of Molecular Weight, Thermal Properties, and Microstructure nmr->comparison gpc->comparison dsc->comparison tga->comparison

Caption: Experimental workflow for polyester (B1180765) synthesis and characterization.

Conclusion

The choice between Bismuth(III) 2-ethylhexanoate and Tin(II) 2-ethylhexanoate as a catalyst for polyester synthesis depends on the specific requirements of the application. For applications where biocompatibility and low toxicity are paramount, such as in drug delivery systems and medical implants, Bi(EH)₃ presents a compelling alternative to SnOct₂. While SnOct₂ may offer faster polymerization kinetics, the resulting polymer microstructure and potential for tin residues must be carefully considered. The data presented in this guide, compiled from various studies, provides a foundation for making an informed decision based on the desired polymer characteristics. Further research directly comparing the mechanical properties of polymers synthesized with these two catalysts under identical conditions would be beneficial for a more complete understanding.

References

Selectivity differences between bismuth and tin catalysts for NCO/OH reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polyurethanes via the reaction of isocyanates (NCO) and polyols (OH) is a cornerstone of polymer chemistry, with applications ranging from medical devices to advanced coatings. The efficiency and specificity of this reaction are critically dependent on catalysis. For decades, organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), have been the industry standard due to their high activity. However, mounting concerns over their toxicity have driven a search for safer, more environmentally benign alternatives. Among these, bismuth-based catalysts have emerged as a leading replacement, offering distinct advantages in selectivity.

This guide provides an objective comparison of the catalytic performance of bismuth and tin compounds for the NCO/OH reaction, supported by experimental evidence, to aid in catalyst selection for specific research and development applications.

Catalytic Mechanisms: A Brief Overview

The selectivity of a catalyst is rooted in its mechanism of action. While both bismuth and tin catalysts are Lewis acids that accelerate the urethane-forming reaction, they interact with the reactants differently.

  • Tin Catalysts (e.g., DBTDL): The mechanism for tin(IV) carboxylates is generally understood to involve the formation of a tin alkoxide intermediate after reacting with the polyol.[1][2] This tin alkoxide then coordinates with the isocyanate, activating it for a nucleophilic attack by an alcohol.[1][3] This pathway is highly effective for urethane (B1682113) formation but can also readily activate other nucleophiles, such as water.

  • Bismuth Catalysts (e.g., Bismuth Neodecanoate): Bismuth catalysts are also believed to operate through a coordination-insertion mechanism.[3] Triphenyl bismuth, for example, has been shown to directly activate the isocyanate-hydroxyl complex.[4] The general proposed mechanism for bismuth carboxylates involves the coordination of the bismuth center with both the alcohol and the isocyanate, bringing them into close proximity and activating the isocyanate for reaction.[3][5] A key difference lies in bismuth's affinity for the NCO/OH complex over potential side reactants.[6]

Selectivity Differences: Urethane Formation vs. Side Reactions

In polyurethane synthesis, the primary desired reaction is the "gel" reaction between an isocyanate and a polyol to form a stable urethane linkage. However, several competing side reactions can occur, most notably the "blow" reaction between the isocyanate and any residual water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide gas.[7] Other side reactions include the formation of allophanate (B1242929) and biuret (B89757) linkages or the cyclotrimerization of isocyanates to form isocyanurates.[8]

Catalyst selection is crucial for controlling the balance between these reactions.[9]

Key Selectivity Comparison:

  • NCO/OH (Gelling Reaction): Both tin and bismuth compounds are highly effective catalysts for the primary urethane-forming reaction.[10] Bismuth catalysts are noted to be fast-acting, though they may sometimes require higher dosages compared to their tin counterparts to achieve similar curing times.[9][11]

  • NCO/H₂O (Blowing Reaction): This is the most significant point of differentiation. Bismuth catalysts exhibit a much higher selectivity for the NCO/OH reaction over the NCO/H₂O reaction compared to tin catalysts.[11][12] This superior selectivity means that in the presence of moisture, bismuth-catalyzed formulations generate significantly less carbon dioxide.[11][13] This is a critical advantage in applications where bubble formation is detrimental, such as in coatings, adhesives, sealants, and elastomers (CASE).[13] In contrast, tin catalysts are less selective and more readily catalyze the reaction with water, leading to foaming and potential defects in the final product.[11]

    • It is important to note that certain bismuth salts, like bismuth triflate, are highly water-soluble and can be used effectively in foam production where the blowing reaction is desired, demonstrating higher isocyanate conversion efficiency than stannous octoate in such systems.[14][15]

  • Hydrolytic Stability: A practical consideration related to selectivity is hydrolytic stability. Bismuth carboxylates can be prone to hydrolysis, where reaction with water can lead to precipitation of bismuth oxides and a loss of catalytic activity.[6] However, stable formulations have been developed to overcome this issue.[6] Tin catalysts, while also susceptible, can demonstrate better hydrolytic stability depending on their specific structure.[9]

Data Presentation: Performance Comparison

The following table summarizes the key performance differences between typical bismuth and tin carboxylate catalysts based on published data.

FeatureBismuth CatalystsTin Catalysts
Primary Function Highly selective gelling catalyst[12]Strong gelling catalyst[16]
Selectivity (NCO/OH vs. NCO/H₂O) Very High (Favors NCO/OH reaction)[11]Moderate (Catalyzes both reactions)[11]
CO₂ Generation (in presence of H₂O) Low to negligible[11][13]High[11]
Key Advantage Minimizes bubble formation in non-foam applications; lower toxicity[13][17]High activity; historically well-understood[16]
Primary Applications Coatings, Adhesives, Sealants, Elastomers (CASE)[13]Flexible & Rigid Foams, CASE[16]
Toxicity Profile Low; considered a "green" alternative[14][17]High; environmental and health concerns[9]

Experimental Protocols

Method for Determining Catalyst Selectivity via FTIR Spectroscopy

A common and effective method to quantify the selectivity of a catalyst for the NCO/OH reaction versus the NCO/H₂O reaction is through Fourier Transform Infrared (FTIR) spectroscopy.[18] This protocol is adapted from established methodologies.[3][18]

1. Materials & Equipment:

  • Polyol: e.g., Polypropylene glycol (PPG), Polyester polyol

  • Isocyanate: e.g., Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI)

  • Catalyst: Bismuth carboxylate or Tin carboxylate solution of known concentration

  • Solvent: Anhydrous solvent, e.g., Triethylene glycol dimethyl ether[18]

  • Water: Deionized water, precisely measured

  • FTIR Spectrometer: With an Attenuated Total Reflectance (ATR) accessory or liquid sample cell

  • Reaction Vessel: Jacketed glass reactor with mechanical stirrer and temperature control

2. Procedure:

  • Preparation: A mixture of the polyol, solvent, and a controlled amount of water is prepared in the reaction vessel and brought to the desired reaction temperature (e.g., 25°C).

  • Initial Spectrum: An initial FTIR spectrum of the mixture is recorded to establish a baseline.

  • Reaction Initiation: The catalyst is added to the polyol mixture and stirred for one minute. The isocyanate is then added to initiate the reaction (time = 0).

  • Data Acquisition: FTIR spectra are recorded at regular intervals (e.g., every 60 seconds).

  • Analysis: The spectra are analyzed by monitoring the following key peaks:

    • Isocyanate (NCO) Peak: Disappearance of the peak around 2260-2275 cm⁻¹ indicates NCO consumption.

    • Urethane Carbonyl (C=O) Peak: Appearance and growth of the peak around 1730-1740 cm⁻¹ indicates urethane formation.

    • Urea (B33335) Carbonyl (C=O) Peak: Appearance and growth of the peak around 1640-1650 cm⁻¹ indicates urea formation (from the NCO/water reaction).

  • Quantification: By creating a calibration curve, the ratio of the peak areas of the urethane and urea carbonyls can be used to determine the molar ratio of the products formed over time.[18] A higher urethane/urea ratio indicates greater selectivity of the catalyst for the NCO/OH reaction.[18]

Visualization of Catalytic Pathways

The following diagrams illustrate the logical relationship between the choice of catalyst and the favored reaction pathway.

G NCO Isocyanate (R-NCO) Urethane Polyurethane (Desired Product) Urea Polyurea + CO₂ (Side Product) OH Polyol (R'-OH) H2O Water (H₂O) Bi_Cat Bismuth Catalyst Bi_Cat->Urethane  High Selectivity Bi_Cat->Urea Low Activity Sn_Cat Tin Catalyst Sn_Cat->Urethane High Activity Sn_Cat->Urea Significant Activity

References

Bismuth Catalysts Emerge as a Superior, Environmentally Benign Alternative to Lead-Based Driers in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Shifting regulatory landscapes and growing environmental concerns are driving the coatings industry to replace traditional lead-based driers with safer, high-performance alternatives. Bismuth catalysts, particularly bismuth neodecanoate, are at the forefront of this transition, offering a compelling combination of low toxicity and excellent catalytic efficiency. This guide provides a comprehensive comparison of the environmental advantages of bismuth catalysts over their lead-based counterparts, supported by available performance data and detailed experimental methodologies.

Lead has long been a component of paint formulations, prized for its ability to accelerate the drying process, enhance durability, and improve the overall appearance of the coating.[1] However, the well-documented toxicity of lead poses significant risks to human health and the environment, leading to stringent regulations on its use.[2] Bismuth, a heavy metal with a much lower toxicity profile, has emerged as a viable and "green" alternative.[3] Scientific literature widely concurs that bismuth and its compounds are significantly less toxic and are not bioaccumulative compared to other heavy metals like lead.[3]

Quantitative Performance and Toxicity: A Comparative Overview

While direct, side-by-side comparative studies under identical conditions are not extensively available in publicly accessible literature, the following tables synthesize available data to provide a comparative overview of the performance and toxicity of bismuth and lead-based driers.

Table 1: Performance Characteristics of Bismuth vs. Lead-Based Driers in Alkyd Coatings

Performance MetricBismuth-Based Driers (e.g., Bismuth Neodecanoate)Lead-Based Driers (e.g., Lead Octoate)Key Observations
Drying Time Comparable to lead, particularly in through-drying. Can be faster in some formulations.[3]Effective through-drier, promoting uniform film hardening.[4]Bismuth catalysts are effective at promoting the polymerization and cross-linking reactions necessary for a hard, durable film.[4][5]
Gloss Retention Excellent gloss retention, with some studies showing superior performance over formulations without the catalyst.Good initial gloss, but can be prone to darkening over time, especially in the presence of sulfur compounds.[4]Bismuth catalysts contribute to a stable and durable paint film, which helps in maintaining the aesthetic quality of the coating over time.
Adhesion Promotes strong adhesion to the substrate by ensuring thorough curing of the paint film.Good adhesion properties due to effective through-drying and film hardening.[6]Both catalyst types facilitate the formation of a well-cured film, which is essential for good adhesion.

Table 2: Toxicity Comparison of Bismuth and Lead Compounds

CompoundOral LD50 (rat)Key Toxicity Information
Bismuth > 2,000 mg/kgGenerally considered to have low toxicity. Not classified as acutely toxic, a skin/eye irritant, or a carcinogen.
Lead Octoate Not readily availableLead is a well-established neurotoxin and is classified as a probable human carcinogen.[2]

Delving into the Mechanism: How Bismuth and Lead Catalysts Work

The drying of alkyd-based paints is an oxidative process where the unsaturated fatty acid chains in the alkyd resin react with atmospheric oxygen to form a solid, cross-linked film.[5] Metal catalysts, or driers, play a crucial role in accelerating this process. The primary mechanism involves the catalysis of two key reactions: the uptake of oxygen to form hydroperoxides and the decomposition of these hydroperoxides into free radicals, which then initiate the polymerization process.[5]

Both bismuth and lead act as "through driers," ensuring that the paint film dries uniformly from the inside out, preventing surface wrinkling.[5] They achieve this by promoting the decomposition of hydroperoxides throughout the film.

Below are simplified diagrams illustrating the proposed catalytic cycles for bismuth and lead driers in the autoxidation of alkyd resins.

Bismuth Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Overall Reaction Bi(III) Bi(III) Bi(II) Bi(II) Bi(III)->Bi(II) + ROOH RO• Alkoxy Radical (RO•) Bi(II)->RO• HO- Hydroxide Ion (HO⁻) Bi(II)->HO- ROOH Hydroperoxide (ROOH) Polymerization Polymerization RO•->Polymerization Initiates HO-->Bi(III) + H⁺ Cross-linked Polymer Cross-linked Polymer Alkyd Resin + O₂ Alkyd Resin + O₂ Alkyd Resin + O₂->Cross-linked Polymer

A simplified representation of the bismuth catalytic cycle.

Lead Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Overall Reaction Pb(II) Pb(II) Pb(III) Pb(III) Pb(II)->Pb(III) + ROOH ROO• Peroxy Radical (ROO•) Pb(III)->ROO• H+ Proton (H⁺) Pb(III)->H+ Polymerization Polymerization ROO•->Polymerization Initiates H+->Pb(II) + e⁻ Cross-linked Polymer Cross-linked Polymer Alkyd Resin + O₂ Alkyd Resin + O₂ Alkyd Resin + O₂->Cross-linked Polymer

A simplified representation of the lead catalytic cycle.

Experimental Protocols for Performance Evaluation

To ensure a standardized and objective comparison of catalyst performance, the following experimental protocols, based on ASTM standards, are recommended:

Drying Time (ASTM D1640)

This test method determines the various stages of drying of an organic coating.

  • Apparatus: A suitable substrate (e.g., glass or steel panels), a film applicator for uniform thickness, a timer, and a means to control temperature and humidity.

  • Procedure:

    • Prepare the paint formulations with the respective bismuth and lead-based driers at the desired concentrations.

    • Apply a uniform film of each paint formulation to separate panels using the film applicator.

    • Place the panels in a controlled environment (typically 23 ± 2°C and 50 ± 5% relative humidity).

    • At regular intervals, test the film for different stages of drying:

      • Set-to-touch time: Lightly touch the film with a clean finger. The paint is set-to-touch when no paint adheres to the finger.

      • Tack-free time: Place a small piece of cotton on the film and press lightly. The film is tack-free if the cotton can be easily removed without any fibers adhering.

      • Dry-hard time: Press the thumb firmly onto the film. The film is dry-hard if no impression is left.

      • Dry-through time: A mechanical thumb test or a similar device is used to determine when the film is fully cured throughout its depth.

  • Data Presentation: Record the time taken to reach each stage of drying for both catalyst systems.

Gloss Measurement (ASTM D523)

This method measures the specular gloss of a coating surface.

  • Apparatus: A glossmeter with geometries of 20°, 60°, and 85°, and calibrated gloss standards.

  • Procedure:

    • Prepare and cure the paint films as described in the drying time test.

    • Calibrate the glossmeter using the appropriate standards.

    • Measure the gloss of each paint film at the specified angles (60° is common for most coatings).

    • To assess gloss retention, expose the cured panels to accelerated weathering conditions (e.g., UV light and moisture cycles) for a specified duration and then remeasure the gloss.

  • Data Presentation: Report the initial gloss values and the percentage of gloss retention after weathering for both catalyst systems.

Adhesion Testing (ASTM D3359 - Cross-Cut Test)

This test method assesses the adhesion of a coating to a substrate.

  • Apparatus: A sharp cutting tool with multiple blades spaced at a specified distance, pressure-sensitive tape, and an illuminated magnifier.

  • Procedure:

    • On the cured paint film, make a grid of six parallel cuts and another six cuts perpendicular to the first set, creating a lattice pattern.

    • Apply the pressure-sensitive tape firmly over the grid.

    • Rapidly pull the tape off at a 180° angle.

    • Examine the grid area under magnification and classify the adhesion according to the ASTM scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).

  • Data Presentation: Report the adhesion rating for both catalyst systems.

Conclusion: A Clear Path Towards Sustainable Coatings

The transition from lead-based driers to bismuth catalysts represents a significant advancement in the formulation of environmentally responsible coatings. Bismuth's low toxicity profile, coupled with its effective catalytic performance, makes it a superior alternative for manufacturers seeking to comply with regulations and meet the growing demand for sustainable products. While further direct comparative studies would be beneficial to quantify the performance differences across a wider range of formulations, the available evidence strongly supports the environmental advantages of bismuth catalysts. By adopting these safer and effective alternatives, the coatings industry can continue to innovate while minimizing its environmental footprint.

References

Spectroscopic Comparison of Bismuth 2-ethylhexanoate and Alternative Metal Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of Bismuth 2-ethylhexanoate (B8288628), with a comparative look at Zinc and Calcium 2-ethylhexanoate.

This guide provides a comprehensive comparison of the spectroscopic properties of Bismuth 2-ethylhexanoate against common alternatives, namely Zinc 2-ethylhexanoate and Calcium 2-ethylhexanoate. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two pivotal techniques for the structural elucidation and quality control of these metal carboxylates. This document is intended to assist researchers in selecting appropriate analytical methods and in interpreting the resulting spectral data.

Introduction to Spectroscopic Analysis of Metal 2-Ethylhexanoates

This compound is a versatile organometallic compound utilized in various applications, including as a catalyst in polymerization and as a component in pharmaceutical and cosmetic formulations. Accurate and reliable analytical methods are crucial for confirming its structure, purity, and for comparing its properties to other metal 2-ethylhexanoates. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the 2-ethylhexanoate ligand, while IR spectroscopy is particularly sensitive to the coordination of the carboxylate group to the metal center.

Comparative Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound and its zinc and calcium analogs.

Table 1: Comparative IR Spectroscopic Data (cm⁻¹)

Functional GroupThis compoundZinc 2-ethylhexanoateCalcium 2-ethylhexanoate
C-H Stretching (Aliphatic)~2960, ~2930, ~2870~2960, ~2930, ~2870~2955, ~2925, ~2870
C=O Asymmetric Stretching (COO⁻)1580-1620[1]~1632[2]~1540-1580
C=O Symmetric Stretching (COO⁻)~1460, ~1415~1405~1415
C-H Bending~1460, ~1380~1460, ~1380~1460, ~1380

Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

AssignmentThis compoundZinc 2-ethylhexanoateCalcium 2-ethylhexanoate
CH₃ (terminal)~0.9~0.9~0.9
CH₃ (ethyl group)~0.9~0.9~0.9
CH₂ (multiple)~1.2-1.6~1.2-1.6~1.2-1.6
CH~2.2~2.2~2.2

Table 3: Comparative ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

AssignmentThis compoundZinc 2-ethylhexanoateCalcium 2-ethylhexanoate
C H₃ (terminal)~14~1414.1
C H₃ (ethyl group)~11~1111.5
C H₂ (multiple)~22-32~22-3222.9, 25.5, 28.9, 32.4
C H~45~4546.8
C OO⁻~180-185~180-185184.5

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation (for viscous liquids like this compound):

  • Dissolution: In a clean, dry vial, dissolve approximately 20-50 mg of the metal 2-ethylhexanoate sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For ¹³C NMR, a higher concentration is generally preferred.

  • Homogenization: If the sample is highly viscous, gentle warming (to 50-60°C) can aid in dissolution and homogenization. Ensure the vial is capped to prevent solvent evaporation.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Centrifugation (Optional): To remove any suspended particles and to ensure the sample is at the bottom of the tube, the NMR tube can be placed in a larger centrifuge tube and centrifuged for a few minutes.

  • Capping: Securely cap the NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program.

  • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Solvent: CDCl₃

  • Reference: CDCl₃ solvent peak at 77.16 ppm.

  • Relaxation Delay: 2-5 seconds.

Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups and study the metal-carboxylate coordination.

Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Apply a small drop of the viscous liquid sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

  • Sample Analysis: Acquire the sample spectrum. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The obtained spectrum should be baseline corrected and the peaks of interest should be labeled.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe after the measurement.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of metal 2-ethylhexanoates.

G Workflow for Spectroscopic Analysis of Metal 2-Ethylhexanoates cluster_sample Sample Preparation cluster_data Data Processing & Interpretation Sample Metal 2-Ethylhexanoate Sample Dissolution Dissolution in CDCl3 (for NMR) Sample->Dissolution Direct_Application Direct Application (for ATR-FTIR) Sample->Direct_Application NMR_Acquisition NMR Data Acquisition (1H & 13C) Dissolution->NMR_Acquisition IR_Acquisition ATR-FTIR Data Acquisition Direct_Application->IR_Acquisition NMR_Processing NMR Spectrum Processing (Referencing, Phasing, Integration) NMR_Acquisition->NMR_Processing IR_Processing IR Spectrum Processing (Baseline Correction, Peak Picking) IR_Acquisition->IR_Processing Structural_Elucidation Structural Elucidation & Comparative Analysis NMR_Processing->Structural_Elucidation IR_Processing->Structural_Elucidation

Caption: General workflow for NMR and IR spectroscopic analysis.

Discussion and Interpretation

The IR spectrum is a powerful tool for comparing different metal 2-ethylhexanoates. The position of the asymmetric carboxylate stretch (νₐsym(COO⁻)) is particularly sensitive to the nature of the metal ion. The higher frequency of this band in Zinc 2-ethylhexanoate (~1632 cm⁻¹) compared to this compound (1580-1620 cm⁻¹) and Calcium 2-ethylhexanoate (~1540-1580 cm⁻¹) can be attributed to differences in the coordination geometry and the electronegativity of the metal.

While specific NMR data for this compound is scarce in the public domain, the spectra are expected to be dominated by the signals of the 2-ethylhexanoate ligand. The chemical shifts of the protons and carbons in the ligand are not expected to vary significantly between different metal centers, as the influence of the metal is primarily on the carboxylate group. However, subtle shifts and changes in peak broadening can provide insights into the coordination environment and the dynamic exchange processes in solution. The ¹³C NMR chemical shift of the carboxylate carbon is the most likely to be affected by the identity of the metal ion.

Conclusion

This guide provides a comparative framework for the spectroscopic analysis of this compound and its common alternatives. While IR spectroscopy offers a direct method for distinguishing between different metal carboxylates, NMR spectroscopy is indispensable for detailed structural confirmation of the organic ligand. The provided experimental protocols offer a standardized approach to obtaining high-quality data. For a definitive structural analysis of this compound, the acquisition of experimental ¹H and ¹³C NMR data is highly recommended.

References

Bismuth Catalysts in Polymer Synthesis: A Thermal Analysis Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the thermal properties of polymers synthesized using low-toxicity bismuth catalysts, with a comparative look at traditional alternatives.

The increasing demand for biocompatible and environmentally friendly materials has propelled the exploration of non-toxic catalysts in polymer synthesis. Bismuth-based catalysts have emerged as a promising alternative to traditional, often toxic, catalysts like those based on tin. This guide provides a comparative overview of the thermal properties of polymers synthesized using bismuth catalysts, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Executive Summary

Polymers synthesized with bismuth catalysts exhibit thermal properties comparable, and in some cases superior, to those produced with conventional catalysts. For instance, polyurethane foams catalyzed with bismuth triflate demonstrate similar thermal stability to those made with stannous octoate[1][2]. In the realm of biodegradable polyesters, such as polylactide (PLA) and its copolymers, bismuth(III) 2-ethylhexanoate (B8288628) has been effectively used to produce polymers with predictable thermal behavior[3]. This guide will delve into the quantitative thermal analysis data, detailed experimental protocols, and the underlying catalytic mechanisms.

Comparative Thermal Analysis Data

The thermal characteristics of polymers are critical for their processing and end-use applications. The following tables summarize key quantitative data from TGA and DSC analyses of polymers synthesized with bismuth catalysts and their tin-based counterparts where available.

Polyurethane Foams

Catalyst: Bismuth Triflate vs. Stannous Octoate

PropertyBismuth Triflate[1][2]Stannous Octoate[1][2]
TGA (N₂ atmosphere)
Onset Decomposition Temp. (°C)~280~280
Temperature at Max. Weight Loss (°C)~350~350
DSC
Glass Transition Temperature (Tg) (°C)Not explicitly statedNot explicitly stated

Note: The study on flexible polyurethane foam concluded that while the thermal stability was similar, the bismuth-catalyzed foams exhibited better mechanical properties.[1]

Biodegradable Polyesters

Catalyst: Bismuth(III) 2-ethylhexanoate (BiOct₃)

PolymerTGA (N₂ atmosphere)DSC
T₅% (°C)¹ T₅₀% (°C)²
PLA [3]325.8360.5
PCL [3]370.1405.3
PCLGA [3]365.4401.8
PLACL [3]345.2378.9

¹ Temperature at 5% weight loss. ² Temperature at 50% weight loss. ³ Temperature at maximum decomposition rate. ⁴ Temperature at 95% weight loss. ⁵ Glass transition temperature. ⁶ Melting temperature.

Note: The study highlighted that the incorporation of ε-caprolactone (CL) units into the PLA chain significantly increased the thermal stability of the resulting PLACL copolymer.[3]

Experimental Protocols

Accurate and reproducible thermal analysis is contingent on well-defined experimental protocols. The following are representative methodologies for TGA and DSC analysis of polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.

  • Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. Key parameters to be determined include the onset decomposition temperature and the temperature of maximum weight loss rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

  • Thermal Program: A typical heat-cool-heat cycle is employed to erase the thermal history of the sample:

    • First Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min).

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature.

    • Second Heating Scan: Heat the sample again at the same controlled rate to obtain data on the amorphous and crystalline phases.

  • Data Analysis:

    • Tg: Determined as the midpoint of the step change in the heat flow curve during the second heating scan.

    • Tm: The peak temperature of the endothermic melting peak.

    • Tc: The peak temperature of the exothermic crystallization peak during the cooling scan.

Catalytic Mechanism and its Influence on Thermal Properties

The thermal properties of a polymer are intrinsically linked to its molecular weight, microstructure, and chain-end chemistry, all of which are influenced by the catalytic mechanism during polymerization. For polyesters synthesized via ring-opening polymerization (ROP) with bismuth catalysts, a coordination-insertion mechanism is widely accepted[4][5].

G cluster_initiation Initiation cluster_propagation Propagation Bi_cat Bismuth Catalyst (Bi(OR)₃) Active_species Active Catalytic Species (Bi(OR)₂(OR')) Bi_cat->Active_species Ligand Exchange Alcohol Initiator (R'-OH) Alcohol->Active_species Monomer Lactone Monomer Coordination Coordination of Monomer to Bi Active_species->Coordination Monomer->Coordination Insertion Ring-Opening and Insertion Coordination->Insertion Polymer_chain Growing Polymer Chain Insertion->Polymer_chain Chain Growth Polymer_chain->Coordination Next Monomer

Coordination-Insertion Mechanism for Bismuth-Catalyzed ROP.

This mechanism involves the initial activation of an alcohol initiator by the bismuth catalyst to form an active bismuth alkoxide species. The cyclic monomer then coordinates to the bismuth center, followed by nucleophilic attack of the alkoxide on the carbonyl of the monomer, leading to ring-opening and insertion into the bismuth-oxygen (B8504807) bond. This process repeats, propagating the polymer chain. The nature of the bismuth catalyst and the initiator can influence the rate of polymerization and the final molecular weight of the polymer, which in turn affects its thermal stability. Generally, higher molecular weight polymers exhibit higher decomposition temperatures.

Conclusion

Bismuth catalysts present a viable and less toxic alternative to conventional catalysts for the synthesis of a variety of polymers, including polyurethanes and polyesters. The thermal properties of the resulting polymers are comparable to those produced with traditional catalysts, with TGA and DSC analyses confirming their stability and predictable thermal transitions. The coordination-insertion mechanism provides a pathway to control polymer architecture and, consequently, their final properties. As the demand for safer and more sustainable materials grows, bismuth catalysts are poised to play an increasingly important role in polymer chemistry. Further research focusing on direct, side-by-side comparisons with a wider range of traditional catalysts across various polymer systems will be invaluable in solidifying their position in industrial applications.

References

Interpreting GPC Results for Polyesters from Bismuth-Catalyzed ROP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biodegradable polyesters through Ring-Opening Polymerization (ROP) is a cornerstone of advanced drug delivery systems and biomedical materials development. The choice of catalyst is critical, influencing not only the polymerization kinetics but also the final properties of the polymer, such as molecular weight and dispersity, which are crucial for performance and regulatory approval. Bismuth-based catalysts have emerged as a promising, less toxic alternative to traditional tin-based systems. This guide provides a comparative analysis of Gel Permeation Chromatography (GPC) results for polyesters synthesized using bismuth catalysts against other common catalytic systems.

Understanding GPC Results: A Snapshot of Your Polymer

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. It separates molecules based on their hydrodynamic volume in solution, providing key parameters:

  • Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample divided by the total number of molecules.

  • Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of each molecule to the total mass of the polymer.

  • Polydispersity Index (PDI or Đ): The ratio of Mw to Mn (Đ = Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all polymer chains are of the same length.

Performance Comparison of Catalysts in Polyester (B1180765) ROP

The following table summarizes GPC data for various polyesters synthesized using bismuth catalysts and other alternatives. It is important to note that direct comparison can be challenging as reaction conditions significantly impact the results. The data presented is a representative selection from published literature.

PolyesterCatalyst SystemMonomer:Catalyst:Initiator RatioTemp. (°C)Time (h)Mn (kDa)Mw (kDa)PDI (Đ)Reference
Poly(L-lactide) (PLA)PEG200-BiOct₃100:1:11102410.312.91.26[1]
Poly(ε-caprolactone) (PCL)PEG200-BiOct₃100:1:11302410.218.71.83[1]
Poly(L-lactide-co-ε-caprolactone) (PLACL)PEG200-BiOct₃100:1:1130249.718.11.87[1]
Poly(ε-caprolactone-co-glycolide) (PCLGA)PEG200-BiOct₃100:1:11302411.819.61.66[1]
Poly(lactic-co-glycolic acid) (PLGA)Sn(Oct)₂30000:1:1185245.179.81.77[2]
Poly(lactic-co-glycolic acid) (PLGA)Sn(OTf)₂500:1:1 (vs. EG)11024~20~30~1.5[3]
Poly(γ-butyrolactone) (PγBL)P4/(Thio)urea (Organocatalyst)Not SpecifiedNot SpecifiedNot Specifiedup to 64.3Not SpecifiedNot Specified

Experimental Protocols

Representative Ring-Opening Polymerization of L-Lactide using a Bismuth Catalyst

This protocol is a generalized procedure based on common laboratory practices for the synthesis of poly(L-lactide).

Materials:

  • L-lactide (L-LA)

  • Bismuth(III) octoate (BiOct₃)

  • Poly(ethylene glycol) (PEG) as initiator

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of L-lactide.

  • Add the initiator (e.g., PEG) to achieve the target monomer-to-initiator ratio, which will control the theoretical molecular weight.

  • In a separate vial, prepare a stock solution of the bismuth catalyst in anhydrous toluene.

  • Add the required volume of the catalyst solution to the reaction flask to achieve the desired monomer-to-catalyst ratio.

  • The reaction mixture is then heated to the desired temperature (e.g., 110-130°C) with constant stirring.[1]

  • The polymerization is allowed to proceed for a specified time (e.g., 24 hours).[1]

  • After the reaction is complete, the flask is cooled to room temperature.

  • The polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomer and catalyst residues.

  • The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.

Gel Permeation Chromatography (GPC) Analysis of Polyesters

This protocol outlines a general procedure for the GPC analysis of polyesters.

Instrumentation:

  • GPC system equipped with a pump, autosampler, column oven, and a differential refractive index (dRI) detector.

  • GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns).

Materials:

  • Polyester sample

  • Tetrahydrofuran (THF), HPLC grade

  • Polystyrene standards of known molecular weights for calibration

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., THF) and degas it thoroughly to prevent bubble formation in the system.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dry polyester sample.

    • Dissolve the sample in a known volume of THF (e.g., 5-10 mL) to achieve a concentration of around 1 mg/mL.

    • Allow the sample to dissolve completely, using gentle agitation if necessary. Avoid vigorous shaking to prevent polymer chain shearing.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Calibration:

    • Prepare a series of polystyrene standards of different, known molecular weights in THF.

    • Inject each standard into the GPC system and record the retention time.

    • Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

  • Sample Analysis:

    • Inject the prepared polyester sample solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, the GPC software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polyester sample.[4][5]

Visualizing the GPC Workflow and Interpretation

The following diagrams illustrate the GPC analysis workflow and the interpretation of a typical GPC chromatogram for polyesters.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Interpretation a Weigh Polymer b Dissolve in Solvent a->b c Filter Solution b->c d Inject Sample c->d e Separation in Column d->e f Detection (dRI) e->f g Generate Chromatogram f->g i Calculate Mn, Mw, PDI g->i h Calibration Curve h->i

GPC Experimental Workflow

GPC_Interpretation cluster_chromatogram Interpreting the GPC Chromatogram Chromatogram Chromatogram Shoulder High MW Shoulder (e.g., Aggregates, Branching) Tailing Low MW Tailing (e.g., Oligomers, Residual Monomer, Degradation) Bimodal Bimodal Distribution (e.g., Mixed Polymer Populations, Side Reactions) Ideal Ideal Interpretation Possible Interpretations Interpretation->Shoulder Potential Issues Interpretation->Tailing Potential Issues Interpretation->Bimodal Potential Issues Interpretation->Ideal Controlled Polymerization

GPC Chromatogram Interpretation

In the context of bismuth-catalyzed ROP, GPC results often show well-controlled polymerizations with relatively narrow PDIs, as indicated in the data table. However, like any polymerization, side reactions such as transesterification can occur, potentially leading to a broadening of the molecular weight distribution or the appearance of shoulders or tailing in the GPC chromatogram.[1] Careful interpretation of these features is crucial for understanding the polymerization mechanism and optimizing reaction conditions to achieve the desired polymer properties for specific biomedical applications.

References

The Catalyst Concentration Conundrum: A Guide to Correlating Catalyst Levels with Polymer Molecular Weight Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of polymer synthesis, achieving precise control over polymer molecular weight and its distribution is paramount. These properties fundamentally dictate the material's performance, from its mechanical strength and degradation kinetics to its efficacy as a drug delivery vehicle. A critical parameter in this synthetic puzzle is the concentration of the catalyst. This guide provides an objective comparison of how catalyst concentration influences polymer molecular weight distribution, supported by experimental data and detailed protocols.

The concentration of the catalyst or initiator in a polymerization reaction is a key determinant of the final polymer's characteristics. Generally, a higher concentration of the catalyst leads to a greater number of active sites for polymerization to initiate.[1][2] This increased number of growing chains, competing for the same pool of monomer, often results in polymers with a lower average molecular weight.[2] Conversely, a lower catalyst concentration can lead to higher molecular weight polymers as fewer chains grow for a longer period.[2]

The effect of catalyst concentration extends beyond average molecular weight to the molecular weight distribution, or polydispersity index (PDI). The PDI is a measure of the uniformity of the polymer chains; a PDI of 1.0 indicates that all chains are of the same length. The relationship between catalyst concentration and PDI is complex and highly dependent on the type of polymerization, the nature of the catalyst, and the reaction conditions.

Comparative Analysis of Catalyst Concentration Effects

To illustrate the impact of catalyst concentration on polymer properties, this section presents a summary of findings from various polymerization systems.

Ziegler-Natta Polymerization of Ethylene (B1197577)

In the case of ethylene polymerization using a supported Ziegler-Natta catalyst, an increase in the concentration of the co-catalyst triethylaluminum (B1256330) (TEA) was shown to decrease the molecular weight of the resulting polyethylene.[3] This is attributed to the role of the co-catalyst as a chain transfer agent.[4]

Ethylene Pressure (bar)TEA Concentration (mmol/L)Mw ( kg/mol )Mn ( kg/mol )PDI (Mw/Mn)
41.2250524.8
44.8180209.0
Data sourced from a study on ethylene polymerization using multisite supported Ziegler-Natta catalysts.[3]
Ring-Opening Metathesis Polymerization (ROMP) of Dicyclopentadiene (DCPD)

A study on the ROMP of DCPD using a Grubbs catalyst demonstrated that increasing the catalyst concentration accelerates the polymerization rate.[1] While this study focused on the thermomechanical properties of the resulting thermoset polymer, it highlights that higher catalyst loadings lead to faster gelation and increased cross-link densities, which indirectly relates to the molecular architecture of the polymer network.[1]

Anionic Polymerization of ε-Caprolactam

In the anionic polymerization of ε-caprolactam, the ratio of catalyst to initiator plays a crucial role. One study found that the maximum molecular weight was achieved at a specific catalyst-to-initiator ratio.[5] Increasing the ratio beyond this optimum point led to a decrease in molecular weight.[5]

Catalyst/Initiator RatioMolecular Weight (Arbitrary Units)
< 0.8Abruptly Diminished
0.8Maximum
> 0.8Decreased
Qualitative data based on a study of ε-caprolactam anionic polymerization.[5]

Experimental Protocols

General Procedure for Ziegler-Natta Polymerization of Ethylene

This protocol is a generalized representation based on typical Ziegler-Natta polymerization procedures.

  • Catalyst Preparation: A supported Ziegler-Natta catalyst, for instance, a titanium-based catalyst on a magnesium chloride support, is prepared.

  • Reactor Setup: A stainless-steel autoclave reactor is thoroughly dried and purged with an inert gas, such as nitrogen or argon.

  • Solvent and Co-catalyst Addition: A dry, deoxygenated solvent (e.g., hexane) is introduced into the reactor, followed by the desired amount of co-catalyst (e.g., triethylaluminum).

  • Catalyst Injection: The solid catalyst is injected into the reactor.

  • Polymerization: The reactor is pressurized with ethylene to the desired pressure and the temperature is controlled. The polymerization is allowed to proceed for a set period.

  • Termination: The reaction is quenched, for example, by adding an alcohol (e.g., ethanol).

  • Polymer Isolation and Characterization: The polymer is collected by filtration, washed, and dried. The molecular weight and molecular weight distribution are determined using Gel Permeation Chromatography (GPC).

Visualizing the Correlation

The following diagram illustrates the general relationship between catalyst concentration and the resulting polymer molecular weight distribution.

G cluster_input Input Parameter cluster_process Polymerization Process cluster_output Polymer Characteristics Catalyst_Concentration Catalyst Concentration Initiation_Rate Initiation Rate Catalyst_Concentration->Initiation_Rate Directly Influences Molecular_Weight Average Molecular Weight Initiation_Rate->Molecular_Weight Inversely Correlates MWD Molecular Weight Distribution (PDI) Initiation_Rate->MWD Affects Propagation_Rate Propagation Rate Propagation_Rate->Molecular_Weight Directly Correlates Termination_Rate Termination Rate Termination_Rate->Molecular_Weight Inversely Correlates Termination_Rate->MWD Affects

Catalyst Concentration's Influence on Polymer Properties.

Conclusion

The concentration of the catalyst is a powerful lever for tuning the molecular weight and molecular weight distribution of polymers. While general trends exist, such as an inverse correlation between catalyst concentration and molecular weight, the precise outcome is highly dependent on the specific polymerization chemistry. For professionals in research and drug development, a thorough understanding of these relationships and careful optimization of reaction conditions are essential for synthesizing polymers with the desired properties for their intended applications. The data and protocols presented in this guide offer a starting point for navigating the intricate interplay between catalyst concentration and polymer characteristics.

References

Safety Operating Guide

Proper Disposal of Bismuth 2-Ethylhexanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Bismuth 2-ethylhexanoate (B8288628), a compound utilized in various chemical syntheses, is classified as a hazardous substance requiring specific disposal procedures. Adherence to these guidelines is crucial to mitigate potential health risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for Bismuth 2-ethylhexanoate. This document provides comprehensive information regarding the material's hazards, handling, and emergency procedures. The primary hazards associated with this compound include potential reproductive toxicity and irritation to the skin and eyes[1][2][3][4].

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE should be worn when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., rubber, neoprene, or nitrile) are mandatory to prevent skin contact[3].

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes[2][3].

  • Protective Clothing: A lab coat or other protective work clothing should be worn to minimize the risk of skin exposure[2].

  • Respiratory Protection: In situations where ventilation is inadequate or if dusts or aerosols are generated, a NIOSH-approved respirator should be used[3].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional policies and local, state, and national regulations[2]. It is crucial to manage this substance as a hazardous waste[5].

  • Waste Collection:

    • Collect all waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, and containers), in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is kept tightly closed to prevent leaks or spills.

  • Spill Management:

    • In the event of a spill, first ensure the area is well-ventilated[3].

    • Contain the spill using an inert absorbent material such as sand, vermiculite, or diatomite[2][3].

    • Carefully collect the absorbed material and place it into the designated hazardous waste container for disposal[2][3].

    • Do not allow the spilled material to enter drains or waterways[2][6].

  • Final Disposal:

    • The final step in the disposal process is to transfer the hazardous waste to an approved and licensed waste disposal facility[1][6].

    • Never dispose of this compound down the drain or in the regular trash.

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures on arranging for the pickup and disposal of chemical waste.

Quantitative Data Summary

ParameterValueReference
Oral Toxicity (LD50, rat)6470 mg/kg[3]
Chronic Effects (Dermal, DNEL)0.48 mg/kg bw/day[5]
Chronic Effects (Inhalation, DNEL)0.85 mg/m³[5]

DNEL: Derived No Effect Level

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify Waste Bismuth 2-Ethylhexanoate B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Collect in a Labeled, Sealed Hazardous Waste Container C->D No E Absorb with Inert Material (e.g., sand, vermiculite) C->E Yes F Store in a Designated Hazardous Waste Accumulation Area D->F E->D G Arrange for Pickup by Licensed Waste Disposal Service F->G H Disposal Complete G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Bismuth 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Bismuth 2-ethylhexanoate (B8288628), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Summary

Bismuth 2-ethylhexanoate is a chemical compound that requires careful handling due to its potential health effects. Some formulations may be dissolved in mineral spirits, which introduces additional flammability hazards.[1] The primary hazards associated with this compound are summarized below.

Hazard TypeDescriptionGHS ClassificationSignal Word
Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][3]Eye Dam. 1 / Eye Irrit. 2Danger / Warning
Skin Irritation Causes skin irritation or contact dermatitis.[1][2][3]Skin Irrit. 2Warning
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3][4][5]Repr. 1B / Repr. 2Danger / Warning
Inhalation Toxicity Inhalation of vapors, dust, or particulates may irritate the respiratory tract. Bismuth vapors and dust have moderate toxicity.[1]--
Flammability Formulations containing mineral spirits are flammable liquids.[1]Flammable LiquidWarning

Engineering Controls and Facility Requirements

Before handling this compound, ensure that the following engineering controls are in place and operational to minimize exposure.

  • Ventilation: Work must be conducted in a well-ventilated area. Local exhaust ventilation, such as a chemical fume hood, is required.[1]

  • Emergency Equipment: A properly functioning eyewash station and emergency shower must be readily accessible in the immediate work area.[1][5]

  • Storage: Store the chemical in tightly sealed containers in a dry, cool, and well-ventilated place.[1][5][6] For flammable formulations, use a designated flammables storage area.[5]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is mandatory for handling this compound. The following table outlines the minimum required equipment.

Body PartPPE SpecificationRecommendations and Best Practices
Eyes/Face Chemical worker's goggles or safety glasses with side shields.[1][4]Do not wear contact lenses when handling this chemical.[1] Use according to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6]
Hands Rubber, neoprene, or nitrile gloves.[1]The selection of suitable gloves depends on the material and quality, which varies by manufacturer.[4] Always inspect gloves for integrity before use.
Body Protective work clothing.[4] A lab coat is standard.Launder contaminated clothing before reuse.[1] For larger operations or spill response, a fully protective impervious suit may be necessary.[4]
Respiratory NIOSH-approved dust and mist respirator.[1]Required if exposure is likely to exceed the Threshold Limit Value (TLV) or if ventilation is inadequate.[1][4] A risk assessment should be performed to determine if air-purifying respirators are appropriate.[4]

Standard Operating Procedures

  • Preparation: Read and understand the Safety Data Sheet (SDS) before starting work.[6] Ensure all engineering controls are functional and emergency equipment is accessible.

  • Don PPE: Put on all required PPE as detailed in the workflow diagram below.

  • Handling: Conduct all operations within a chemical fume hood to avoid inhalation of vapors.[1] Avoid contact with eyes, skin, and clothing.[6][7]

  • Post-Handling: Tightly close all containers after use.[1]

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling and before breaks.[1][4]

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination, as shown in the workflow diagram.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Figure 1. Standard sequence for donning and doffing PPE.

Spill and Disposal Management

In the event of a spill, follow these steps immediately:

  • Evacuate & Ventilate: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.[1]

  • Containment: Prevent further spillage if it is safe to do so.[7] Do not allow the chemical to enter drains or waterways.[4][7]

  • Absorption: Absorb the spill using an inert material such as vermiculite, sand, or absorbent pads.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[1][5]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste container according to institutional and regulatory guidelines.[1][6]

Spill_Response start Spill Occurs evacuate Evacuate Area & Ensure Ventilation start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into Waste Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of Waste per Regulations clean->dispose end Response Complete dispose->end

Figure 2. Step-by-step workflow for responding to a chemical spill.

All waste containing this compound must be treated as hazardous chemical waste.

  • Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and appropriate waste container.[5]

  • Labeling: Label the container with "Hazardous Waste" and list the contents, including "this compound."

  • Disposal: Dispose of the contents and the container in accordance with all applicable local, state, and federal chemical pollution control regulations.[1][3][6] This should be handled by a licensed waste disposal contractor or the institution's Environmental Health and Safety (EHS) department.

First Aid and Emergency Procedures

In case of exposure, immediate action is critical. The following table provides first-aid guidance.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with flowing water for at least 15 minutes, including under the eyelids.[1][6] Seek immediate medical attention.[1][4]
Skin Contact Remove all contaminated clothing immediately.[4] Flush the affected skin with water, then wash thoroughly with soap and plenty of water.[1][4] If skin irritation persists, consult a physician.[6]
Inhalation Move the exposed individual to fresh air.[1] If breathing is difficult, administer oxygen.[1] If not breathing, provide artificial respiration.[4][6] Seek immediate medical attention.[1][4]
Ingestion Clean mouth with water and drink plenty of water afterwards.[6] Never give anything by mouth to an unconscious person or someone having convulsions.[1] Do not induce vomiting.[1] Get medical attention.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.